molecular formula C18H15N5NaO7P B1629862 8-Br-PET-cGMP CAS No. 78080-27-0

8-Br-PET-cGMP

Cat. No.: B1629862
CAS No.: 78080-27-0
M. Wt: 467.3 g/mol
InChI Key: IGIOCJJIGJLGKR-TZNCIMHNSA-M
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Description

8-Br-PET-cGMP is a useful research compound. Its molecular formula is C18H15N5NaO7P and its molecular weight is 467.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-phenyl-5H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N5O7P.Na/c24-13-14-11(7-28-31(26,27)30-14)29-17(13)23-8-19-12-15(23)21-18-20-10(6-22(18)16(12)25)9-4-2-1-3-5-9;/h1-6,8,11,13-14,17,24H,7H2,(H,20,21)(H,26,27);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIOCJJIGJLGKR-TZNCIMHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635469
Record name Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78080-27-0
Record name Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dichotomous Role of 8-Br-PET-cGMP Isomers in cGMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic cyclic guanosine monophosphate (cGMP) analog, 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP), represents a valuable tool in the study of cGMP-mediated signaling pathways. Crucially, its biological activity is stereoisomer-dependent, with the Sp- and Rp-isomers exhibiting distinct and often opposing mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms of these isomers, focusing on their interactions with key effector proteins, including cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) channels, and phosphodiesterases (PDEs). This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction to this compound and its Isomers

Cyclic GMP is a ubiquitous second messenger that orchestrates a multitude of physiological processes, including vasodilation, phototransduction, and neuronal signaling. The development of synthetic cGMP analogs has been instrumental in dissecting the complexities of these pathways. This compound is a membrane-permeant analog characterized by a bromine substitution at the 8th position of the guanine ring and a β-phenyletheno group spanning the N1 and N2 atoms. These modifications confer resistance to hydrolysis by phosphodiesterases and enhance its lipophilicity.

The chirality at the phosphorus atom of the cyclic phosphate group gives rise to two diastereomers: Sp-8-Br-PET-cGMPS and Rp-8-Br-PET-cGMPS. These isomers display remarkable specificity in their interactions with cGMP-binding proteins, acting as either agonists or antagonists at different targets. Understanding these distinct pharmacological profiles is critical for the accurate interpretation of experimental results and for the rational design of therapeutic agents targeting the cGMP signaling cascade.

Mechanism of Action: A Tale of Two Isomers

The biological effects of this compound are dictated by the specific actions of its Sp- and Rp-isomers on their primary molecular targets.

Sp-8-Br-PET-cGMPS: The Activator

The Sp-isomer, Sp-8-Br-PET-cGMPS, primarily functions as an agonist of cGMP-dependent protein kinase (PKG) , specifically activating PKG Iα and Iβ isoforms.[1][2][3] By binding to the regulatory domain of PKG, it induces a conformational change that releases the autoinhibitory constraint on the catalytic domain, leading to the phosphorylation of downstream target proteins.

Intriguingly, while activating PKG, Sp-8-Br-PET-cGMPS acts as an inhibitor of retinal-type cGMP-gated ion channels (CNG channels) .[1][2][3] This dual activity makes it a valuable tool for distinguishing between PKG-mediated and CNG channel-mediated effects in cellular systems.

Rp-8-Br-PET-cGMPS: The Inhibitor

In contrast to its Sp-counterpart, Rp-8-Br-PET-cGMPS is predominantly a competitive inhibitor of cGMP-dependent protein kinase (PKG) .[4] It exhibits a high affinity for the cGMP-binding sites on PKG, particularly the PKG I isoforms, thereby preventing activation by endogenous cGMP.[5] This inhibitory action is highly selective for PKG over cAMP-dependent protein kinase (PKA).

Furthermore, Rp-8-Br-PET-cGMPS also functions as an inhibitor of CNG channels , with a degree of selectivity for rod photoreceptor channels over cone photoreceptor channels at lower concentrations.[6] Additionally, this isomer has been shown to interact with and inhibit certain phosphodiesterases (PDEs), such as PDE5, and bind to other cGMP-binding proteins including PDE1β, PDE1c, and PDE6α.[5][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound isomers with their principal targets.

Rp-8-Br-PET-cGMPS TargetActionValueSpecies/SystemReference
Kinase Inhibition PKG Iα & IβCompetitive Inhibitor (Ki)0.03 µMPurified[5]
PKA IIInhibitor (Ki)10 µMPurified[5]
CNG Channel Inhibition Rod CNG ChannelsInhibitor (EC50)0.45 µMHeterologously expressed[6]
Cone CNG ChannelsInhibitor (EC50)4.4 µMHeterologously expressed[6]
PDE Inhibition PDE5Potent Inhibitor-Bovine aorta[5]
Sp-8-Br-PET-cGMPS TargetActionValueSpecies/SystemReference
Kinase Activation PKG Iα & IβAgonist--[1][2][3]
CNG Channel Inhibition Rod CNG ChannelsInhibitor (IC50)105 µMXenopus oocytes[8]

Note: Quantitative data for Sp-8-Br-PET-cGMPS is less extensively reported in the readily available literature. The provided IC50 value should be interpreted with caution as it originates from an older study and may have been refined in subsequent research.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental procedures are provided below to enhance understanding.

cluster_Sp Sp-8-Br-PET-cGMPS cluster_Rp Rp-8-Br-PET-cGMPS Sp Sp-8-Br-PET-cGMPS PKG_Sp PKG Iα/Iβ Sp->PKG_Sp Activates CNG_Sp Retinal CNG Channel Sp->CNG_Sp Inhibits Rp Rp-8-Br-PET-cGMPS PKG_Rp PKG Iα/Iβ Rp->PKG_Rp Inhibits CNG_Rp CNG Channels (Rod > Cone) Rp->CNG_Rp Inhibits PDEs PDEs (e.g., PDE5) Rp->PDEs Inhibits

Figure 1: Opposing actions of Sp- and Rp-8-Br-PET-cGMPS.

cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_analog Analog Intervention NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG CNG CNG Channels cGMP->CNG PDE PDEs cGMP->PDE Substrate Substrate Proteins PKG->Substrate Ion_Flux Ion Flux CNG->Ion_Flux cGMP_hydrolysis cGMP Hydrolysis PDE->cGMP_hydrolysis Phosphorylation Phosphorylation Substrate->Phosphorylation Sp_analog Sp-8-Br-PET-cGMPS Sp_analog->PKG Activates Sp_analog->CNG Inhibits Rp_analog Rp-8-Br-PET-cGMPS Rp_analog->PKG Inhibits Rp_analog->CNG Inhibits Rp_analog->PDE Inhibits

Figure 2: Integration of this compound isomers into the cGMP signaling pathway.

Experimental Protocols

The following sections outline generalized methodologies for assessing the activity of this compound isomers.

In Vitro Protein Kinase Assay

This protocol provides a framework for determining the effect of this compound isomers on PKG activity.

Materials:

  • Purified recombinant PKG Iα or Iβ

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Peptide substrate (e.g., a fluorescently labeled VASP-derived peptide)

  • ATP solution

  • Sp- and Rp-8-Br-PET-cGMPS stock solutions

  • cGMP stock solution (for competition assays)

  • 96- or 384-well microplates

  • Microplate reader capable of detecting the chosen substrate label (e.g., fluorescence)

Procedure:

  • Prepare Kinase Reaction Mix: In each well of the microplate, combine the kinase buffer, purified PKG, and the peptide substrate.

  • Add Test Compounds: Add varying concentrations of Sp- or Rp-8-Br-PET-cGMPS to the wells. For inhibition assays with the Rp-isomer, also include a fixed, sub-maximal concentration of cGMP.

  • Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Detection: Measure the amount of phosphorylated substrate using a microplate reader. The signal will be proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the concentration of the this compound isomer to determine Ka (for agonists) or Ki/IC50 (for inhibitors).

start Start prep_mix Prepare Kinase Reaction Mix (PKG, Substrate, Buffer) start->prep_mix add_compounds Add Test Compounds (this compound isomers +/- cGMP) prep_mix->add_compounds add_atp Initiate Reaction (Add ATP) add_compounds->add_atp incubate Incubate (e.g., 30°C, 30-60 min) add_atp->incubate stop Stop Reaction (e.g., Add EDTA) incubate->stop detect Detect Phosphorylation (Microplate Reader) stop->detect analyze Data Analysis (Ka or Ki/IC50) detect->analyze end End analyze->end

Figure 3: Workflow for an in vitro protein kinase assay.

Patch-Clamp Electrophysiology for CNG Channels

This protocol describes the inside-out patch-clamp technique to measure the effects of this compound isomers on CNG channel activity.[6]

Materials:

  • Cell line heterologously expressing rod or cone CNG channels (e.g., Xenopus oocytes or HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Intracellular and extracellular recording solutions (e.g., containing 140 mM NaCl, 5 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.4)

  • Sp- and Rp-8-Br-PET-cGMPS stock solutions

  • cGMP stock solution

  • Rapid solution exchange system

Procedure:

  • Cell Preparation: Culture cells expressing the CNG channels of interest.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Inside-Out Configuration: Excise the patch of membrane by pulling the pipette away from the cell, exposing the intracellular face of the membrane to the bath solution.

  • Baseline Recording: Perfuse the patch with a control intracellular solution and record baseline channel activity at a fixed holding potential (e.g., +60 mV).

  • Compound Application: Using a rapid solution exchange system, apply solutions containing cGMP to activate the channels, followed by co-application of varying concentrations of Sp- or Rp-8-Br-PET-cGMPS.

  • Data Acquisition: Record the changes in current flowing through the channels in response to the different solutions.

  • Data Analysis: Measure the current amplitudes and plot them against the concentration of the test compound to determine EC50 or IC50 values.

start Start cell_prep Prepare Cells Expressing CNG Channels start->cell_prep giga_seal Form Giga-seal on Cell Membrane cell_prep->giga_seal excise_patch Excise Patch to Inside-Out Configuration giga_seal->excise_patch baseline Record Baseline Current (Control Solution) excise_patch->baseline apply_compounds Apply cGMP +/- This compound Isomers baseline->apply_compounds record_current Record Channel Currents apply_compounds->record_current analyze Data Analysis (EC50 or IC50) record_current->analyze end End analyze->end

Figure 4: Workflow for patch-clamp analysis of CNG channels.

Conclusion

The stereoisomers of this compound, Sp-8-Br-PET-cGMPS and Rp-8-Br-PET-cGMPS, are powerful pharmacological tools with distinct and valuable properties for the investigation of cGMP signaling. The Sp-isomer's ability to activate PKG while inhibiting CNG channels, and the Rp-isomer's potent and selective inhibition of PKG, allow for the precise dissection of cGMP effector pathways. A thorough understanding of their respective mechanisms of action and quantitative pharmacological profiles, as outlined in this guide, is paramount for the design of rigorous experiments and the accurate interpretation of their outcomes in both basic research and drug development contexts. As research in this area continues, a more complete quantitative characterization, particularly of the Sp-isomer, will further enhance the utility of these important molecular probes.

References

8-Br-PET-cGMP: A Technical Guide to a Highly Selective PKG Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS), hereafter referred to as 8-Br-PET-cGMP, is a potent and highly selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). As a competitive antagonist at the cGMP binding site of PKG, it has become an invaluable tool for dissecting the physiological and pathophysiological roles of the cGMP-PKG signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and detailed protocols for its use in key experimental models.

Mechanism of Action

This compound is a cGMP analog that acts as a competitive inhibitor of PKG.[1] It binds to the cGMP-binding sites on the regulatory domain of PKG, preventing the conformational change required for the activation of the kinase's catalytic domain. This reversible inhibition allows for the specific and controlled blockade of PKG-mediated phosphorylation of downstream target proteins.

Data Presentation: Quantitative Inhibition and Selectivity

The selectivity of a kinase inhibitor is paramount for the accurate interpretation of experimental results. This compound exhibits exceptional selectivity for PKG over other cyclic nucleotide-dependent kinases, most notably cAMP-dependent protein kinase (PKA).

Kinase Inhibitor K_i_ (µM) Reference
cGMP-dependent Protein Kinase (PKG) Type Iα/IβThis compound0.03[2]
cAMP-dependent Protein Kinase (PKA) Type IIThis compound10[2]
Representative Kinases (Hypothetical)This compound> 100[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are reconstructed based on established methods in the field.

In Vitro PKG Radiometric Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound on purified PKG in vitro using a radiometric assay.

Materials:

  • Recombinant human PKG Iα (e.g., from Millipore)

  • This compound

  • [γ-³²P]ATP

  • PKG substrate peptide (e.g., a VASP-derived peptide)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • cGMP

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and vials

  • Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the PKG substrate peptide, and recombinant PKG Iα.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution containing cGMP (to activate the kinase) and [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of PKG inhibition at each concentration of this compound and determine the IC₅₀ value.

Vascular Smooth Muscle Relaxation Assay (Isometric Tension Recording)

This protocol details the use of this compound to investigate the role of PKG in vasorelaxation of isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta or porcine coronary artery)

  • Wire myograph system

  • Physiological Salt Solution (PSS), aerated with 95% O₂ / 5% CO₂

  • Vasoconstrictor agent (e.g., phenylephrine, U46619)

  • This compound

  • Vasodilator agent (e.g., a nitric oxide donor like sodium nitroprusside, or a cGMP analog like 8-Br-cGMP)

Procedure:

  • Mount the isolated arterial rings in the wire myograph chambers containing PSS at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension for at least 60 minutes.

  • Induce a stable contraction with a vasoconstrictor agent.

  • Once a stable contraction is achieved, pre-incubate the rings with a specific concentration of this compound or vehicle for a defined period (e.g., 20-30 minutes).

  • Generate a cumulative concentration-response curve for the vasodilator agent by adding it in increasing concentrations to the myograph chamber.

  • Record the changes in isometric tension.

  • The inhibitory effect of this compound on vasorelaxation will be demonstrated by a rightward shift of the concentration-response curve to the vasodilator.

In Vivo Photoreceptor Rescue in a Mouse Model of Retinal Degeneration (Electroretinography)

This protocol outlines the assessment of the neuroprotective effects of this compound on photoreceptor function in a mouse model of retinitis pigmentosa using electroretinography (ERG).

Materials:

  • Mouse model of retinal degeneration (e.g., rd10 mice)

  • This compound formulated for in vivo delivery (e.g., in a slow-release formulation)

  • Anesthesia for mice (e.g., ketamine/xylazine)

  • Ganzfeld electroretinography system

  • Corneal electrodes

  • Mydriatic eye drops (e.g., tropicamide)

Procedure:

  • Treat a cohort of retinal degeneration model mice with this compound via an appropriate administration route (e.g., intravitreal or subretinal injection) at a pre-determined age before significant photoreceptor loss. A control group should receive a vehicle injection.

  • At a specified time point after treatment, prepare the mice for ERG analysis. Dark-adapt the mice overnight.

  • Anesthetize the mice and dilate their pupils with mydriatic eye drops.

  • Place the corneal electrodes on the eyes of the mice.

  • Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to a series of light flashes of increasing intensity.

  • The primary outcome measures are the amplitudes of the a-wave (reflecting photoreceptor hyperpolarization) and the b-wave (reflecting inner retinal neuron activity).

  • A significant preservation of a- and b-wave amplitudes in the this compound-treated group compared to the vehicle-treated group indicates a photoreceptor-rescuing effect.

Mandatory Visualizations

cGMP-PKG Signaling Pathway

cGMP_PKG_Signaling_Pathway NO Nitric Oxide (NO) Natriuretic Peptides sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Binds and Activates PKG_active Active PKG PKG_inactive->PKG_active Downstream Downstream Targets (e.g., VASP, Ion Channels) PKG_active->Downstream Phosphorylates Response Physiological Response (e.g., Vasorelaxation) Downstream->Response Inhibitor This compound Inhibitor->PKG_inactive Competitively Inhibits Activation Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (PKG, Substrate, Buffer) Start->Prepare Add_Inhibitor Add this compound or Vehicle (DMSO) Prepare->Add_Inhibitor Preincubate Pre-incubate (30°C, 10 min) Add_Inhibitor->Preincubate Initiate Initiate Reaction (Add cGMP & [γ-³²P]ATP) Preincubate->Initiate Incubate Incubate (30°C, 10-30 min) Initiate->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash P81 Paper Stop->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data (Calculate % Inhibition, IC₅₀) Quantify->Analyze End End Analyze->End Vasorelaxation_Workflow Start Start Mount Mount Arterial Rings in Wire Myograph Start->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Contract Induce Stable Contraction (e.g., Phenylephrine) Equilibrate->Contract Preincubate_Inhibitor Pre-incubate with This compound or Vehicle Contract->Preincubate_Inhibitor Add_Vasodilator Cumulative Addition of Vasodilator Preincubate_Inhibitor->Add_Vasodilator Record Record Isometric Tension Add_Vasodilator->Record Analyze Analyze Data (Concentration-Response Curves) Record->Analyze End End Analyze->End

References

The Role of 8-Br-PET-cGMP and its Diastereomers in the cGMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and sensory transduction. The cGMP signaling pathway is primarily mediated by three families of effector proteins: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs). Dysregulation of this pathway is implicated in numerous pathologies, making its components attractive targets for therapeutic intervention. Synthetic cGMP analogs are invaluable tools for dissecting the complexities of this pathway and for developing novel therapeutics. Among these, 8-bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) and its phosphorothioate diastereomers, Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS, have emerged as potent and selective modulators of cGMP effectors. This technical guide provides an in-depth overview of the role of these compounds in the cGMP signaling pathway, with a focus on their mechanisms of action, quantitative biochemical data, and detailed experimental protocols for their use.

The cGMP Signaling Cascade: An Overview

The canonical cGMP signaling pathway is initiated by the synthesis of cGMP from GTP by guanylyl cyclases (GCs). Soluble guanylyl cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylyl cyclases (pGCs) are activated by natriuretic peptides. The downstream effects of cGMP are mediated by its binding to and modulation of effector proteins.

NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC NP Natriuretic Peptides pGC Particulate Guanylyl Cyclase (pGC) NP->pGC cGMP cGMP sGC->cGMP synthesizes pGC->cGMP synthesizes GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG activates CNG Cyclic Nucleotide- Gated Channels cGMP->CNG opens PDEs Phosphodiesterases (PDEs) cGMP->PDEs regulated by Hydrolysis 5'-GMP Substrates Protein Substrates PKG->Substrates Ion_Flux Ion Flux (Ca²⁺, Na⁺) CNG->Ion_Flux PDEs->Hydrolysis hydrolyzes Phosphorylation Phosphorylation Substrates->Phosphorylation Response Cellular Response Phosphorylation->Response Ion_Flux->Response

Figure 1: The canonical cGMP signaling pathway.

This compound and its Diastereomers: Structure and Function

This compound is a synthetic analog of cGMP characterized by two key modifications: a bromine atom at the 8-position of the guanine ring and a β-phenyletheno (PET) group spanning the N1 and N² positions. These modifications confer increased lipophilicity and resistance to hydrolysis by PDEs. The introduction of a phosphorothioate group at the cyclic phosphate moiety creates two diastereomers, Rp and Sp, with distinct and often opposing biological activities.

  • This compound : This parent compound generally acts as an agonist of PKG, promoting its dimerization and catalytic activity.[1]

  • Rp-8-Br-PET-cGMPS : The Rp isomer is a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG), particularly PKG I.[2] It is widely used to distinguish between cGMP/PKG-dependent and independent signaling events.[2]

  • Sp-8-Br-PET-cGMPS : In contrast to the Rp isomer, the Sp isomer is a membrane-permeable activator of PKG Iα and Iβ.[3][4] However, it can act as an inhibitor of retinal cGMP-gated ion channels.[3][4]

Quantitative Data on the Interaction of this compound Analogs with cGMP Effectors

The following tables summarize the known quantitative parameters for the interaction of this compound and its diastereomers with their primary targets.

Table 1: Potency of cGMP Analogs on cGMP-Dependent Protein Kinase (PKG)

CompoundTargetParameterValueReference(s)
Rp-8-Br-PET-cGMPS PKG IαKᵢ (app)0.03 µM[2]
PKG IβKᵢ (app)0.03 µM[2]
PKA Type IIKᵢ (app)10 µM[2]
Sp-8-Br-PET-cGMPS PKG IαActivator-[3][4]
PKG IβActivator-[3][4]
This compound cGKIAgonist-[1]

Table 2: Potency of cGMP Analogs on Cyclic Nucleotide-Gated (CNG) Channels

CompoundTargetParameterValueReference(s)
Rp-8-Br-PET-cGMPS Rod CNG ChannelsEC₅₀ (inhibition)0.45 µM (<10 µM)[5]
Cone CNG ChannelsEC₅₀ (inhibition)4.4 µM (<10 µM)[5]
Sp-8-Br-PET-cGMPS Retinal CNG ChannelsInhibitor-[3][4]
This compound Rod CNG ChannelsPartial Agonist<1% of max activation[5]
Cone CNG ChannelsPartial Agonist-[5]

Downstream Signaling Modulated by this compound Analogs

The modulation of PKG and CNG channels by this compound and its isomers leads to a cascade of downstream effects. Inhibition of PKG by Rp-8-Br-PET-cGMPS can prevent the phosphorylation of numerous downstream targets, thereby affecting processes like smooth muscle relaxation, platelet aggregation, and gene expression. For instance, in the context of retinal degeneration, elevated cGMP levels lead to over-activation of PKG, and Rp-8-Br-PET-cGMPS has been shown to be protective by inhibiting this aberrant signaling.[6] Furthermore, studies have identified interactions with proteins such as PDE1β, PDE1c, PDE6α, and PKA1α, suggesting a broader, though more specific, target profile compared to cGMP itself.[6]

Rp_analog Rp-8-Br-PET-cGMPS PKG PKG I Rp_analog->PKG inhibits CNG CNG Channels Rp_analog->CNG inhibits Sp_analog Sp-8-Br-PET-cGMPS Sp_analog->PKG activates Sp_analog->CNG inhibits VASP VASP Phosphorylation PKG->VASP decreases MLCP Myosin Light Chain Phosphatase PKG->MLCP decreases activation Cell_Death Photoreceptor Cell Death PKG->Cell_Death prevents Ca_influx Ca²⁺ Influx CNG->Ca_influx reduces Relaxation Smooth Muscle Relaxation MLCP->Relaxation Membrane_Potential Membrane Depolarization Ca_influx->Membrane_Potential

Figure 2: Opposing effects of Rp- and Sp-8-Br-PET-cGMPS.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound Analogs on CNG Channels using Patch-Clamp Electrophysiology

This protocol describes the inside-out patch-clamp technique to measure the activity of heterologously expressed rod or cone CNG channels in Xenopus laevis oocytes in response to cGMP analogs.

Materials:

  • Xenopus laevis oocytes expressing heterotetrameric CNG channels (e.g., CNGA1/CNGB1a for rod, CNGA3/CNGB3 for cone).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Perfusion system.

  • Pipette (intracellular) solution: 110 mM KCl, 10 mM HEPES, 1 mM EDTA, pH 7.2 with KOH.

  • Bath (extracellular) solution: 110 mM KCl, 10 mM HEPES, 1 mM CaCl₂, pH 7.2 with KOH.

  • Stock solutions of cGMP, this compound, Rp-8-Br-PET-cGMPS, and Sp-8-Br-PET-cGMPS in water or DMSO.

Methodology:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the pipette solution.

  • Oocyte Preparation: Prepare oocytes expressing the CNG channels of interest and place them in the recording chamber perfused with the bath solution.

  • Giga-seal Formation: Approach an oocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Inside-Out Configuration: Retract the pipette from the oocyte to excise a patch of membrane, with the intracellular face now exposed to the bath solution.

  • Recording: Clamp the membrane potential at a desired voltage (e.g., +100 mV or -100 mV).

  • Compound Application: Perfuse the inside-out patch with the bath solution containing known concentrations of cGMP or the cGMP analogs. To determine the inhibitory effect of antagonists like Rp-8-Br-PET-cGMPS, co-apply with a fixed concentration of cGMP.

  • Data Analysis: Measure the current flowing through the CNG channels in response to each compound. For activators, construct dose-response curves to determine EC₅₀ values. For inhibitors, determine the concentration-dependent reduction of the cGMP-induced current to calculate IC₅₀ values.

Protocol 2: Identification of Cellular Targets of this compound Analogs using Affinity Chromatography

This protocol outlines a general workflow for using immobilized cGMP analogs to capture and identify binding partners from cell or tissue lysates.

Materials:

  • Agarose beads with an appropriate reactive group (e.g., N-hydroxysuccinimide-activated).

  • This compound analog with a linker for immobilization (if not commercially available, custom synthesis may be required).

  • Cell or tissue lysate of interest.

  • Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 7.4.

  • Elution Buffer: e.g., Binding buffer containing a high concentration of free cGMP (e.g., 10 mM) or a denaturing solution like 0.1 M glycine-HCl, pH 2.5.

  • Chromatography columns.

  • Equipment for protein analysis (SDS-PAGE, mass spectrometry).

Methodology:

  • Ligand Immobilization: Covalently couple the cGMP analog to the agarose beads according to the manufacturer's instructions for the specific reactive chemistry.

  • Column Packing: Pack a chromatography column with the cGMP analog-coupled agarose beads.

  • Equilibration: Equilibrate the column with several column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the cell or tissue lysate to the column and allow it to incubate to facilitate binding of target proteins.

  • Washing: Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using the Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by protein staining (e.g., Coomassie blue or silver stain). Excise protein bands of interest and identify them using mass spectrometry.

Experimental Workflow for Characterizing a Novel cGMP Analog

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel cGMP analog.

Start Novel cGMP Analog Synthesis Biochem_Assay In Vitro Biochemical Assays (PKG, PDE activity) Start->Biochem_Assay Electrophys Electrophysiology (Patch-Clamp on CNG channels) Start->Electrophys Data_Analysis Data Analysis & Target Validation Biochem_Assay->Data_Analysis Electrophys->Data_Analysis Affinity_Chrom Affinity Chromatography - Mass Spectrometry Affinity_Chrom->Data_Analysis Cell_Based Cell-Based Assays (e.g., VASP phosphorylation, Ca²⁺ imaging) Cell_Based->Data_Analysis In_Vivo In Vivo Studies (Animal Models) Conclusion Characterization of Mechanism of Action In_Vivo->Conclusion Data_Analysis->Affinity_Chrom  Identify Targets Data_Analysis->Cell_Based  Validate in Cells Data_Analysis->In_Vivo  Test in Organism

Figure 3: A logical workflow for characterizing novel cGMP analogs.

Conclusion

This compound and its diastereomers, Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS, are powerful chemical tools for the investigation of the cGMP signaling pathway. Their distinct and often opposing effects on key cGMP effectors, namely PKG and CNG channels, allow for the precise dissection of cGMP-mediated cellular events. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to leverage these compounds in their studies. A thorough understanding of their mechanisms of action is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting the cGMP signaling cascade.

References

An In-depth Technical Guide to 8-Br-PET-cGMP and its Analogs: Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP), with a significant focus on its widely studied phosphorothioate derivative, Rp-8-Br-PET-cGMPS. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, biological activity, and experimental applications of these potent modulators of the cyclic guanosine monophosphate (cGMP) signaling pathway.

Chemical Structure and Properties

This compound and its analogs are structurally derived from cGMP, featuring modifications designed to enhance their potency, selectivity, and cell permeability. The key structural features include a bromine atom at the 8th position of the guanine ring and a β-phenyl-1,N2-etheno modification. The phosphorothioate analog, Rp-8-Br-PET-cGMPS, incorporates a sulfur atom in place of an oxygen in the phosphate group, which confers resistance to hydrolysis by phosphodiesterases (PDEs).

The chemical structures of cGMP, this compound, and Rp-8-Br-PET-cGMPS are illustrated below:

Chemical structures of cGMP and its analogues

Figure 1. Chemical structures of cGMP and its analogues.

Table 1: Chemical and Physical Properties of this compound and Rp-8-Br-PET-cGMPS

PropertyThis compound (Sodium Salt)Rp-8-Br-PET-cGMPS (Sodium Salt)
Synonyms 8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphateRp-8-Bromo-β-phenyl-1,N2-ethenoguanosine 3′,5′-cyclic monophosphorothioate, CN03
Molecular Formula C₁₈H₁₄BrN₅NaO₇PC₁₈H₁₄BrN₅NaO₆PS
Molecular Weight 546.2 g/mol 562.27 g/mol [1][2][3][4][5]
CAS Number 144510-04-3185246-32-6[1][2][3][4][5]
Appearance Crystalline solidWhite to beige powder
Purity ≥98%≥98% (HPLC)[1][2][4][5]
Solubility Data not readily availableSoluble to 20 mM in water and to 40 mM in DMSO[1][2][5]
Storage Store at -20°CStore at -20°C[1][2][4][5]

Mechanism of Action and Biological Activity

The primary molecular target of these cGMP analogs is cGMP-dependent protein kinase (PKG). While this compound can act as a partial agonist, its phosphorothioate counterpart, Rp-8-Br-PET-cGMPS, is a potent and selective competitive inhibitor of PKG, particularly the PKG I isoform.[6][7] These compounds also interact with other components of the cGMP signaling cascade, including phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.

Table 2: Biological Activity of Rp-8-Br-PET-cGMPS

TargetActivityValue (Ki / IC50)Reference(s)
PKG Iα Competitive InhibitorKi = 35 nM[7]
PKG Iβ Competitive InhibitorKi = 30 nM[7]
PKG II Competitive InhibitorKi = 450 nM
Protein Kinase A (PKA) InhibitorKi = 11 µM[7]
CNG Channels (retinal) InhibitorIC50 = 25 µM[7]
PDE5 InhibitorPotent inhibitor[8]

The inhibitory action of Rp-8-Br-PET-cGMPS on PKG is central to its therapeutic potential, particularly in neurodegenerative diseases of the retina, such as retinitis pigmentosa, where excessive cGMP levels and subsequent PKG overactivation are implicated in photoreceptor cell death.[9][10] By blocking PKG activity, Rp-8-Br-PET-cGMPS has been shown to confer neuroprotection and preserve retinal function in animal models of the disease.[10]

Signaling Pathways

The cGMP signaling pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, phototransduction, and neuronal function. The diagram below illustrates the key components of this pathway and the points of modulation by this compound and its analogs.

cGMP_Signaling_Pathway cluster_upstream Upstream Regulation sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PKG Protein Kinase G (PKG) Physiological_Response Physiological Response (e.g., Vasodilation, Phototransduction, Neuroprotection) PKG->Physiological_Response CNG Cyclic Nucleotide-Gated (CNG) Channels CNG->Physiological_Response PDEs Phosphodiesterases (PDEs) cGMP->PKG Activates cGMP->CNG Activates cGMP->PDEs Hydrolyzed by Rp_8_Br_PET_cGMPS Rp-8-Br-PET-cGMPS Rp_8_Br_PET_cGMPS->PKG Inhibits Rp_8_Br_PET_cGMPS->CNG Inhibits Rp_8_Br_PET_cGMPS->PDEs Inhibits Eight_Br_PET_cGMP This compound Eight_Br_PET_cGMP->PKG Partially Activates

cGMP Signaling Pathway and Modulation

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and its analogs.

In Vitro PKG Inhibition Assay

This protocol describes a method to determine the inhibitory potential of compounds like Rp-8-Br-PET-cGMPS on PKG activity.

  • Reagents and Materials:

    • Purified recombinant PKG Iα or Iβ

    • Fluorescent peptide substrate for PKG (e.g., a derivative of VASP)

    • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

    • ATP solution

    • Rp-8-Br-PET-cGMPS stock solution (in DMSO or water)

    • cGMP stock solution

    • 96-well or 384-well assay plates (black, low-volume)

    • Plate reader capable of measuring fluorescence.

  • Procedure:

    • Prepare a serial dilution of Rp-8-Br-PET-cGMPS in the kinase assay buffer.

    • In the assay plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the PKG enzyme to all wells except the negative control.

    • Add the fluorescent peptide substrate to all wells.

    • To activate the enzyme, add a fixed concentration of cGMP (e.g., 1-5 µM) to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km for the specific PKG isoform.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each concentration of Rp-8-Br-PET-cGMPS and determine the IC50 value.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to assess the inhibitory effect of compounds on PDE activity.

  • Reagents and Materials:

    • Purified recombinant PDE (e.g., PDE5)

    • [³H]-cGMP (radiolabeled substrate)

    • PDE assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Rp-8-Br-PET-cGMPS stock solution

    • Snake venom nucleotidase

    • Anion-exchange resin

    • Scintillation vials and fluid

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Rp-8-Br-PET-cGMPS.

    • In reaction tubes, combine the PDE assay buffer, the diluted inhibitor, and the PDE enzyme.

    • Initiate the reaction by adding [³H]-cGMP.

    • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by boiling the tubes for 1 minute.

    • Cool the tubes and add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.

    • Incubate at 30°C for 10 minutes.

    • Add a slurry of anion-exchange resin to bind the unhydrolyzed [³H]-cGMP.

    • Centrifuge the tubes to pellet the resin.

    • Transfer an aliquot of the supernatant (containing [³H]-guanosine) to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the PDE activity and the percentage of inhibition at each inhibitor concentration.

CNG Channel Activity Assay (Patch-Clamp Electrophysiology)

This protocol describes the measurement of CNG channel activity in response to cGMP analogs using the inside-out patch-clamp technique.[1][11]

  • Cell Preparation:

    • Use a suitable expression system for CNG channels (e.g., Xenopus laevis oocytes or HEK293 cells) transfected with the CNG channel subunits of interest (e.g., rod or cone CNG channels).

  • Solutions:

    • Pipette (extracellular) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

    • Bath (intracellular) solution (in mM): 140 NaCl, 5 KCl, 5 EGTA, 10 HEPES, pH 7.4.

    • Stock solutions of cGMP, this compound, and Rp-8-Br-PET-cGMPS.

  • Procedure:

    • Form a giga-ohm seal between the patch pipette and the cell membrane.

    • Excise the membrane patch to achieve the inside-out configuration.

    • Perfuse the intracellular face of the patch with the bath solution.

    • Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) to elicit channel currents.

    • Record baseline currents in the absence of any ligand.

    • Apply a saturating concentration of cGMP to determine the maximal channel activity.

    • Wash out the cGMP and apply different concentrations of this compound or Rp-8-Br-PET-cGMPS to the patch.

    • To test for inhibition, co-apply a fixed concentration of cGMP with varying concentrations of Rp-8-Br-PET-cGMPS.

    • Record the resulting currents at each ligand concentration.

    • Analyze the current-voltage relationships and dose-response curves to determine the efficacy and potency (EC50 or IC50) of the compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of Rp-8-Br-PET-cGMPS in a model of retinal degeneration using organotypic retinal cultures.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Retina_Dissection Retinal Dissection from rd1 mice Culture_Preparation Preparation of Organotypic Retinal Cultures Retina_Dissection->Culture_Preparation Control_Group Control Group (Vehicle) Culture_Preparation->Control_Group Treatment_Group Treatment Group (Rp-8-Br-PET-cGMPS) Culture_Preparation->Treatment_Group TUNEL_Assay TUNEL Assay for Apoptosis Control_Group->TUNEL_Assay Immunohistochemistry Immunohistochemistry (e.g., for PKG activity, cell markers) Control_Group->Immunohistochemistry Functional_Assay Functional Assay (e.g., Electroretinography) Control_Group->Functional_Assay Treatment_Group->TUNEL_Assay Treatment_Group->Immunohistochemistry Treatment_Group->Functional_Assay Data_Analysis Data Analysis and Interpretation TUNEL_Assay->Data_Analysis Immunohistochemistry->Data_Analysis Functional_Assay->Data_Analysis

Workflow for Neuroprotection Study

This guide provides a foundational understanding of this compound and its analogs. For more specific applications and in-depth analysis, consulting the primary literature is highly recommended.

References

The Discovery and Development of 8-Br-PET-cGMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS), a pivotal cGMP analog in signal transduction research. Initially characterized as a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), subsequent research has revealed a more complex pharmacological profile, including partial agonism at cGKIα and modulatory effects on cyclic nucleotide-gated (CNG) channels. This document details its discovery, mechanism of action, and key experimental findings. It includes a comprehensive summary of its quantitative parameters, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The development of analogs to modulate cGMP signaling pathways has been instrumental in dissecting these complex cellular events. Among these, Rp-8-Br-PET-cGMPS has emerged as a valuable research tool. Its chemical structure, featuring a bromo-substitution at the 8th position, a β-phenyl-1,N2-etheno modification, and a phosphorothioate group in the Rp-configuration, confers unique properties including membrane permeability and resistance to phosphodiesterase degradation.

Discovery and Synthesis

The development of Rp-8-Br-PET-cGMPS was driven by the need for selective, membrane-permeant tools to investigate cGMP signaling. The synthesis is a multi-step process involving the modification of 8-bromoguanosine.

Synthesis Protocol

A scalable synthesis involves the following key steps:

  • Phenylethenylation: 8-bromoguanosine is reacted with 2-bromoacetophenone in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) to yield 8-bromo-β-phenyl-1,N2-ethenoguanosine.[1]

  • Silyl Protection: The hydroxyl groups of the ribose are selectively protected using silylating agents.

  • H-phosphonate Formation: The 5'-hydroxyl group is reacted to form a 5'-H-phosphonate monoester.

  • Cyclization and Sulfurization: The molecule is cyclized and sulfurized to diastereoselectively yield the Rp-isomer of the 3',5'-cyclic phosphorothioate.[1]

  • Purification: The final product is purified, often through crystallization, to achieve high purity.[1]

Mechanism of Action

Rp-8-Br-PET-cGMPS exhibits a dual mechanism of action, primarily acting as a competitive inhibitor of PKG, but also demonstrating partial agonism and effects on CNG channels.

Inhibition of cGMP-Dependent Protein Kinase (PKG)

Rp-8-Br-PET-cGMPS is a potent, competitive, and reversible inhibitor of both PKG I and PKG II isozymes. It binds to the cGMP binding sites on the regulatory domain of PKG, preventing the conformational change required for kinase activation.

Partial Agonism at cGKIα

Interestingly, in the absence of cGMP, Rp-8-Br-PET-cGMPS can act as a partial agonist of the cGKIα isoform.[2] This can lead to a low level of PKG activation, a crucial consideration when interpreting experimental results.

Modulation of Cyclic Nucleotide-Gated (CNG) Channels

Rp-8-Br-PET-cGMPS also interacts with CNG channels, which are crucial in processes like phototransduction. It acts as an inhibitor of these channels, with a degree of selectivity for rod over cone photoreceptor CNG channels at lower concentrations.

Quantitative Data

The following tables summarize the key quantitative parameters of Rp-8-Br-PET-cGMPS activity.

Table 1: Inhibitory and Modulatory Potency of Rp-8-Br-PET-cGMPS

TargetParameterValueReference
PKG IKi30 nM
PKG IIKi30 nM
Retinal CNG ChannelsIC5025 µM
Rod CNG ChannelEC50,h (<10 µM)0.45 µM[3]
Cone CNG ChannelEC50,h (<10 µM)4.4 µM[3]

Signaling Pathways

Rp-8-Br-PET-cGMPS is a valuable tool for dissecting cGMP-mediated signaling pathways in various physiological contexts.

PKG-Mediated Vasodilation

In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to produce cGMP, which in turn activates PKG. PKG then phosphorylates several downstream targets, leading to a decrease in intracellular calcium and ultimately, vasodilation. Rp-8-Br-PET-cGMPS can be used to block this pathway and study the role of PKG in vascular tone regulation.

Vasodilation_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Downstream Downstream Effectors (e.g., VASP, MLCP) PKG->Downstream phosphorylates Rp8BrPETcGMP Rp-8-Br-PET-cGMPS Rp8BrPETcGMP->PKG inhibits Relaxation Vasodilation Downstream->Relaxation

PKG-mediated vasodilation pathway and the inhibitory action of Rp-8-Br-PET-cGMPS.
Photoreceptor Cell Death in Retinal Degeneration

In certain forms of retinitis pigmentosa, elevated cGMP levels lead to overactivation of PKG and CNG channels in photoreceptors, triggering apoptotic pathways. Rp-8-Br-PET-cGMPS has been investigated as a neuroprotective agent in this context by inhibiting these detrimental effects. Downstream effectors of PKG in this pathway include poly-ADP-ribose-polymerase (PARP), histone deacetylases (HDACs), and calpains.[4][5][6]

Photoreceptor_Cell_Death_Pathway High_cGMP Elevated cGMP PKG PKG High_cGMP->PKG activates CNG_Channel CNG Channel High_cGMP->CNG_Channel activates Downstream_PKG PKG Downstream Effectors (PARP, HDACs, Calpains) PKG->Downstream_PKG Ca_Influx Excessive Ca2+ Influx CNG_Channel->Ca_Influx Rp8BrPETcGMP Rp-8-Br-PET-cGMPS Rp8BrPETcGMP->PKG inhibits Rp8BrPETcGMP->CNG_Channel inhibits Cell_Death Photoreceptor Cell Death Downstream_PKG->Cell_Death Ca_Influx->Cell_Death

Role of cGMP signaling in photoreceptor cell death and the therapeutic potential of Rp-8-Br-PET-cGMPS.

Experimental Protocols

The following are detailed methodologies for key experiments involving Rp-8-Br-PET-cGMPS.

PKG Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Rp-8-Br-PET-cGMPS on PKG activity.

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol.

  • Prepare Substrate Solution: A specific peptide substrate for PKG (e.g., a VASP-derived peptide) is dissolved in the assay buffer.

  • Prepare Enzyme Solution: Purified PKG is diluted in the assay buffer.

  • Prepare Rp-8-Br-PET-cGMPS dilutions: A stock solution in DMSO is serially diluted to the desired concentrations.

  • Reaction Initiation: In a microplate well, combine the assay buffer, substrate solution, [γ-³²P]ATP, and varying concentrations of Rp-8-Br-PET-cGMPS. Add the PKG enzyme solution to initiate the reaction. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the concentration of Rp-8-Br-PET-cGMPS to determine the IC₅₀ value.

PKG_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Assay Buffer Combine Combine Reagents in Microplate Prep_Buffer->Combine Prep_Substrate Prepare Substrate Solution Prep_Substrate->Combine Prep_Enzyme Prepare PKG Solution Initiate Initiate with PKG Prep_Enzyme->Initiate Prep_Inhibitor Prepare Rp-8-Br-PET-cGMPS Dilutions Prep_Inhibitor->Combine Combine->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Radioactivity Terminate->Quantify Analyze Calculate IC50 Quantify->Analyze

Workflow for a PKG inhibition assay.
Vascular Relaxation Assay

This protocol describes how to assess the effect of Rp-8-Br-PET-cGMPS on vascular smooth muscle relaxation.

  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or porcine coronary artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Pre-contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or U46619).

  • Inhibitor Incubation: Add Rp-8-Br-PET-cGMPS at the desired concentration to the organ bath and incubate for a defined period.

  • Vasodilator Addition: Add a cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside or a cell-permeable cGMP analog like 8-Br-cGMP) in a cumulative concentration-response manner.

  • Tension Measurement: Record the isometric tension of the arterial rings throughout the experiment.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot concentration-response curves to determine the effect of Rp-8-Br-PET-cGMPS on vasodilator potency and efficacy.[7]

Patch-Clamp Electrophysiology for CNG Channels

This protocol details the investigation of Rp-8-Br-PET-cGMPS effects on CNG channels expressed in a heterologous system.

  • Cell Preparation: Use a cell line (e.g., HEK293 cells or Xenopus oocytes) expressing the desired CNG channel subunits (e.g., rod or cone photoreceptor CNG channels).

  • Patch-Clamp Recording: Obtain inside-out patch-clamp recordings from the cells.

  • Solution Application: Perfuse the intracellular face of the patch with a solution containing a known concentration of cGMP to activate the channels.

  • Inhibitor Application: Apply different concentrations of Rp-8-Br-PET-cGMPS in the presence of cGMP and record the resulting changes in channel current.

  • Data Acquisition and Analysis: Measure the current amplitude at different voltages. Plot the concentration-response curve for the inhibition by Rp-8-Br-PET-cGMPS to calculate the IC₅₀ or EC₅₀ values.[3]

Photoreceptor Rescue in Retinal Explants

This protocol is for evaluating the neuroprotective effects of Rp-8-Br-PET-cGMPS in a model of retinal degeneration.

  • Retinal Explant Culture: Isolate retinas from a mouse model of retinal degeneration (e.g., rd1 mice) at an early postnatal age and culture them on a semi-permeable membrane insert.

  • Treatment: Add Rp-8-Br-PET-cGMPS to the culture medium at various concentrations.

  • Culture Period: Maintain the retinal explants in culture for a specified period, allowing the degenerative process to occur in the control group.

  • Assessment of Cell Death: At the end of the culture period, fix the retinal explants and perform assays to quantify photoreceptor cell death, such as TUNEL staining for apoptosis.

  • Immunohistochemistry: Stain the retinal sections with markers for photoreceptors (e.g., rhodopsin for rods, cone arrestin for cones) to assess the preservation of photoreceptor morphology and number.

  • Microscopy and Quantification: Analyze the stained sections using fluorescence microscopy and quantify the number of surviving photoreceptors and TUNEL-positive cells.

Conclusion

Rp-8-Br-PET-cGMPS is a multifaceted pharmacological tool that has significantly contributed to our understanding of cGMP signaling. Its ability to inhibit PKG, coupled with its effects on CNG channels and its partial agonist activity, provides a complex but powerful means to probe cellular pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this important cGMP analog in their investigations into vascular physiology, neurobiology, and drug development. Careful consideration of its complete pharmacological profile is essential for the accurate interpretation of experimental outcomes.

References

The Cell Permeability and Bioavailability of 8-Br-PET-cGMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-β-phenyl-1,N²-etheno-cyclic guanosine monophosphate (8-Br-PET-cGMP) is a key synthetic analog of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger involved in numerous physiological processes. This technical guide provides an in-depth analysis of the cell permeability and bioavailability of this compound, critical parameters for its application as a research tool and its potential as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Physicochemical Properties and Cell Permeability

The ability of this compound to traverse the cell membrane is a crucial determinant of its biological activity in intact cells and tissues. Its structure, featuring a bromine atom at the 8th position and a β-phenyletheno group, significantly enhances its lipophilicity compared to the parent molecule, cGMP. This increased lipophilicity is a primary contributor to its membrane-permeant character.

The compound exists as two diastereomers, the Sp- and Rp-isomers, which can exhibit different biological activities. Both isomers are recognized for their ability to cross cell membranes. Specifically, Sp-8-Br-PET-cGMPS is described as being more lipophilic and permeable than another cGMP analog, Sp-8-pCPT-cGMPS.[1][2][3]

Quantitative Data on Lipophilicity
CompoundLipophilicity (logP)Reference
Sp-8-Br-PET-cGMPS3.03[4]

Note: The lipophilicity value is a critical indicator of the compound's potential for passive diffusion across cell membranes. A higher logP value generally correlates with increased membrane permeability.

Bioavailability and Pharmacokinetics

Comprehensive in vivo bioavailability and pharmacokinetic data for this compound, including parameters such as half-life, clearance, and volume of distribution, are not extensively documented in publicly available literature. The "PET" in its name refers to the β-phenyletheno modification and is not related to Positron Emission Tomography imaging, for which in vivo pharmacokinetic data would be more common.

However, several factors suggest that this compound would have limited systemic bioavailability if administered orally. As a nucleotide analog, it is susceptible to degradation by phosphodiesterases (PDEs) in the gut and liver, although it is reported to be resistant to mammalian cyclic nucleotide-dependent phosphodiesterases.[2][4] Its primary utility has been established in in vitro and ex vivo experimental systems where it can be directly applied to cells or tissues. For in vivo studies in animal models, administration is typically via local or systemic injection to bypass oral absorption barriers.

Mechanism of Action and Intracellular Targets

Once inside the cell, this compound modulates the activity of key components of the cGMP signaling pathway. The specific effects are dependent on the stereoisomer used.

  • Sp-8-Br-PET-cGMPS: Acts as an agonist of cGMP-dependent protein kinase (PKG) and an inhibitor of retinal-type cGMP-gated ion channels (CNG channels).[2][3][4]

  • Rp-8-Br-PET-cGMPS: Acts as an inhibitor of PKG.[5][6]

This differential activity makes these isomers valuable tools for dissecting the downstream effects of cGMP signaling.

Signaling Pathways

The following diagrams illustrate the canonical cGMP signaling pathway and the points of intervention for the Sp- and Rp-isomers of 8-Br-PET-cGMPS.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from CNG_Channel CNG Channel Ion_Influx Ion Influx (Ca²⁺, Na⁺) CNG_Channel->Ion_Influx GTP GTP GTP->sGC cGMP->CNG_Channel Opens PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets 5_GMP 5'-GMP PDE->5_GMP Sp_8_Br_PET Sp-8-Br-PET-cGMPS Sp_8_Br_PET->CNG_Channel Inhibits Sp_8_Br_PET->PKG Activates Rp_8_Br_PET Rp-8-Br-PET-cGMPS Rp_8_Br_PET->PKG Inhibits

cGMP signaling pathway and modulation by this compound isomers.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices in the field and should be adapted to specific experimental conditions.

Assessment of PKG Activity

Objective: To measure the effect of this compound isomers on the kinase activity of PKG.

Method: In vitro radiometric kinase assay using [γ-³²P]ATP.

Materials:

  • Purified recombinant PKG

  • Specific peptide substrate for PKG (e.g., a short peptide containing a PKG consensus phosphorylation site)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Sp-8-Br-PET-cGMPS and/or Rp-8-Br-PET-cGMPS

  • cGMP (for control experiments)

  • Phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, the specific peptide substrate, and purified PKG on ice.

  • Add the test compound (Sp- or Rp-8-Br-PET-cGMPS at various concentrations) or cGMP (positive control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the dried paper using a scintillation counter.

  • Calculate the kinase activity as the amount of ³²P incorporated into the substrate per unit time.

PKG_Activity_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Mix Prepare Reaction Mix: - Kinase Buffer - PKG Enzyme - Peptide Substrate Add_Compound Add Test Compound: - this compound - cGMP (control) Mix->Add_Compound Add_ATP Initiate with [γ-³²P]ATP Add_Compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot Spot on Phosphocellulose Paper Incubate->Spot Wash Wash to Remove Unincorporated ATP Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify

Workflow for a radiometric PKG activity assay.
VASP Phosphorylation Assay in Intact Cells

Objective: To assess the intracellular activity of PKG by measuring the phosphorylation of its substrate, Vasodilator-Stimulated Phosphoprotein (VASP), in response to this compound.

Method: Western Blotting.

Materials:

  • Cultured cells (e.g., platelets, smooth muscle cells)

  • Sp-8-Br-PET-cGMPS

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with various concentrations of Sp-8-Br-PET-cGMPS for a specified time.

  • Lyse the cells in lysis buffer to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-VASP (Ser239).

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total VASP for normalization.

  • Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.

VASP_Phosphorylation_Assay Cell_Treatment Treat Cells with Sp-8-Br-PET-cGMPS Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with anti-phospho-VASP Ab Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Normalization Strip and Re-probe with anti-total-VASP Ab Detection->Normalization Analysis Quantify Band Intensities Normalization->Analysis

Workflow for VASP phosphorylation Western blot analysis.
Analysis of CNG Channel Activity

Objective: To measure the modulatory effect of this compound on CNG channel activity.

Method: Patch-clamp electrophysiology.

Materials:

  • Cells expressing CNG channels (e.g., Xenopus oocytes or HEK293 cells transfected with CNG channel subunits)

  • Patch-clamp rig with amplifier and data acquisition system

  • Pipette solution (intracellular) and bath solution (extracellular)

  • cGMP

  • Sp-8-Br-PET-cGMPS

Procedure:

  • Establish a whole-cell or inside-out patch-clamp configuration on a cell expressing CNG channels.

  • Apply a voltage protocol to elicit CNG channel currents in the presence of a baseline concentration of cGMP.

  • Perfuse the cell with a solution containing Sp-8-Br-PET-cGMPS at various concentrations while maintaining the baseline cGMP concentration.

  • Record the changes in current amplitude to determine the inhibitory effect of Sp-8-Br-PET-cGMPS.

  • Construct a concentration-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for investigating cGMP signaling, owing to its enhanced cell permeability compared to endogenous cGMP. While comprehensive in vivo bioavailability and pharmacokinetic data remain to be fully elucidated, its high lipophilicity facilitates its use in a wide range of in vitro and ex vivo experimental models. The distinct actions of its Sp- and Rp-isomers on PKG and CNG channels allow for precise dissection of cGMP-mediated cellular events. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of cGMP signaling pathways. Further research into the in vivo disposition of this compound will be crucial for exploring its full therapeutic potential.

References

The Dual-Faceted Role of 8-Br-PET-cGMP Analogs in Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (commonly referred to as 8-Br-PET-cGMP) analogs in neurons. This document clarifies the distinct roles of its stereoisomers, Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS, and details their mechanisms of action, applications in neuroscience research, and relevant experimental protocols.

Introduction: Unraveling the Complexity of this compound Analogs

The cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous neuronal functions, including synaptic plasticity, neurotransmitter release, and cell survival. The experimental modulation of this pathway often relies on synthetic cGMP analogs. The this compound family of compounds are notable for their membrane permeability and resistance to hydrolysis by phosphodiesterases, making them valuable tools for studying cGMP-dependent processes in intact cells and tissues.

Crucially, the biological activity of 8-Br-PET-cGMPS is determined by the stereochemistry of the phosphorothioate group, leading to two isomers with opposing effects:

  • Rp-8-Br-PET-cGMPS : Predominantly a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).

  • Sp-8-Br-PET-cGMPS : Primarily an activator of PKG.

This guide will focus on the function and application of these two key molecules in neuronal contexts.

Mechanism of Action: A Tale of Two Isomers

The primary intracellular target of these analogs is cGMP-dependent protein kinase (PKG), a serine/threonine kinase with two major isoforms, PKG I and PKG II. However, they can also interact with other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) ion channels.

Rp-8-Br-PET-cGMPS: The PKG Inhibitor with a Twist

Rp-8-Br-PET-cGMPS is widely utilized as a selective inhibitor of both PKG I and PKG II.[1] It acts by competing with endogenous cGMP for the regulatory binding sites on the kinase, thereby preventing its activation.[1] This inhibitory action has made it an invaluable tool for dissecting the role of PKG in various neuronal processes.

However, a critical nuance to its function is its capacity to act as a partial agonist of the PKG Iα isoform in the absence of cGMP stimulation.[2][3] This means that under basal conditions, it can weakly activate the enzyme. This partial agonism should be a key consideration in experimental design and data interpretation.[3][4]

Beyond PKG, Rp-8-Br-PET-cGMPS also exhibits inhibitory effects on cGMP-gated CNG channels, particularly in retinal photoreceptor neurons.[5]

Sp-8-Br-PET-cGMPS: The PKG Activator

In contrast to its Rp-isomer, Sp-8-Br-PET-cGMPS functions as a membrane-permeable activator of PKG Iα and Iβ.[6][7] By mimicking the action of cGMP, it promotes the phosphorylation of downstream PKG substrates. This makes it a useful tool for investigating the consequences of PKG activation in neurons. Similar to the Rp-isomer, the Sp-isomer can also act as an inhibitor of retinal CNG channels.[6][7]

Quantitative Data: A Comparative Overview

The following tables summarize the key quantitative parameters for the interaction of Rp-8-Br-PET-cGMPS with its primary targets.

Compound Target Action Ki (nM) Reference(s)
Rp-8-Br-PET-cGMPSPKG ICompetitive Inhibitor35[2]
Rp-8-Br-PET-cGMPSPKG IICompetitive Inhibitor30[2]
Rp-8-Br-PET-cGMPSPKAInhibitor11000[2]
Rp-8-Br-PET-cGMPSPKG IαPartial Agonist (in absence of cGMP)1000[2]
Compound Target Action IC50 (µM) Reference(s)
Rp-8-Br-PET-cGMPScGMP-gated channelsInhibitor25[2]

Signaling Pathways in Neurons

The NO/cGMP/PKG signaling cascade plays a pivotal role in synaptic plasticity, particularly in processes like long-term potentiation (LTP). Inhibition of this pathway with Rp-8-Br-PET-cGMPS has been shown to impair LTP, especially at thalamic inputs to the lateral amygdala.[8] A key downstream effector of PKG in this context is the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.[8][9] PKG can lead to the phosphorylation and activation of ERK, which in turn can influence gene expression through transcription factors like CREB (cAMP response element-binding protein).[9]

Diagram of the NO/cGMP/PKG Signaling Pathway in Synaptic Plasticity

NO_cGMP_PKG_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Ca_pre Ca²+ nNOS nNOS Ca_pre->nNOS NO Nitric Oxide (NO) nNOS->NO produces L_Arg L-Arginine L_Arg->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates MEK MEK PKG->MEK activates Rp_8_Br_PET_cGMPS Rp-8-Br-PET-cGMPS Rp_8_Br_PET_cGMPS->PKG inhibits Sp_8_Br_PET_cGMPS Sp-8-Br-PET-cGMPS Sp_8_Br_PET_cGMPS->PKG activates ERK ERK MEK->ERK activates CREB CREB ERK->CREB phosphorylates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

Caption: The NO/cGMP/PKG signaling cascade in neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound analogs in neuronal preparations.

In Vitro Brain Slice Electrophysiology

This protocol is adapted from studies investigating the role of the NO/cGMP/PKG pathway in synaptic plasticity.[8]

Objective: To assess the effect of Rp-8-Br-PET-cGMPS on Long-Term Potentiation (LTP) in acute brain slices.

Materials:

  • Rp-8-Br-PET-cGMPS (Tocris, R&D Systems)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.

  • Dissection tools, vibratome, recording chamber, and electrophysiology rig.

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices (e.g., from the hippocampus or amygdala) from rodents in ice-cold, oxygenated aCSF using a vibratome.

  • Recovery: Allow slices to recover for at least 1 hour in a holding chamber containing oxygenated aCSF at room temperature.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2 ml/min) at 30-32°C.

  • Baseline Recording: Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by stimulating afferent fibers (e.g., Schaffer collaterals in the hippocampus) at a low frequency (e.g., 0.05 Hz).

  • Drug Application: Bath-apply Rp-8-Br-PET-cGMPS at a final concentration of 1-10 µM in aCSF for at least 20-30 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).

  • Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis: Normalize fEPSP slopes to the pre-HFS baseline and compare the degree of potentiation between control and Rp-8-Br-PET-cGMPS-treated slices.

Experimental Workflow for Brain Slice Electrophysiology

electrophys_workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep recovery Slice Recovery (≥1 hour) slice_prep->recovery recording_setup Transfer to Recording Chamber & Perfuse recovery->recording_setup baseline Record Stable Baseline (20 min) recording_setup->baseline drug_app Bath Apply Rp-8-Br-PET-cGMPS (1-10 µM, 20-30 min) baseline->drug_app ltp_induction Induce LTP (HFS) drug_app->ltp_induction post_ltp Record Post-HFS (≥60 min) ltp_induction->post_ltp analysis Data Analysis post_ltp->analysis end End analysis->end

Caption: Workflow for assessing the effect of Rp-8-Br-PET-cGMPS on LTP.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is based on studies examining the downstream signaling of the NO/cGMP/PKG pathway.[9]

Objective: To measure the effect of Rp-8-Br-PET-cGMPS on ERK phosphorylation in neuronal cultures or tissue lysates.

Materials:

  • Rp-8-Br-PET-cGMPS

  • Neuronal cell culture or brain tissue

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell/Tissue Treatment: Treat neuronal cultures or administer Rp-8-Br-PET-cGMPS in vivo as per the experimental design. For in vitro studies, a typical concentration range is 1-30 µM.

  • Lysis: Lyse cells or homogenize tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

In Vivo Stereotaxic Infusion

This protocol is based on behavioral studies investigating the role of PKG in the lateral amygdala (LA) in fear memory consolidation.[9]

Objective: To locally inhibit PKG in the LA of rodents using Rp-8-Br-PET-cGMPS.

Materials:

  • Rp-8-Br-PET-cGMPS

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Infusion pump and microinjectors

  • Cannulas

Procedure:

  • Animal Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Implant bilateral guide cannulas aimed at the lateral amygdala. Allow the animal to recover for at least one week.

  • Drug Preparation: Dissolve Rp-8-Br-PET-cGMPS in sterile saline to the desired concentration (e.g., 1 µ g/0.5 µl).

  • Infusion: On the day of the experiment, gently restrain the animal and insert the infusion cannulas into the guide cannulas. Infuse Rp-8-Br-PET-cGMPS bilaterally into the LA at a slow, constant rate (e.g., 0.25 µl/min).

  • Post-Infusion: Leave the infusion cannulas in place for a few minutes to allow for diffusion before slowly retracting them.

  • Behavioral Testing: Conduct the behavioral paradigm (e.g., fear conditioning) at a specified time after the infusion (e.g., 1 hour).

  • Histological Verification: After the experiment, perfuse the animal and perform histology to verify the cannula placement.

Conclusion

The this compound analogs, particularly the Rp- and Sp-isomers of 8-Br-PET-cGMPS, are powerful and distinct tools for the investigation of cGMP signaling in neurons. Rp-8-Br-PET-cGMPS serves as a potent inhibitor of PKG, with the important caveat of partial agonism, while Sp-8-Br-PET-cGMPS acts as a PKG activator. A thorough understanding of their specific mechanisms of action, coupled with the detailed experimental protocols provided in this guide, will enable researchers to effectively probe the multifaceted roles of the cGMP/PKG pathway in neuronal function and dysfunction, ultimately aiding in the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

Investigating the Role of 8-Br-PET-cGMP in Photoreceptor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate process of vision, vertebrate rod and cone photoreceptors translate light into neural signals through a sophisticated signaling cascade known as phototransduction. A key player in this process is the second messenger cyclic guanosine monophosphate (cGMP). In darkness, high levels of cGMP bind to and open cyclic nucleotide-gated (CNG) channels, leading to an influx of cations (the "dark current") that keeps the photoreceptor depolarized.[1][2] Light initiates a series of events that leads to the rapid hydrolysis of cGMP, closure of CNG channels, and hyperpolarization of the cell, which is the signal transmitted to downstream neurons.

Dysregulation of cGMP signaling is a common pathological hallmark in many inherited retinal degenerations, such as Retinitis Pigmentosa (RP).[2][3][4][5][6] Excessive cGMP levels can lead to over-activation of CNG channels and cGMP-dependent protein kinase (PKG), triggering photoreceptor cell death.[2][3][5][7][8] This has made the cGMP pathway a critical target for therapeutic intervention. Synthetic cGMP analogs, such as 8-bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP), are invaluable tools for dissecting the roles of specific components in this pathway and for developing novel therapeutic strategies. This guide provides a detailed examination of this compound, its mechanism of action, and its application in photoreceptor research.

Mechanism of Action of this compound

This compound is a synthetic analog of cGMP featuring two key modifications: a bromine atom at the C8 position of the guanine ring and a β-phenyletheno (PET) group spanning the N1 and N² positions. These modifications significantly alter its interaction with cGMP-binding proteins, particularly the distinct isoforms of CNG channels found in rod and cone photoreceptors.

Studies on heterologously expressed CNG channels have revealed that this compound has a surprisingly low efficacy as a direct channel activator.[4][9] While its parent compound, 8-Br-cGMP, is a potent agonist with higher potency than cGMP itself, and PET-cGMP acts as a partial agonist, the combination of both modifications in this compound drastically reduces its ability to open the channels on its own.[4][10]

The most interesting property of this compound is its dual, modulatory effect in the presence of physiological cGMP. At low, physiological cGMP concentrations, this compound potentiates the activity of retinal CNG channels.[3][4] Conversely, at higher, pathological cGMP concentrations, it acts as a weak inhibitor.[3][4] This bimodal action makes it a unique tool for probing the complex kinetics of CNG channel gating.

Its phosphorothioate counterpart, Rp-8-Br-PET-cGMPS , is a more stable and therapeutically relevant compound. The "Rp" modification generally confers inhibitory properties against PKG, while the PET group contributes to CNG channel inhibition.[5] This compound has been shown to robustly protect photoreceptors in multiple mouse models of retinal degeneration.[4][7]

Quantitative Data on CNG Channel Modulation

The effects of this compound and related analogs on rod and cone CNG channels have been quantified using electrophysiological techniques. The following table summarizes key findings from studies on heterologously expressed channels.

CompoundPhotoreceptor TypeEfficacy (Relative to max cGMP current)EC50 / Apparent Affinity ModulationNotes
This compound Rod & ConeVery low (<1% of maximal activation)[4]Potentiates channel activity at physiological cGMP levels; causes minor inhibition at high cGMP levels.[3][4]Possesses a dual modulatory effect depending on the background cGMP concentration.[3][4]
Rp-8-Br-PET-cGMPS RodVery low efficacy as an agonist.[4][9]Decreases apparent affinity for cGMP by ~4.9-fold (at 50 µM).[3][4]A weak, concentration-dependent inhibitor, showing ~10-fold higher potency for rod channels over cone channels at low concentrations (<10 µM).[4]
Rp-8-Br-PET-cGMPS ConeVery low efficacy as an agonist.[4][9]Decreases apparent affinity for cGMP by ~3.2-fold (at 50 µM).[3][4]EC50 for inhibition is ~4.4 µM, compared to ~0.45 µM for rods (at low concentrations).[3][4]
8-Br-cGMP Rod & ConeSimilar efficacy to cGMP.[4][9]Higher potency than cGMP (~7-fold for rods, ~18-fold for cones).[10]A strong agonist for both rod and cone CNG channels.[4][]
PET-cGMP Rod & ConePartial agonist.[4][9]Displays some selectivity, favoring rod over cone channels.[12]The PET modification alone reduces efficacy compared to cGMP.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the photoreceptor is crucial for understanding the role of modulators like this compound.

Phototransduction_Cascade cluster_dark In Darkness cluster_light In Light GC Guanylate Cyclase (GC) cGMP_dark High [cGMP] GC->cGMP_dark produces GTP GTP GTP->GC active CNG_Open CNG Channel (Open) cGMP_dark->CNG_Open binds & opens cGMP_light Low [cGMP] Dark_Current Na+/Ca2+ Influx (Dark Current) CNG_Open->Dark_Current Depolarization Depolarization Dark_Current->Depolarization Light Photon (hν) Rhodopsin Rhodopsin (R) Light->Rhodopsin activates Rhodopsin_act Rhodopsin* (R*) Rhodopsin->Rhodopsin_act Transducin Transducin (G) Rhodopsin_act->Transducin activates Transducin_act Transducin* (G*) Transducin->Transducin_act PDE PDE Transducin_act->PDE activates PDE_act PDE* PDE->PDE_act PDE_act->cGMP_light hydrolyzes cGMP CNG_Closed CNG Channel (Closed) cGMP_light->CNG_Closed cGMP unbinds Hyperpolarization Hyperpolarization CNG_Closed->Hyperpolarization stops influx

Caption: The vertebrate phototransduction cascade in dark and light conditions.

Modulatory_Action cluster_phys Physiological [cGMP] cluster_path Pathological (High) [cGMP] cGMP_phys cGMP CNG_Channel_phys CNG Channel cGMP_phys->CNG_Channel_phys Binds Modulator This compound Modulator->CNG_Channel_phys Binds Potentiation Potentiated Na+/Ca2+ Influx CNG_Channel_phys->Potentiation Results in cGMP_path High cGMP CNG_Channel_path CNG Channel cGMP_path->CNG_Channel_path Binds Modulator_path This compound Modulator_path->CNG_Channel_path Competes/ Inhibits Inhibition Reduced Na+/Ca2+ Influx CNG_Channel_path->Inhibition Results in

Caption: Dual modulatory action of this compound on CNG channels.

Experimental_Workflow cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording Oocyte Xenopus laevis Oocyte cRNA cRNA injection (CNGA & CNGB subunits) Oocyte->cRNA Incubation Incubation (2-5 days) cRNA->Incubation Expressed_Channel Oocyte with expressed CNG Channels Incubation->Expressed_Channel Patch_Clamp Inside-out Patch-Clamp Expressed_Channel->Patch_Clamp Solution Perfusion with cGMP / Analogs Patch_Clamp->Solution Data Record Current (I-V curves) Solution->Data Analysis Data Analysis (EC50, Efficacy) Data->Analysis

Caption: Workflow for studying cGMP analogs on heterologously expressed CNG channels.

Experimental Protocols

Heterologous Expression and Patch-Clamp Recording in Xenopus laevis Oocytes

This method is fundamental for characterizing the direct effects of compounds on specific ion channel isoforms.

a. Molecular Biology and cRNA Preparation:

  • Obtain cDNA for the desired CNG channel subunits (e.g., bovine CNGA1 and CNGB1a for rods; human CNGA3 and CNGB3 for cones) in a suitable expression vector.

  • Linearize the plasmid DNA with a restriction enzyme downstream of the coding sequence.

  • Synthesize capped cRNA in vitro using a commercial kit (e.g., mMESSAGE mMACHINE™).

  • Purify the cRNA and verify its integrity and concentration.

b. Oocyte Preparation and Injection:

  • Harvest oocytes from an anesthetized female Xenopus laevis frog.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Inject a mixture of cRNAs for the A and B subunits (typically in a 1:1 ratio) into the cytoplasm of Stage V-VI oocytes.

  • Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution supplemented with antibiotics.

c. Inside-Out Patch-Clamp Electrophysiology:

  • Manually remove the vitelline membrane from an oocyte.

  • Using a glass micropipette (resistance 1-3 MΩ), form a high-resistance (>1 GΩ) seal with the oocyte membrane.

  • Excise the membrane patch into the "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.

  • Continuously perfuse the patch with a solution containing varying concentrations of cGMP and/or the analog being tested (e.g., this compound).

  • Record membrane currents at a fixed holding potential (e.g., +100 mV) using a patch-clamp amplifier.

  • Construct concentration-activation or concentration-inhibition curves to determine parameters like EC₅₀ and efficacy.[3][9][12]

Solutions:

  • Bath/Pipette Solution (in mM): 110 NaCl, 2 KCl, 10 HEPES, 0.2 EDTA, pH 7.2.

  • Ligand Solutions: Prepare stock solutions of cGMP and analogs in the bath solution and perform serial dilutions to achieve the desired final concentrations.

Micro-Electroretinography (µERG) on Explanted Mouse Retina

This ex vivo technique allows for the study of drug effects on the light responses of intact photoreceptor populations.

a. Tissue Preparation:

  • Dark-adapt a mouse overnight.[4]

  • Under dim red light, euthanize the animal and enucleate the eyes.[4]

  • Isolate the retina from the eyecup in an extracellular solution (Ames' medium).

  • Mount a piece of the retina, photoreceptor side up, in a recording chamber.

b. Recording Procedure:

  • Perfuse the retina with carbogenated (95% O₂, 5% CO₂) Ames' medium at 34-36°C.

  • Place a microelectrode into the outer nuclear layer to record the transretinal potential.

  • Deliver calibrated light flashes of varying intensities to elicit photoreceptor responses (the a-wave of the ERG).

  • Establish a stable baseline recording.

  • Switch the perfusion to a medium containing the test compound (e.g., Rp-8-Br-PET-cGMPS) and allow it to equilibrate.

  • Record light responses again in the presence of the drug to assess its effect on photoreceptor sensitivity and response amplitude.[4]

Therapeutic Implications and Future Directions

The dual nature of this compound highlights the complexity of CNG channel pharmacology. While this specific compound may be too unstable for direct therapeutic use, its more stable derivative, Rp-8-Br-PET-cGMPS, has shown significant promise.[4] In many forms of RP, rod photoreceptors die first due to pathologically high cGMP levels.[3][4][6] The secondary death of cones, which are responsible for high-acuity and color vision, leads to complete blindness.

A key therapeutic challenge is to inhibit the over-active rod CNG channels without compromising the function of cone channels, which are essential for remaining vision.[3] Research has shown that Rp-8-Br-PET-cGMPS has a weak but significant selectivity for inhibiting rod channels over cone channels at lower concentrations.[4]

A novel and elegant strategy involves combining a weak, rod-selective inhibitor like Rp-8-Br-PET-cGMPS with a strong, cone-selective activator (e.g., 8-pCPT-cGMP).[3][6][9] This combination therapy aims to normalize rod activity by inhibiting their CNG channels while simultaneously boosting the signal in cone cells, preserving their function even under pathological conditions.[3][4] This approach addresses the critical issue of isoform specificity and represents a promising avenue for developing mutation-independent therapies for retinal degeneration.[3][12]

Conclusion

This compound is a powerful pharmacological probe that has been instrumental in elucidating the nuanced behavior of photoreceptor CNG channels. Its unique, concentration-dependent dual action as both a potentiator and a weak inhibitor has deepened our understanding of CNG channel gating. Furthermore, studies on this compound and its derivatives, particularly Rp-8-Br-PET-cGMPS, have paved the way for innovative therapeutic strategies aimed at preserving vision in devastating retinal diseases. The continued investigation of such cGMP analogs is essential for developing targeted treatments that can effectively modulate photoreceptor function and prevent cell death.

References

Preliminary Studies of 8-Br-PET-cGMP in Cardiac Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger in the cardiovascular system, playing a vital role in regulating cardiac myocyte function, vascular smooth muscle relaxation, and endothelial function.[1] The generation of cGMP is primarily catalyzed by two types of guanylyl cyclases: the soluble guanylyl cyclase (sGC), activated by nitric oxide (NO), and the particulate guanylyl cyclase (pGC), which is stimulated by natriuretic peptides.[1] The physiological effects of cGMP are mediated through three main effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs).[1]

8-Bromo-β-phenyletheno-cGMP (8-Br-PET-cGMP) is a membrane-permeable and hydrolysis-resistant analog of cGMP, making it a valuable tool for studying cGMP-mediated signaling pathways. Its resistance to degradation by PDEs allows for sustained activation of cGMP-dependent pathways.[1] This technical guide provides a summary of preliminary findings related to the effects of cGMP analogs in cardiac tissue, with a focus on quantitative data and detailed experimental protocols to support further research and development in this area. While specific data for this compound is limited, this guide incorporates data from its closely related analog, 8-Bromo-cGMP (8-Br-cGMP), to provide a foundational understanding.

Quantitative Data Summary

The following tables summarize the quantitative effects of the cGMP analog, 8-Br-cGMP, on various parameters in cardiac tissue. This data is presented as a proxy for the anticipated effects of this compound, given their structural and functional similarities as cGMP agonists.

Table 1: Effect of 8-Br-cGMP on Cardiomyocyte Contractility

ParameterSpeciesConcentration of 8-Br-cGMPEffectReference
Percent Shortening (Pcs)Rabbit10⁻⁵ MDecreased from 6.3 ± 0.6% to 3.6 ± 0.4%[2]
Rate of Shortening (Rs)Rabbit10⁻⁵ MDecreased from 66.7 ± 4.4 µm/s to 41.8 ± 4.2 µm/s[2]
Isometric Twitch Tension (TT)Ferret0.1 mM7% reduction[3]
Isotonic Shortening (PS)Ferret0.1 mM6% reduction[3]

Table 2: Electrophysiological Effects of 8-Br-cGMP on Cardiac Ion Channels

Ion ChannelSpecies/Cell TypeConcentration of 8-Br-cGMPEffectReference
L-type Ca²⁺ Channel Current (ICa,L)Rat Ventricular MyocytesNot specifiedInhibition[4]

Experimental Protocols

Isolation of Adult Ventricular Myocytes

This protocol describes a standard enzymatic digestion method for isolating viable adult ventricular myocytes for subsequent in vitro studies.

Materials:

  • Langendorff apparatus

  • Enzyme solution (e.g., collagenase, protease)

  • Perfusion buffer (e.g., Krebs-Henseleit solution)

  • Calcium-tolerant buffer

  • Cell dissociation cup (100 µm pore size)

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rat, mouse) according to approved institutional protocols.

  • Heart Excision and Cannulation: Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfusion: Begin retrograde perfusion with an oxygenated, calcium-free buffer at 37°C to wash out the blood.

  • Enzymatic Digestion: Switch to a perfusion buffer containing digestive enzymes (e.g., collagenase type II and protease type XIV). The duration of digestion is critical and needs to be optimized based on the enzyme activity and animal species.

  • Tissue Dissociation: Once the heart becomes flaccid, remove it from the cannula. Mince the ventricular tissue in a fresh enzyme-containing solution.

  • Cell Dispersion: Gently disperse the myocytes by passing the tissue suspension through a cell dissociation cup.

  • Calcium Reintroduction: Gradually reintroduce calcium to the myocyte suspension to avoid calcium paradox, bringing the final concentration to the desired level (e.g., 1.8 mM).

  • Cell Viability Assessment: Assess cell viability using a microscope. Healthy myocytes should be rod-shaped with clear striations.

Measurement of Cardiomyocyte Contractility

This protocol outlines the measurement of myocyte shortening and relengthening using a video-based edge detection system.

Materials:

  • Inverted microscope with a video camera

  • Video edge detector system

  • Field stimulation electrodes

  • Superfusion system

  • Data acquisition software

Procedure:

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Superfusion: Place the coverslip in a perfusion chamber on the microscope stage and superfuse with a physiological buffer (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).

  • Pacing: Pace the myocytes using field stimulation electrodes at a physiological frequency (e.g., 1 Hz).

  • Baseline Recording: Record baseline contractile parameters, including percent shortening, rate of shortening, and relaxation kinetics.

  • Drug Application: Introduce this compound into the superfusion solution at the desired concentrations.

  • Data Acquisition: Record the changes in contractile parameters in response to the compound.

  • Data Analysis: Analyze the recorded data to determine the concentration-response relationship for the effects of this compound on cardiomyocyte contractility.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol describes the whole-cell patch-clamp technique to study the effects of this compound on cardiac ion channels.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope with micromanipulators

  • Borosilicate glass pipettes

  • Intracellular and extracellular solutions tailored to the ion channel of interest

  • Perfusion system

Procedure:

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place the coverslip with isolated cardiomyocytes in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the ion current of interest (e.g., a depolarizing step to activate L-type Ca²⁺ channels).

  • Baseline Recording: Record the baseline ion channel currents.

  • Drug Application: Apply this compound via the perfusion system.

  • Data Acquisition and Analysis: Record the changes in the ion current and analyze the data to determine the effect of the compound on channel activity (e.g., peak current amplitude, activation/inactivation kinetics).

Signaling Pathways and Experimental Workflows

cGMP-PKG Signaling Pathway in Cardiomyocytes

The canonical signaling pathway activated by cGMP analogs like this compound involves the activation of cGMP-dependent protein kinase (PKG). This pathway plays a crucial role in modulating cardiac function.

cGMP_PKG_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8-Br-PET-cGMP_ext This compound 8-Br-PET-cGMP_int This compound 8-Br-PET-cGMP_ext->8-Br-PET-cGMP_int Membrane Permeable PKG PKG (Protein Kinase G) 8-Br-PET-cGMP_int->PKG Activates Downstream_Effectors Downstream Effectors (e.g., Phospholamban, Troponin I) PKG->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response (e.g., Altered Contractility) Downstream_Effectors->Physiological_Response

Figure 1: Simplified signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Studying this compound in Cardiac Tissue

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cardiac tissue, from tissue isolation to data analysis.

Experimental_Workflow cluster_preparation Tissue/Cell Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis and Interpretation Isolate_Tissue Isolate Cardiac Tissue (e.g., Whole Heart, Papillary Muscle) Isolate_Myocytes Isolate Cardiomyocytes Isolate_Tissue->Isolate_Myocytes Functional_Assay Functional Assays (e.g., Contractility Measurement) Isolate_Myocytes->Functional_Assay Biochemical_Assay Biochemical Assays (e.g., PKG Activity Assay) Isolate_Myocytes->Biochemical_Assay Electrophysiology Electrophysiology (e.g., Patch-Clamp) Isolate_Myocytes->Electrophysiology Data_Collection Data Collection Functional_Assay->Data_Collection Biochemical_Assay->Data_Collection Electrophysiology->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) and its Analogs in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Br-PET-cGMP and its related compounds, particularly the widely-used cGMP-dependent protein kinase (PKG) inhibitor, (Rp)-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS), in cell culture experiments.

Introduction and Compound Clarification

The cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes. Manipulating this pathway is essential for research in areas such as cardiovascular function, neuroscience, and cancer biology. While both this compound and Rp-8-Br-PET-cGMPS are analogs of cGMP, they have distinct activities.

  • This compound : This compound is a cGMP analog that has been reported to act as a very weak partial agonist or antagonist at the cGMP-gated cation channel[1]. In some systems, it may cause effects independent of PKG activation[2].

  • (Rp)-8-Br-PET-cGMPS : This phosphorothioate derivative is the more commonly utilized compound in cell culture studies. It is a potent, competitive, and reversible inhibitor of cGMP-dependent protein kinase (PKG), particularly the Type I (PKGI) isoform[2][3][4]. It is highly selective for PKG over cAMP-dependent protein kinase (PKA), making it an excellent tool for dissecting cGMP-mediated signaling pathways[2]. Interestingly, in the absence of cGMP, Rp-8-Br-PET-cGMPS has been shown to stimulate PKGI at micromolar concentrations[5].

Due to its well-characterized role as a PKG inhibitor, the following notes and protocols will primarily focus on Rp-8-Br-PET-cGMPS .

Mechanism of Action: The cGMP/PKG Signaling Pathway

The canonical nitric oxide (NO)/cGMP pathway begins with the activation of soluble guanylyl cyclase (sGC) by NO, leading to the synthesis of cGMP from GTP. cGMP then allosterically activates PKG, which phosphorylates downstream target proteins, resulting in a physiological response, such as smooth muscle relaxation[3]. Rp-8-Br-PET-cGMPS acts by competitively binding to the cGMP-binding sites on PKG, thereby preventing its activation by endogenous cGMP.

NO Nitric Oxide (NO) or Natriuretic Peptides sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG_inactive PKG (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) PKG_inactive->PKG_active Substrates Substrate Proteins PKG_active->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Cellular Response (e.g., Vasodilation) Phospho_Substrates->Response Inhibitor Rp-8-Br-PET-cGMPS Inhibitor->PKG_inactive Inhibits Activation

Caption: The NO/cGMP/PKG signaling pathway and the inhibitory action of Rp-8-Br-PET-cGMPS.

Data Presentation: Compound Properties and Concentrations

Proper preparation and application of Rp-8-Br-PET-cGMPS are critical for reproducible results.

Table 1: Solubility and Storage of Rp-8-Br-PET-cGMPS

Property Value Reference(s)
Molecular Weight 562.27 g/mol (may vary by batch)
Solubility in Water Up to 20 mM [4]
Solubility in DMSO Up to 40 mM [4]

| Storage Temperature | Store at -20°C |[4] |

Table 2: Effective Concentrations of Rp-8-Br-PET-cGMPS in Cell-Based Assays

Cell/Tissue Type Application Effective Concentration Reference(s)
Porcine Coronary Arteries Prevention of NTG-induced PKG downregulation 30 µM (3 x 10⁻⁵ M) [3]
Ovine Pulmonary Arteries (extracts) Dose-dependent inhibition of cGMP-stimulated PKG Up to 30 µM [6]
Human Platelets Antagonism of PKG activation by 8-pCPT-cGMP 100 µM (0.1 mM) [2]
Purified PKG Iα and Iβ Competitive inhibition (Ki) 0.03 µM [2]

| Rat Tail Artery Myocytes | Stimulation of PKGI (in the absence of cGMP) | 1 µM |[5] |

Experimental Protocols

This protocol describes how to prepare a 20 mM stock solution of Rp-8-Br-PET-cGMPS in sterile water.

  • Determine Mass: Use the batch-specific molecular weight provided on the product vial or certificate of analysis. For a molecular weight of 562.27 g/mol , 1 µmol is equivalent to ~560 µg[4].

  • Reconstitution: To prepare a 20 mM stock solution from 1 µmol (560 µg) of the compound, add 50 µL of sterile, nuclease-free water.

  • Solubilization: Vortex briefly and/or gently warm the solution if necessary to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use[4].

This workflow outlines the key steps for investigating the role of PKG in a specific cellular response.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells to Desired Confluency C 3. Pre-incubate with Rp-8-Br-PET-cGMPS (or Vehicle Control) A->C B 2. Prepare Reagents (Agonist, Inhibitor) B->C D 4. Stimulate with Agonist (e.g., 8-Br-cGMP, NO donor) C->D E 5. Incubate for Defined Time D->E F 6. Measure Endpoint (e.g., Protein Phosphorylation, Gene Expression, Cell Viability) E->F

Caption: General experimental workflow for using Rp-8-Br-PET-cGMPS to study PKG function.

This protocol details how to determine if an agonist-induced phosphorylation event is mediated by PKG.

Materials:

  • Cultured cells of interest

  • Rp-8-Br-PET-cGMPS stock solution (Protocol 1)

  • PKG activator (e.g., 8-Br-cGMP, a cell-permeable cGMP analog)[3]

  • Vehicle control (e.g., sterile water or DMSO, matching the inhibitor solvent)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blotting (phospho-specific and total protein)

Procedure:

  • Cell Seeding: Plate cells and grow them to 70-80% confluency.

  • Serum Starvation (Optional): Depending on the pathway, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.

  • Treatment Groups: Set up the following experimental groups:

    • Vehicle Control (no treatment)

    • Agonist alone (e.g., 100 µM 8-Br-cGMP)

    • Inhibitor alone (e.g., 30 µM Rp-8-Br-PET-cGMPS)

    • Inhibitor + Agonist

  • Inhibitor Pre-incubation: Add Rp-8-Br-PET-cGMPS (or vehicle) to the appropriate wells and incubate for 30-60 minutes at 37°C. This allows the inhibitor to enter the cells and engage its target.

  • Agonist Stimulation: Add the PKG activator to the designated wells and incubate for the desired time (e.g., 15-30 minutes), as determined by a time-course experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Western Blotting: Quantify protein concentration, resolve lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated protein of interest and the total protein as a loading control.

  • Analysis: An agonist-induced increase in phosphorylation that is blocked by pre-treatment with Rp-8-Br-PET-cGMPS indicates that the phosphorylation event is PKG-dependent.

cluster_hypothesis Hypothesis cluster_question Question cluster_conclusion Conclusion Hypothesis Agonist X increases phosphorylation of Protein Y. Question Is this effect mediated by PKG? Hypothesis->Question Agonist Agonist X Inhibitor Rp-8-Br-PET-cGMPS Effect Phosphorylation of Y (Observed) Agonist->Effect NoEffect Phosphorylation of Y (Blocked) Inhibitor->NoEffect blocks Conclusion Therefore, the effect is PKG-dependent. NoEffect->Conclusion

Caption: Logical framework for using an inhibitor to confirm pathway dependence.

Key Considerations and Best Practices

  • Controls: Always include a vehicle control to account for any effects of the solvent. An "inhibitor alone" group is crucial to test for any agonist-independent effects of Rp-8-Br-PET-cGMPS.

  • Specificity: While Rp-8-Br-PET-cGMPS is highly selective for PKG over PKA, at very high concentrations, off-target effects are possible[2]. Perform dose-response curves to identify the minimum effective concentration.

  • Cell Permeability: The lipophilic nature of Rp-8-Br-PET-cGMPS allows for good membrane permeability.

  • Stability in Media: While chemically stable, it is good practice to prepare fresh dilutions of the compound in cell culture media for each experiment. The stability of compounds can be affected by components in complex media[7][8].

References

Application Notes and Protocols for 8-Br-PET-cGMP in Retinal Explant Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Br-PET-cGMP, a membrane-permeant cGMP analog, in retinal explant cultures. This document is intended to guide researchers in studying cGMP signaling pathways, neuroprotection, and drug efficacy in an ex vivo retinal model that preserves the complex cellular architecture of the native tissue.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger in the retina, playing a key role in phototransduction and various other neuronal functions. Dysregulation of cGMP signaling is implicated in the pathogenesis of several retinal degenerative diseases, including retinitis pigmentosa and glaucoma. Elevated cGMP levels can lead to the over-activation of cGMP-dependent protein kinase (PKG), triggering downstream pathways that result in photoreceptor and retinal ganglion cell (RGC) death.

This compound (8-Bromo-β-phenyl-1,N2-etheno-cyclic GMP) is a lipophilic, membrane-permeant analog of cGMP. Its structural modifications allow it to efficiently cross cell membranes and modulate intracellular cGMP signaling pathways. In the context of retinal research, this compound and its derivatives are valuable tools for investigating the roles of cGMP and PKG in retinal health and disease, and for screening potential neuroprotective compounds.

Recent studies have highlighted the neuroprotective potential of inhibiting the cGMP/PKG pathway in retinal explants. For instance, the related compound Rp-8-Br-pMe-PET-cGMPS (CN238), a PKG inhibitor, has been shown to significantly reduce RGC death in organotypic retinal explant cultures where axotomy induces progressive degeneration[1]. This underscores the utility of cGMP analogs like this compound in elucidating disease mechanisms and identifying therapeutic targets.

Data Presentation

The following tables summarize quantitative data from studies using cGMP analogs in retinal explant cultures to assess neuroprotective effects.

Table 1: Neuroprotective Effect of a PKG Inhibitor (CN238) on Retinal Ganglion Cells in Organotypic Retinal Explant Cultures

Treatment GroupDuration of TreatmentOutcome MeasureResult
Non-treated (Control)24 hoursTUNEL-positive cells in Ganglion Cell LayerBaseline level of apoptosis
50 µM CN23824 hoursTUNEL-positive cells in Ganglion Cell LayerSignificant reduction in apoptotic cells[1]
Non-treated (Control)48 hoursTUNEL-positive cells in Ganglion Cell LayerIncreased apoptosis compared to 24h
50 µM CN23848 hoursTUNEL-positive cells in Ganglion Cell LayerSignificant reduction in apoptotic cells[1]
Non-treated (Control)12 daysTUNEL-positive cells in Ganglion Cell LayerProgressive increase in apoptosis
50 µM CN23812 daysTUNEL-positive cells in Ganglion Cell LayerConsistent and significant reduction in apoptosis[1]
Non-treated (Control)12 daysRBPMS-positive RGCsSignificant loss of RGCs
50 µM CN23812 daysRBPMS-positive RGCsSignificant preservation of RGCs[1]

CN238 (Rp-8-Br-pMe-PET-cGMPS) is a cGMP analog with a similar mechanism of action to this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for using this compound in retinal explant cultures.

G cluster_0 Upstream Signaling cluster_1 cGMP Analog Intervention cluster_2 Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates 8_Br_PET_cGMP This compound 8_Br_PET_cGMP->PKG modulates Kv1_channels Voltage-gated K+ channels (Kv1.3/Kv1.6) PKG->Kv1_channels phosphorylates Cell_Death Retinal Ganglion Cell Death Kv1_channels->Cell_Death contributes to G cluster_analysis Analysis start Start: Euthanize Animal (e.g., mouse) enucleate Enucleate Eyes start->enucleate dissect Dissect Retina in Culture Medium enucleate->dissect culture Place Retinal Explant on Culture Membrane dissect->culture incubate Incubate (37°C, 5% CO2) culture->incubate treat Treat with this compound (e.g., 50 µM) or Vehicle incubate->treat incubate_treat Incubate for Desired Duration (e.g., 24h, 48h, 12 days) treat->incubate_treat harvest Harvest Retinal Explants incubate_treat->harvest ldh_assay LDH Assay (from culture medium) incubate_treat->ldh_assay (medium) immunohistochemistry Immunohistochemistry (e.g., TUNEL, RBPMS) harvest->immunohistochemistry western_blot Western Blotting (e.g., for PKG targets) harvest->western_blot end End: Data Analysis immunohistochemistry->end western_blot->end ldh_assay->end

References

Application Notes and Protocols: 8-Br-PET-cGMP in Vasodilation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-S-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG). It is a valuable pharmacological tool for investigating the role of the nitric oxide (NO)/cGMP signaling pathway in vascular smooth muscle relaxation and vasodilation. This document provides detailed application notes and protocols for the use of this compound in vasodilation assays, intended for researchers, scientists, and professionals in drug development.

The canonical NO/cGMP pathway is a cornerstone of vascular physiology, where endothelial-derived NO stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells (VSMCs), leading to an increase in intracellular cGMP.[1] This rise in cGMP activates PKG, which in turn phosphorylates several downstream targets to induce vasodilation.[1][2] this compound mimics the action of endogenous cGMP, allowing for direct and specific activation of PKG to study its downstream effects on vascular tone.

Mechanism of Action

This compound is an analog of cGMP that is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of its target. The primary mechanism by which this compound induces vasodilation is through the activation of PKG.[3] Activated PKG mediates its effects through several mechanisms:

  • Reduction of intracellular calcium ([Ca2+]i): PKG can decrease [Ca2+]i by promoting its sequestration into the sarcoplasmic reticulum and by inhibiting its influx through L-type calcium channels.[4]

  • Decreased calcium sensitivity of the contractile apparatus: PKG can phosphorylate proteins involved in the contractile machinery, leading to a decrease in force production at a given [Ca2+]i.

  • Activation of potassium channels: PKG can activate various potassium channels, such as large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.[5][6]

The signaling pathway is illustrated below:

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_vsmc Vascular Smooth Muscle Cell (VSMC) NO_source Nitric Oxide (NO) (e.g., from endothelium) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Downstream Downstream Effectors (e.g., K+ channels, Ca2+ channels, Myosin Light Chain Phosphatase) PKG->Downstream Phosphorylates 8_Br_PET_cGMP This compound (Exogenous Activator) 8_Br_PET_cGMP->PKG Directly Activates Relaxation Vasodilation Downstream->Relaxation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Artery B Cut into Rings A->B C Mount in Myograph B->C D Equilibrate and Assess Viability C->D E Pre-constrict with Agonist D->E F Add this compound (Cumulative Doses) E->F G Record Tension Changes F->G H Calculate % Relaxation G->H I Generate Concentration- Response Curve & EC50 H->I

References

Application Notes and Protocols for Studying Smooth Muscle Relaxation Using 8-Br-PET-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) is a membrane-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a potent activator of cGMP-dependent protein kinase (PKG).[1] This makes it a valuable tool for investigating the cGMP signaling pathway's role in various physiological processes, particularly smooth muscle relaxation. Unlike endogenous cGMP, this compound is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKG for experimental studies.[1] These application notes provide detailed protocols for utilizing this compound to study smooth muscle relaxation in isolated tissue preparations and cultured smooth muscle cells.

The relaxation of smooth muscle is a critical physiological process regulated by the nitric oxide (NO)/cGMP signaling cascade.[2] This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to an increase in intracellular cGMP levels.[3] cGMP then primarily activates PKG, which in turn phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentration ([Ca2+]i) and desensitization of the contractile machinery to Ca2+, ultimately leading to muscle relaxation.[2]

Mechanism of Action of this compound in Smooth Muscle Relaxation

This compound mimics the action of endogenous cGMP by directly binding to and activating PKG. The lipophilic PET group enhances its membrane permeability, allowing it to bypass the cell membrane and directly act on intracellular targets. Once inside the smooth muscle cell, this compound activates PKG, initiating a signaling cascade that promotes relaxation through several mechanisms:

  • Reduction of Intracellular Calcium ([Ca2+]i): PKG activation leads to the phosphorylation and activation of plasma membrane Ca2+-ATPases and sarcoplasmic/endoplasmic reticulum Ca2+-ATPases (SERCA), which actively pump Ca2+ out of the cytoplasm.[4] Additionally, PKG can inhibit the opening of L-type Ca2+ channels, reducing Ca2+ influx.[5]

  • Desensitization of the Contractile Apparatus to Calcium: PKG phosphorylates and activates myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain (MLC).[2] This dephosphorylation reduces the interaction between actin and myosin, leading to relaxation even at constant [Ca2+]i.

  • Modulation of Ion Channels: PKG can activate large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization of the cell membrane, which in turn closes voltage-dependent Ca2+ channels and further reduces Ca2+ influx.

Data Presentation

The following table summarizes representative quantitative data for cGMP analogs in smooth muscle relaxation studies. Note that specific EC50 values for this compound in smooth muscle relaxation are not widely reported in the literature; the values presented for related compounds can serve as a reference for experimental design.

CompoundPreparationPre-contraction AgentParameterValueReference
8-Br-cGMPCultured Rat Aortic Smooth Muscle CellsArginine VasopressinInhibition of peak [Ca2+]iSignificant at 100 µM[6]
8-Br-cGMPCanine Tracheal Smooth Muscle StripsAcetylcholineRelaxation (EC50)~1.2 µM[7]
Rp-8-Br-PET-cGMPS (PKG inhibitor)Porcine Coronary ArteriesU46619Inhibition of 8-Br-cGMP-induced relaxation55.9 ± 6.7% inhibition at 30 µM[8]

Signaling Pathway Diagram

cGMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive diffusion sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active activated by NO Ca_channel L-type Ca2+ Channel (Open) Ca_channel_closed L-type Ca2+ Channel (Closed) Ca_channel->Ca_channel_closed GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive 8_Br_PET_cGMP This compound (Exogenous) 8_Br_PET_cGMP->PKG_inactive direct activation PKG_active PKG (active) PKG_inactive->PKG_active activated PKG_active->Ca_channel inhibits MLCP_inactive MLCP (inactive) PKG_active->MLCP_inactive Ca_ATPase Ca2+-ATPase (active) PKG_active->Ca_ATPase activates MLCP_active MLCP (active) MLCP_inactive->MLCP_active phosphorylated MLC_P Myosin Light Chain-P (Contracted) MLCP_active->MLC_P MLC Myosin Light Chain (Relaxed) MLC_P->MLC dephosphorylated Relaxation Smooth Muscle Relaxation MLC->Relaxation Ca_channel_closed->Relaxation Ca_out Ca2+ Efflux Ca_ATPase->Ca_out Ca_out->Relaxation

Caption: cGMP signaling pathway in smooth muscle relaxation.

Experimental Protocols

Protocol 1: Isolated Aortic Ring Relaxation Assay

This protocol details the measurement of isometric tension in isolated rat thoracic aortic rings to assess the relaxant effects of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118.06 NaCl, 4.6 KCl, 24.9 NaHCO3, 2.4 MgSO4·7H2O, 3.3 CaCl2·2H2O, 0.9 KH2PO4, 11.1 glucose, pH 7.4)[9]

  • Phenylephrine (PE)

  • This compound

  • Isolated organ bath system with isometric force transducers[10]

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat via an approved method and perform a thoracotomy.

    • Carefully dissect the descending thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.[11]

    • Under a dissecting microscope, remove adhering fat and connective tissue.

    • Cut the aorta into 2-4 mm wide rings.[9][11]

  • Mounting and Equilibration:

    • Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[9][10]

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[9][11]

  • Viability and Pre-contraction:

    • Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

    • After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contractile plateau.[11]

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10 nM to 100 µM).

    • Allow the relaxation response to stabilize at each concentration before adding the next.

    • Record the tension continuously throughout the experiment.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the initial PE-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Experimental Workflow Diagram

experimental_workflow A Aorta Dissection and Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60 min, 37°C, 95% O2/5% CO2) B->C D Viability Test (KCl) C->D E Washout and Return to Baseline D->E F Pre-contraction (Phenylephrine) E->F G Cumulative Addition of This compound F->G H Record Isometric Tension G->H I Data Analysis (% Relaxation, EC50) H->I

Caption: Isolated aortic ring relaxation assay workflow.

Protocol 2: Western Blot for VASP Phosphorylation in Cultured Smooth Muscle Cells

This protocol describes the detection of VASP phosphorylation at Ser239, a specific marker of PKG activation, in response to this compound in cultured vascular smooth muscle cells (VSMCs).

Materials:

  • Cultured vascular smooth muscle cells (e.g., rat aortic VSMCs)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-VASP (Ser239)

    • Mouse anti-total VASP

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture VSMCs to 80-90% confluency in appropriate culture medium.

    • Serum-starve the cells for 24 hours prior to treatment to reduce basal phosphorylation.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for a specified time (e.g., 15-30 minutes). Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for total VASP and β-actin for normalization.

    • Quantify the band intensities using densitometry software. Express the level of phosphorylated VASP as a ratio to total VASP and normalize to the loading control.

Logical Relationship Diagram

logical_relationship A Increased Intracellular This compound B PKG Activation A->B C VASP Phosphorylation (at Ser239) B->C D Downstream Effects (Ca2+ reduction, MLCP activation) B->D E Smooth Muscle Relaxation C->E contributes to F Western Blot Detection of p-VASP (Ser239) C->F is a marker for D->E

Caption: Logical flow of this compound action and detection.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of the cGMP-PKG signaling pathway in smooth muscle physiology and pathophysiology. The provided protocols offer a robust framework for investigating its effects on smooth muscle contractility and the underlying molecular mechanisms. These studies can contribute to a better understanding of vascular diseases and the development of novel therapeutic agents targeting the cGMP pathway.

References

Determining the Optimal Concentration of 8-Br-PET-cGMP for Experimental Success: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) is a synthetic analog of cyclic guanosine monophosphate (cGMP) utilized in research to investigate the cGMP signaling pathway. Its membrane-permeable nature allows for the direct activation of intracellular cGMP-dependent processes. Determining the optimal concentration of this compound is paramount for achieving robust and reproducible experimental outcomes while minimizing off-target effects and potential cytotoxicity. This document provides detailed protocols and application notes to guide researchers in establishing the ideal concentration range for their specific cellular or tissue models.

Introduction

The cGMP signaling cascade is a crucial regulatory pathway involved in a myriad of physiological processes, including vasodilation, phototransduction, and neuronal signaling. Dysregulation of this pathway is implicated in various pathological conditions, making it a key target for therapeutic intervention. This compound serves as a valuable tool for dissecting the roles of cGMP-dependent protein kinases (PKG), cGMP-gated ion channels (CNG channels), and phosphodiesterases (PDEs).

The efficacy of this compound is highly dependent on its concentration. Insufficient concentrations may fail to elicit a measurable biological response, while excessive concentrations can lead to non-specific effects and cellular toxicity. Therefore, a systematic approach to determine the optimal working concentration is essential. This guide outlines a comprehensive workflow, including establishing a dose-response curve for the desired biological effect and assessing the cytotoxicity of the compound.

Data Presentation: Comparative Potency of cGMP Analogs

While specific dose-response data for this compound is not extensively available in public literature, the following table summarizes the known potency of the closely related inhibitor, Rp-8-Br-PET-cGMPS, and other relevant cGMP analogs. This information can serve as a preliminary guide for establishing a starting concentration range for your experiments with this compound. It is important to note that as an activator, this compound's effective concentrations may differ significantly from its inhibitory counterparts.

CompoundTargetParameterValueCell/System TypeReference
Rp-8-Br-PET-cGMPS PKG IαKi0.03 µMPurified enzyme[1]
Rp-8-Br-PET-cGMPS PKA IIKi10 µMPurified enzyme[1]
Rp-8-Br-PET-cGMPS Rod CNG ChannelsEC50 (inhibition)0.45 µMHeterologous expression in Xenopus oocytes[2]
Rp-8-Br-PET-cGMPS Cone CNG ChannelsEC50 (inhibition)4.4 µMHeterologous expression in Xenopus oocytes[2]
8-Br-cGMP PKG Activation-Dose-dependentEpithelial Ovarian Cancer Cells[2]
Rp-8-Br-PET-cGMPS PKG InhibitionEffective Conc.30 µMOvine pulmonary arterial extracts[3]

Experimental Protocols

Protocol 1: Determination of the Optimal Concentration using a Dose-Response Curve

This protocol outlines the steps to generate a dose-response curve to identify the EC50 (half-maximal effective concentration) of this compound for a specific biological outcome.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • Cell culture medium appropriate for your cell line

  • 96-well cell culture plates

  • Assay-specific reagents to measure the desired biological response (e.g., antibodies for Western blotting, substrate for kinase assay, fluorescent indicator for ion influx)

  • Plate reader or other detection instrument

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 24-48 hours).

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 100 µM down to 1 nM, with 8-10 concentrations. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions. Incubate the plate for a predetermined time, which should be optimized based on the expected kinetics of the biological response.

  • Measurement of Biological Response: At the end of the incubation period, perform the assay to measure the biological outcome of interest. This could include:

    • PKG Activity Assay: Measure the phosphorylation of a known PKG substrate (e.g., VASP) via Western blot or ELISA.

    • Gene Expression Analysis: Quantify the expression of target genes using RT-qPCR.

    • Functional Assays: Measure vasodilation in tissue rings, ion channel activity via patch-clamp, or changes in cell morphology.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

Protocol 2: Assessment of Cytotoxicity

It is crucial to ensure that the effective concentration of this compound is not causing significant cell death. A common method for this is the CCK-8 assay.

Materials:

  • Cell Counting Kit-8 (CCK-8) or similar viability assay kit

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Cell Treatment: Treat the cells with the same serial dilutions of this compound used in the dose-response experiment. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • Incubation: Incubate the cells for the same duration as the primary experiment.

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control.

    • Plot cell viability against the concentration of this compound.

    • The optimal concentration should result in minimal to no decrease in cell viability.

Mandatory Visualizations

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand e.g., Nitric Oxide, Natriuretic Peptides Receptor Soluble Guanylate Cyclase (sGC) Particulate Guanylate Cyclase (pGC) Ligand->Receptor Activates cGMP cGMP Receptor->cGMP Synthesizes from GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by This compound This compound (Exogenous Activator) This compound->PKG Mimics cGMP This compound->CNG Mimics cGMP Biological_Response Vasodilation, Ion Flux, Gene Expression PKG->Biological_Response Phosphorylates Targets CNG->Biological_Response Alters Ion Flow 5_GMP 5'-GMP (Inactive) PDEs->5_GMP

Caption: cGMP signaling pathway activated by this compound.

Experimental_Workflow A Start: Define Biological Question and Experimental Model B Protocol 1: Dose-Response Curve Generation (e.g., 1 nM to 100 µM) A->B C Protocol 2: Cytotoxicity Assessment (e.g., CCK-8 Assay) A->C D Measure Desired Biological Effect (e.g., PKG substrate phosphorylation) B->D E Measure Cell Viability C->E F Data Analysis: Determine EC50 D->F G Data Analysis: Determine Cytotoxic Concentration Range E->G H Determine Optimal Concentration Range (Effective and Non-toxic) F->H G->H I Proceed with Main Experiments H->I

Caption: Workflow for determining the optimal concentration.

Logical_Relationship Start Select Concentration Range from Dose-Response (EC50) Decision1 Is the concentration significantly cytotoxic? Start->Decision1 Action1 Select a lower concentration within the effective range. Decision1->Action1 Yes Action2 Proceed with the selected optimal concentration. Decision1->Action2 No Decision2 Is the biological response robust? Action1->Decision2 Action2->I Final Concentration Selected Decision2->Action2 Yes Action3 Consider a higher concentration, re-evaluating cytotoxicity. Decision2->Action3 No Action3->Start

Caption: Decision-making for optimal concentration selection.

Conclusion

The determination of the optimal concentration of this compound is a critical step that requires empirical validation for each specific experimental system. By systematically generating a dose-response curve for the desired biological effect and concurrently assessing cytotoxicity, researchers can identify a concentration window that ensures potent and specific activation of the cGMP signaling pathway without compromising cellular health. The protocols and data presented herein provide a comprehensive framework to guide this essential optimization process, ultimately leading to more reliable and impactful research findings.

References

Application Note: Using 8-Br-PET-cGMP to Induce Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger that mediates numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function[1][2]. The effects of cGMP are primarily carried out by three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and phosphodiesterases (PDEs)[1][3]. For researchers studying cellular signaling, directly modulating intracellular cGMP levels is a key experimental strategy. However, cGMP itself is not cell-permeable.

8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) and its related analog, 8-Bromoguanosine-3', 5'-cyclic monophosphate (8-Br-cGMP), are valuable chemical tools designed to overcome this limitation. These analogs are membrane-permeable and resistant to degradation by PDEs, allowing for sustained elevation of cGMP signaling within intact cells[4][5]. The 'Sp' stereoisomer of 8-Br-PET-cGMPS acts as a potent activator of PKG type Iα and Iβ, making it suitable for inducing downstream phosphorylation events[6].

Mechanism of Action

The primary mechanism by which cGMP analogs like this compound induce protein phosphorylation is through the activation of PKG[1][2]. PKG is a serine/threonine kinase that, upon binding cGMP, undergoes a conformational change that releases its autoinhibitory domain from the catalytic site[2]. The now-active kinase phosphorylates a wide array of substrate proteins on specific serine and threonine residues[1].

This phosphorylation cascade can alter the target protein's activity, localization, or interaction with other proteins, leading to a physiological response[1]. A classic and well-studied substrate for PKG is the Vasodilator-Stimulated Phosphoprotein (VASP), which is involved in modulating actin dynamics and cell migration[7][8][9]. Activation of PKG leads to the phosphorylation of VASP at specific sites (e.g., Ser157 and Ser239), which can be readily detected by phospho-specific antibodies, making it an excellent model system for studying this pathway[8].

Signaling Pathway for PKG-Mediated Phosphorylation

G cluster_membrane Cell Membrane Agent This compound (Cell-Permeable Analog) PKG Protein Kinase G (PKG) (Inactive) Agent->PKG Binds & Activates PKG_act PKG (Active) PKG->PKG_act Target Target Protein (e.g., VASP) PKG_act->Target Phosphorylates Target_P Phosphorylated Protein (Altered Function) Target->Target_P

Caption: cGMP analog activation of PKG leading to substrate phosphorylation.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from experiments using cGMP analogs to induce protein phosphorylation. These values are illustrative and will vary based on the specific cell type, analog, and experimental conditions.

Cell TypeTreatmentTarget Protein / AssayResultReference
Pulmonary Arterial Extract5 µM cGMPPKG Kinase Activity Assay>3.6-fold increase in PKG activity[10]
Epithelial Ovarian Cancer Cells8-Br-cGMP (Dose-dependent)Phospho-EGFR (Y992)Dose-dependent decrease in phosphorylation[11]
Epithelial Ovarian Cancer Cells8-Br-cGMP (Dose-dependent)Phospho-PLCγ1 (Y783)Dose-dependent decrease in phosphorylation[11]
Human PlateletscGMP-elevating agentsPhospho-VASP (Ser157/Ser239)Increased phosphorylation detected by mobility shift on SDS-PAGE[7][8]
K1 Thyroid Cancer Cells1 µM 8-Br-cGMPIntracellular cGMP Levels (BRET)Significant increase in intracellular cGMP signal[12]

Experimental Protocols

Protocol 1: General Method for Inducing Protein Phosphorylation in Cultured Cells

This protocol provides a framework for treating adherent mammalian cells with a cGMP analog to induce phosphorylation of a target protein, such as VASP.

A. Materials

  • Adherent cells of interest (e.g., A549, H460, vascular smooth muscle cells)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (agonist, e.g., Sp-8-Br-PET-cGMPS) or 8-Br-cGMP

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes

B. Reagent Preparation

  • 10 mM Stock Solution: Prepare a 10 mM stock solution of the cGMP analog by dissolving it in sterile DMSO. For example, for 8-Br-cGMP (MW ~407.1 g/mol ), dissolve 4.07 mg in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Lysis Buffer: Just before use, add protease and phosphatase inhibitor cocktails to the required volume of lysis buffer according to the manufacturer's instructions. Keep on ice.

C. Cell Treatment Procedure

  • Cell Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates) and grow until they reach 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, you may replace the complete medium with a serum-free or low-serum medium for 4-12 hours before treatment.

  • Preparation of Working Solutions: Dilute the 10 mM stock solution in serum-free medium to achieve the desired final concentrations. For a dose-response experiment, typical concentrations range from 1 µM to 100 µM[12][14]. Include a vehicle control (DMSO) at the same final concentration as the highest treatment dose.

  • Cell Treatment: Remove the medium from the cells and add the prepared working solutions. For a time-course experiment, treat cells with a fixed concentration (e.g., 50 µM) for various durations (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • After the treatment period, place the plate on ice and quickly aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).

    • Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Protein Extraction:

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the soluble protein) to a new, clean tube. Store at -80°C or proceed immediately to protein quantification.

Protocol 2: Western Blot Analysis of Target Protein Phosphorylation

This protocol describes how to analyze the prepared cell lysates to quantify changes in the phosphorylation of a specific target protein.

A. Materials

  • Cell lysates from Protocol 1

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X or 2X)

  • SDS-PAGE gels

  • Electrophoresis and protein transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: one specific for the phosphorylated form of the target protein (e.g., anti-phospho-VASP Ser239) and one for the total protein (e.g., anti-VASP).

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection substrate

  • Imaging system (e.g., ChemiDoc)

B. Procedure

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply the ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with the antibody against the total target protein.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. Present the data as a fold change relative to the vehicle control.

Experimental Workflow

G A Seed & Culture Adherent Cells (to 80-90% confluency) B Prepare cGMP Analog Dilutions & Vehicle Control A->B C Treat Cells (Dose-Response or Time-Course) B->C D Wash with Cold PBS & Lyse Cells (on ice) C->D E Clarify Lysate by Centrifugation D->E F Quantify Protein Concentration (e.g., BCA Assay) E->F G Prepare Samples for SDS-PAGE (Normalize & Boil) F->G H Western Blot Analysis G->H I Incubate with Primary Antibodies (Phospho-Specific & Total) H->I J Incubate with Secondary Antibody & Detect I->J K Quantify Band Intensity & Calculate Phospho/Total Ratio J->K

Caption: Workflow for analyzing cGMP-induced protein phosphorylation.

References

Application Notes and Protocols for Studying PKG Inhibition with 8-Br-PET-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) is a key serine/threonine kinase that functions as a primary downstream effector of cGMP signaling in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] Dysregulation of the cGMP/PKG pathway has been implicated in numerous diseases, making PKG a significant target for therapeutic intervention.[3][4] 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS), is a potent and selective cell-permeable inhibitor of PKG, serving as a valuable tool for elucidating the role of PKG in cellular signaling and for investigating its therapeutic potential.[5]

These application notes provide a comprehensive guide to designing and conducting experiments to study PKG inhibition using 8-Br-PET-cGMP. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant pathways and workflows are included to facilitate robust and reproducible research.

Properties of this compound

This compound is a cGMP analog that acts as a competitive antagonist at the cGMP-binding sites of PKG, thereby preventing its activation.[1][5] The Rp-isomer configuration of the phosphorothioate group confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained inhibitory activity in cellular environments.[1] While highly selective for PKG, especially the PKG I isoform, it is essential to consider potential off-target effects, particularly at higher concentrations, which may include interactions with other cGMP-binding proteins like cyclic nucleotide-gated (CNG) channels and certain PDEs.[3][6]

Key Characteristics:

  • Mechanism of Action: Competitive inhibitor of PKG.[5]

  • Selectivity: High selectivity for PKG I over PKG II and Protein Kinase A (PKA).[7]

  • Permeability: Cell-permeable, allowing for use in intact cells and tissues.[1]

  • Stability: Resistant to hydrolysis by PDEs.[1]

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide examples of how to structure data from PKG inhibition studies with this compound.

Table 1: Inhibitory Potency of this compound

ParameterValueTargetReference
Ki (app) 0.03 µMPKG Iα and Iβ[5]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell/Tissue TypeAssayEffective ConcentrationObserved EffectReference
Human PlateletsPKG Activation Assay0.1 mMAntagonized 8-pCPT-cGMP-induced PKG activation[5]
Porcine Coronary ArteriesVasodilation Assay3 x 10⁻⁵ MAttenuated nitrovasodilator-induced relaxation[8][9]
Ovine Pulmonary ArteriesKinase Activity Assay30 µMAbolished cGMP-stimulated PKG activity[10]
Retinal Explant CulturesPhotoreceptor ViabilityNot SpecifiedNeuroprotection[11][12]

Experimental Protocols

The following are detailed protocols for common experiments used to investigate PKG inhibition by this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., vascular smooth muscle cells, neuronal cells, or relevant cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or water, at a concentration of 10-20 mM. Store at -20°C.

  • Treatment:

    • For experiments investigating the inhibition of basal PKG activity, treat cells directly with varying concentrations of this compound (e.g., 1 µM to 50 µM).

    • To study the inhibition of stimulated PKG activity, pre-incubate cells with this compound for a specified time (e.g., 30-60 minutes) before adding a PKG activator, such as 8-bromo-cGMP (a cell-permeable cGMP analog) or a nitric oxide (NO) donor (e.g., SNAP or DEA/NO).[2][4]

    • Include appropriate controls: a vehicle control (solvent only), a positive control (PKG activator only), and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired period, which can range from minutes to hours depending on the specific downstream effects being measured.

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for downstream analysis (e.g., protein extraction for Western blotting or kinase activity assays).

Protocol 2: In Vitro PKG Kinase Activity Assay

This protocol measures the direct inhibitory effect of this compound on PKG activity using a purified enzyme and a synthetic substrate.

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the following reaction mixture on ice:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • Purified recombinant PKG Iα or Iβ

    • PKG substrate (e.g., a fluorescently labeled peptide or a protein like VASP)

    • Varying concentrations of this compound

    • cGMP (to activate the kinase, typically at a concentration near its Ka, e.g., 0.1-1 µM)[1]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP for radiometric assays or unlabeled ATP for non-radioactive methods).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺ or a denaturing sample buffer).

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assays: Use methods such as ELISA with a phospho-specific antibody, fluorescence polarization, or mass spectrometry to quantify substrate phosphorylation.

  • Data Analysis: Calculate the percentage of PKG inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Downstream PKG Targets

This protocol assesses the effect of this compound on the phosphorylation of known PKG substrates in a cellular context. A common substrate is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated by PKG at Ser239.

  • Protein Extraction:

    • Lyse the treated and control cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKG substrate (e.g., anti-phospho-VASP Ser239) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody against the total protein) or to a loading control (e.g., GAPDH or β-actin).

    • Compare the levels of phosphorylated substrate in the different treatment groups.

Mandatory Visualizations

Signaling Pathway

PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive PKG (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) PKG_inactive->PKG_active Substrates Downstream Substrates (e.g., VASP) PKG_active->Substrates Phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Response Cellular Response (e.g., Vasodilation) Phospho_Substrates->Response 8_Br_PET_cGMP This compound 8_Br_PET_cGMP->PKG_inactive Inhibits

Caption: The NO/cGMP/PKG signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Experimental Goal (Assess PKG Inhibition) Cell_Culture 1. Cell Culture and Plating Start->Cell_Culture Treatment 2. Treatment with this compound +/- PKG Activator Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting Analysis 5. Downstream Analysis Harvesting->Analysis Kinase_Assay In Vitro Kinase Assay Analysis->Kinase_Assay Western_Blot Western Blot (e.g., pVASP) Analysis->Western_Blot Functional_Assay Functional Assay (e.g., Vasodilation) Analysis->Functional_Assay Data_Analysis 6. Data Analysis and Interpretation Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Functional_Assay->Data_Analysis End End: Conclusion on PKG Inhibition Data_Analysis->End

Caption: A typical experimental workflow for studying PKG inhibition by this compound.

Logical Relationship of Inhibition

Logical_Relationship cGMP_Binding cGMP Binding Site on PKG Activation Conformational Change PKG Activation cGMP_Binding:f0->Activation:f0 Leads to No_Activation No Conformational Change PKG Remains Inactive cGMP_Binding:f0->No_Activation:f0 Leads to cGMP cGMP cGMP->cGMP_Binding:f0 Binds to 8_Br_PET_cGMP This compound 8_Br_PET_cGMP->cGMP_Binding:f0 Competitively Binds to

Caption: Competitive inhibition mechanism of this compound at the cGMP binding site of PKG.

References

Application Notes and Protocols: Utilizing 8-Br-PET-cGMP in Concert with Other Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the combined use of 8-Br-PET-cGMP, a potent cell-permeable activator of cGMP-dependent protein kinase (PKG), with other key signaling modulators. This document outlines detailed protocols for investigating cellular signaling pathways, with a focus on smooth muscle relaxation, calcium signaling, and potential therapeutic applications.

Introduction to this compound

8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (this compound) is a valuable research tool for elucidating the physiological roles of the cGMP signaling cascade. As an analog of cyclic guanosine monophosphate (cGMP), it effectively activates PKG, a key downstream effector in the nitric oxide (NO)/cGMP pathway.[1] Its modified structure provides increased membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cGMP, making it a reliable agent for in vitro and in situ studies.[2] Understanding its interactions with other signaling molecules is crucial for dissecting complex biological processes.

Co-application with Phosphodiesterase (PDE) Inhibitors

Rationale: PDEs are enzymes that degrade cyclic nucleotides, thus terminating their signaling.[3][4] Combining this compound with PDE inhibitors can potentiate and prolong the effects of PKG activation. This is particularly useful for studying the sustained effects of cGMP signaling. For instance, the relaxant effects of nitro-compounds that increase cGMP are significantly enhanced by PDE inhibitors.[5]

Experimental Application: Investigating the synergistic effects on vascular smooth muscle relaxation.

Quantitative Data Summary:
Modulator CombinationCell/Tissue TypeParameter MeasuredObserved EffectReference
8-Br-cGMP + Sildenafil (PDE5 inhibitor)Cultured human uterine smooth muscle cellsPDE5 PhosphorylationTime-dependent increase in PDE5 phosphorylation, similar to VASP phosphorylation.[6][6]
Nitroglycerin + M & B 22,948 (cGMP-specific PDE inhibitor)Bovine coronary artery stripsRelaxation and cGMP levelsPotentiation of both relaxation and cGMP elevation.[5][5]
Experimental Protocol: Isometric Tension Measurement in Arterial Rings
  • Tissue Preparation: Isolate arterial rings (e.g., rat aorta, porcine coronary artery) and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Pre-contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (1 µM) or endothelin-1.[7]

  • Application of Modulators:

    • Add a specific PDE inhibitor (e.g., Sildenafil for PDE5) at a predetermined concentration and allow it to equilibrate.

    • Construct a cumulative concentration-response curve for this compound by adding it in increasing concentrations.

  • Data Acquisition: Record the changes in isometric tension using a force transducer.

  • Analysis: Calculate the percentage of relaxation relative to the pre-contracted tension. Compare the concentration-response curves in the presence and absence of the PDE inhibitor to determine the potentiation effect.

Signaling Pathway Diagram:

PDE_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular NO_Donor NO Donor sGC Soluble Guanylyl Cyclase (sGC) NO_Donor->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 8_Br_PET_cGMP This compound 8_Br_PET_cGMP->PKG Activates Effectors Downstream Effectors PKG->Effectors Phosphorylates GMP 5'-GMP PDE5->GMP Degrades cGMP to PDE_Inhibitor PDE Inhibitor (e.g., Sildenafil) PDE_Inhibitor->PDE5 Inhibits Relaxation Smooth Muscle Relaxation Effectors->Relaxation

Caption: Synergistic effect of this compound and PDE inhibitors.

Interaction with Calcium (Ca²⁺) Signaling Modulators

Rationale: The cGMP/PKG pathway is a critical regulator of intracellular calcium homeostasis.[8] 8-Br-cGMP has been shown to modulate Ca²⁺ levels in various cell types, often leading to a decrease in intracellular Ca²⁺ concentration ([Ca²⁺]i), which contributes to smooth muscle relaxation.[9] Combining this compound with agents that modulate Ca²⁺ channels or release from intracellular stores can help elucidate the specific mechanisms of cGMP-mediated Ca²⁺ regulation.

Experimental Application: Investigating the effect of this compound on agonist-induced Ca²⁺ transients in vascular smooth muscle cells.

Quantitative Data Summary:
Modulator CombinationCell/Tissue TypeParameter MeasuredObserved EffectReference
8-Br-cGMP + VasopressinCultured A7r5 VSM cells[Ca²⁺]iBlocked vasopressin-stimulated increases in [Ca²⁺]i.[10][10]
8-Br-cGMP + ThrombinCultured A7r5 VSM cells[Ca²⁺]iDid not block thrombin-stimulated increases in [Ca²⁺]i.[10][10]
8-Br-cGMP + High K⁺Cultured A7r5 VSM cells[Ca²⁺]iNo statistically significant attenuation of the increase in [Ca²⁺]i.[10][10]
8-Br-cGMP + Angiotensin IICultured rat aortic smooth muscle cellsPeak [Ca²⁺]iInhibition of peak Ca²⁺ accumulation.[9][9]
8-Br-cGMP (10 µM) + KCl (50 mM)Afferent arteriolar VSMCPeak and plateau [Ca²⁺]iNo change in the peak and plateau [Ca²⁺]i responses to KCl.[11][11]
Experimental Protocol: Intracellular Calcium Measurement
  • Cell Culture and Loading: Culture vascular smooth muscle cells (e.g., A7r5) on glass coverslips. Load the cells with a Ca²⁺-sensitive fluorescent indicator (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Perfusion and Baseline: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse with a physiological salt solution and record baseline fluorescence.

  • Application of Modulators:

    • Pre-incubate the cells with this compound for a defined period.

    • Stimulate the cells with a Ca²⁺-mobilizing agonist (e.g., vasopressin, angiotensin II).

  • Data Acquisition: Continuously record the fluorescence emission at the appropriate wavelengths for the chosen indicator.

  • Analysis: Calculate the ratio of fluorescence intensities to determine the relative changes in [Ca²⁺]i. Compare the agonist-induced Ca²⁺ transients in the presence and absence of this compound.

Experimental Workflow Diagram:

Calcium_Workflow start Start culture Culture VSM cells on coverslips start->culture load Load cells with Fura-2 AM culture->load mount Mount on microscope and perfuse load->mount baseline Record baseline fluorescence mount->baseline preincubate Pre-incubate with This compound baseline->preincubate stimulate Stimulate with Ca²⁺ agonist preincubate->stimulate record Record fluorescence changes stimulate->record analyze Analyze [Ca²⁺]i transients record->analyze end End analyze->end

Caption: Workflow for measuring intracellular calcium.

Crosstalk with the cAMP/PKA Signaling Pathway

Rationale: The cGMP and cAMP signaling pathways exhibit significant crosstalk. While this compound is a selective activator of PKG, it's important to consider its potential indirect effects on the cAMP pathway, for example, through cGMP-regulated PDEs that can also hydrolyze cAMP.[8] Conversely, cAMP analogs can sometimes cross-activate PKG.[12] Using specific inhibitors of PKA (e.g., KT-5720) or PKG (e.g., Rp-8-Br-PET-cGMPS) in conjunction with this compound allows for the dissection of the relative contributions of each pathway.[7][12]

Experimental Application: Differentiating between PKG- and PKA-mediated effects in smooth muscle relaxation.

Quantitative Data Summary:
ModulatorTargetConcentration for InhibitionCell/Tissue TypeReference
Rp-8-Br-PET-cGMPSPKG30 µMOvine pulmonary arterial extracts[12]
KT-5720PKA50-100 µMOvine pulmonary arterial extracts[12]
Experimental Protocol: Kinase Activity Assay
  • Tissue Homogenization: Homogenize tissue samples (e.g., pulmonary artery extracts) in an appropriate lysis buffer.

  • Assay Setup: In separate reaction tubes, combine the tissue homogenate with a specific substrate for PKG or PKA, and [γ-³²P]ATP.

  • Application of Modulators:

    • To test the effect of this compound, add it to the reaction mixture.

    • To test for crosstalk, include a PKA inhibitor (e.g., KT-5720) in a parallel experiment with this compound.

    • Conversely, to test the specificity of a cAMP-mediated response, use a PKG inhibitor (e.g., Rp-8-Br-PET-cGMPS).

  • Incubation: Incubate the reactions at 30°C for a specified time.

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the kinase activity under different conditions to determine the specificity of activation and inhibition.

Signaling Pathway Crosstalk Diagram:

Crosstalk_Pathway cluster_cGMP cGMP Pathway cluster_cAMP cAMP Pathway 8_Br_PET_cGMP This compound PKG PKG 8_Br_PET_cGMP->PKG Activates PDE2 PDE2 8_Br_PET_cGMP->PDE2 Activates Effectors_G PKG Substrates PKG->Effectors_G Phosphorylates PDE3 PDE3 PKG->PDE3 Inhibits Rp_8_Br_PET_cGMPS Rp-8-Br-PET-cGMPS Rp_8_Br_PET_cGMPS->PKG Inhibits Physiological_Response Physiological Response Effectors_G->Physiological_Response cAMP_agonist cAMP Agonist PKA PKA cAMP_agonist->PKA Activates cAMP_agonist->PDE3 Effectors_A PKA Substrates PKA->Effectors_A Phosphorylates PKA->PDE3 Activates KT_5720 KT-5720 KT_5720->PKA Inhibits Effectors_A->Physiological_Response

Caption: Crosstalk between cGMP and cAMP signaling pathways.

Application in Cancer Research

Rationale: Emerging evidence suggests a role for the cGMP/PKG pathway in regulating cancer cell proliferation, invasion, and migration. For instance, in epithelial ovarian cancer, activation of PKG by 8-Br-cGMP has been shown to suppress tumor progression by inhibiting the EGFR/PLCγ1 signaling pathway.[13] This opens avenues for investigating this compound, alone or in combination with other anti-cancer agents, as a potential therapeutic strategy.

Experimental Application: Investigating the inhibitory effect of this compound on EGF-induced cancer cell migration.

Quantitative Data Summary:
Modulator CombinationCell/Tissue TypeParameter MeasuredObserved EffectReference
8-Br-cGMP + EGFEpithelial Ovarian Cancer (EOC) cellsPhosphorylation of EGFR (Y992) and PLCγ1 (Y783)Dose-dependent decrease in phosphorylation.[13][13]
8-Br-cGMPEOC cellsProliferation, invasion, and migrationSuppression of these cellular processes.[13][13]
8-Br-cGMPEOC xenograft tumor in vivoTumor growthHampered tumor growth.[13][13]
Experimental Protocol: Wound Healing (Scratch) Assay
  • Cell Culture: Grow epithelial ovarian cancer cells to confluence in a multi-well plate.

  • Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

  • Application of Modulators:

    • Wash the cells to remove debris.

    • Add fresh media containing either vehicle control, Epidermal Growth Factor (EGF) alone, or EGF in combination with varying concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure to quantify cell migration. Compare the migration rates between the different treatment groups.

Logical Relationship Diagram:

Cancer_Pathway_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PLCg1 PLCγ1 EGFR->PLCg1 Phosphorylates (Y783) Ca_release Cytoplasmic Ca²⁺ Release PLCg1->Ca_release PKC PKC Activation Ca_release->PKC Cell_Response Proliferation, Invasion, Migration PKC->Cell_Response 8_Br_PET_cGMP This compound PKG PKG 8_Br_PET_cGMP->PKG Activates PKG->EGFR Inhibits Phosphorylation (Y992)

Caption: Inhibition of EGFR signaling by this compound.

References

Troubleshooting & Optimization

optimizing 8-Br-PET-cGMP stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Br-PET-cGMP. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability and efficacy of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, with a focus on stability-related problems.

Problem Possible Cause Recommended Solution
Inconsistent or no observable biological effect 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium. 2. Suboptimal concentration: The effective concentration at the cellular level may be too low due to poor cell permeability or binding to media components. 3. Cell-specific factors: The target signaling pathway may not be active or responsive in your specific cell line.1. Verify stock solution integrity: Prepare fresh stock solutions. Aliquot and store at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles. 2. Optimize working concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental setup. 3. Use positive controls: Ensure the target pathway is responsive by using a known activator. 4. Minimize exposure to degradative conditions: Add this compound to the cell culture medium immediately before application to cells. For long-term experiments, consider replenishing the medium with fresh compound.
High background or off-target effects 1. Compound precipitation: At high concentrations, this compound may precipitate out of solution, leading to non-specific cellular stress. 2. Interaction with media components: The compound may interact with proteins or other molecules in the serum, leading to unexpected biological activity.1. Check solubility: Ensure the final concentration in your cell culture medium does not exceed its solubility limit. Visually inspect the medium for any signs of precipitation. 2. Use serum-free media: For acute treatments, consider performing the experiment in serum-free or low-serum medium to reduce potential interactions. If serum is required, perform control experiments to assess its impact.
Variability between experiments 1. Inconsistent preparation of solutions: Differences in solvent, pH, or storage of stock and working solutions. 2. Variable incubation conditions: Fluctuations in temperature, CO2 levels, or light exposure. 3. Degradation over time in multi-well plates: In experiments with long incubation times, the compound may degrade at different rates in different wells.1. Standardize protocols: Use a consistent and detailed protocol for the preparation and storage of all solutions. 2. Control experimental environment: Ensure consistent and optimal cell culture conditions. Protect plates from light, especially if the compound is light-sensitive. 3. Plan plate layout carefully: For long-term experiments, consider the potential for evaporation and degradation, and plan the plate layout accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C, protected from light. Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to minimize degradation.

Q3: What factors can lead to the degradation of this compound in cell culture media?

A3: Several factors can contribute to the degradation of this compound in aqueous solutions like cell culture media:

  • Enzymatic Degradation: Cell culture media supplemented with serum can contain phosphodiesterases (PDEs) that can hydrolyze the phosphodiester bond of cGMP analogs.

  • pH: The stability of the phosphodiester bond can be pH-dependent. Extreme pH values should be avoided. Standard cell culture media are typically buffered to a physiological pH (around 7.4), which is generally suitable.

  • Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis. Incubating at 37°C is necessary for cell culture, but prolonged incubation may lead to gradual degradation.

  • Light Exposure: Brominated guanosine derivatives can be sensitive to light. It is advisable to protect solutions containing this compound from light.

Q4: What is the expected half-life of this compound in cell culture medium?

A4: There is currently no published data on the specific half-life of this compound in cell culture media. The stability will likely depend on the specific medium composition, the presence and concentration of serum, and the incubation conditions. For critical long-term experiments, it is recommended to empirically determine the stability using the protocol provided below.

Q5: Can I use this compound in media containing serum?

A5: Yes, but with caution. Serum contains various enzymes, including phosphodiesterases, which can degrade cGMP analogs. If your experiment requires the presence of serum, be aware that the effective concentration of this compound may decrease over time. For short-term experiments (a few hours), this may not be a significant issue. For longer incubations, you may need to add the compound fresh to the media periodically or perform initial experiments in serum-free media to establish a baseline effect.

Quantitative Data Summary

The following table summarizes available quantitative data for the related compound Rp-8-Br-PET-cGMPS, which can serve as a useful reference for this compound.

Parameter Value Solvent Reference
Solubility up to 20 mMWater[1]
Solubility up to 40 mMDMSO[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to empirically determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your cell culture medium of choice (with and without serum, if applicable)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer like triethylammonium acetate or phosphate buffer)

  • Incubator at 37°C with 5% CO2

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known high concentration.

  • Spike the cell culture medium: Add the this compound stock solution to your cell culture medium to achieve the final working concentration you use in your experiments. Prepare separate batches for medium with and without serum if you use both.

  • Time zero (T=0) sample: Immediately after spiking, take an aliquot of the medium, and if it contains serum, precipitate the proteins (e.g., by adding an equal volume of cold acetonitrile, vortexing, and centrifuging at high speed for 10 minutes). Collect the supernatant for HPLC analysis. This will serve as your 100% reference.

  • Incubate the medium: Place the remaining spiked medium in the incubator under your standard experimental conditions (37°C, 5% CO2).

  • Collect time-point samples: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated medium. Process the samples containing serum as described in step 3.

  • HPLC analysis:

    • Develop an HPLC method to separate this compound from potential degradation products. A reverse-phase C18 column with a gradient of acetonitrile in a buffered aqueous solution is a common starting point.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance (e.g., around 260 nm).

    • Inject the T=0 sample to determine the retention time and peak area of the intact this compound.

    • Inject the samples from the subsequent time points.

  • Data analysis:

    • Measure the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound against time to determine its stability profile and estimate its half-life in your cell culture medium.

Visualizations

Signaling Pathway of cGMP

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by eight_Br_PET_cGMP This compound (Membrane Permeable Analog) eight_Br_PET_cGMP->PKG Activates Downstream Downstream Cellular Effects (e.g., Vasodilation, reduced proliferation) PKG->Downstream GMP 5'-GMP PDEs->GMP

Caption: The cGMP signaling pathway and the role of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock spike_media Spike Cell Culture Media prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C spike_media->incubate hplc Analyze by HPLC t0_sample->hplc collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->hplc analyze_data Analyze Data (Calculate % Remaining) hplc->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound stability in media.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic rect_node rect_node start Inconsistent or No Effect check_stock Is stock solution fresh and properly stored? start->check_stock check_concentration Is the concentration optimal? check_stock->check_concentration Yes remake_stock Prepare fresh stock solution. Aliquot and store properly. check_stock->remake_stock No check_stability Is the compound stable under experimental conditions? check_concentration->check_stability Yes optimize_conc Perform dose-response and time-course experiments. check_concentration->optimize_conc No check_controls Are positive controls working? check_stability->check_controls Yes assess_stability Assess stability in media. Consider media changes for long incubations. check_stability->assess_stability No verify_pathway Verify pathway activity in your cell line. check_controls->verify_pathway No end Problem Resolved check_controls->end Yes remake_stock->end optimize_conc->end assess_stability->end verify_pathway->end

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: 8-Br-PET-cGMP and PKA Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing cGMP analogs in their experiments. This guide focuses on a common challenge: mitigating the off-target effects of the PKG activator, 8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (8-Br-PET-cGMP), on Protein Kinase A (PKA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary and intended target is the cGMP-dependent protein kinase (PKG). It is often used to selectively activate PKG in cellular and tissue-based experiments to study cGMP signaling pathways.

Q2: Can this compound affect PKA activity?

Yes, while this compound is a potent activator of PKG, it can exhibit off-target effects by activating PKA, especially at higher concentrations.[1] The selectivity of cGMP analogs is crucial for correctly interpreting experimental results.

Q3: What is the reported selectivity of this compound for PKG over PKA?

Kinetic studies have shown that the Rp-isomer of this compound, (Rp)-8-bromo-PET-cyclic GMPS, is a competitive inhibitor of PKG with an apparent inhibitory constant (Ki) of approximately 0.03 µM. In contrast, its antagonism of PKA activation occurs at a significantly higher concentration, with an apparent Ki of 10 µM.[1] This demonstrates a substantial selectivity window for PKG.

Q4: What are the signs of PKA activation in my experiment?

Unintended PKA activation can be identified by monitoring the phosphorylation of well-established PKA substrates. A common downstream target for PKA is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated at Serine 133.[2][3] An increase in phospho-CREB (Ser133) levels upon treatment with this compound could indicate off-target PKA activation.

Q5: How can I minimize the off-target effects of this compound on PKA?

There are several strategies to mitigate PKA activation:

  • Use the lowest effective concentration of this compound: Perform a dose-response experiment to determine the minimal concentration required to elicit the desired PKG-mediated effect.

  • Concurrently inhibit PKA: Utilize a specific PKA inhibitor alongside this compound.

  • Employ highly selective PKA inhibitors: Peptide inhibitors like PKI are considered very specific for PKA.[4][5]

  • Include proper experimental controls: These are essential to differentiate between PKG- and PKA-mediated effects.

Troubleshooting Guide

Issue: I suspect this compound is activating PKA in my cells.

This is a common concern. Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Confirm PKA Activation

Experimental Protocol:

  • Treat Cells: Culture your cells and treat them with the concentration of this compound you are using in your main experiments. Include a positive control for PKA activation (e.g., Forskolin or 8-Bromo-cAMP) and a negative control (vehicle).

  • Cell Lysis: After the desired incubation time, lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Perform a Western blot analysis on the cell lysates.

  • Probe for Phospho-Substrates: Use antibodies specific for phosphorylated PKA substrates, such as anti-phospho-CREB (Ser133). An increased signal in the this compound-treated sample compared to the vehicle control suggests PKA activation.

Step 2: Determine the Optimal this compound Concentration

Experimental Protocol:

  • Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

  • Monitor PKG and PKA Substrates: Perform Western blotting and probe for both a known PKG substrate (e.g., VASP phosphorylation at Ser239) and a PKA substrate (e.g., CREB phosphorylation at Ser133).

  • Analyze Results: Identify the lowest concentration of this compound that gives a robust PKG activation signal without significantly increasing PKA substrate phosphorylation.

Step 3: Implement PKA Inhibition

If reducing the this compound concentration is not feasible or sufficient, the next step is to use a specific PKA inhibitor.

Choosing a PKA Inhibitor:

InhibitorMechanism of ActionCommon Working ConcentrationKey Considerations
PKI (14-22) amide, myristoylated Potent and specific peptide inhibitor of the PKA catalytic subunit.[4][5]5-20 µMMyristoylation enhances cell permeability. Considered the gold standard for PKA inhibition.
H-89 ATP-competitive inhibitor of the PKA catalytic subunit.[3][5]1-10 µMCan have off-target effects on other kinases such as MSK1, ROCK2, and S6K1.[3]
KT5720 ATP-competitive inhibitor of the PKA catalytic subunit.[3]1-10 µMCan inhibit PKG and PKC at higher concentrations.[3]

Experimental Protocol for PKA Inhibition:

  • Pre-incubation: Pre-incubate your cells with the chosen PKA inhibitor (e.g., myristoylated PKI (14-22) amide) for 30-60 minutes before adding this compound.

  • Co-treatment: Add this compound while maintaining the PKA inhibitor in the culture medium.

  • Analysis: Perform your downstream analysis (e.g., Western blotting for phosphorylated substrates) to confirm that the PKA-mediated effects are abolished while the PKG-mediated effects are preserved.

Visualizing Experimental Logic and Pathways

To aid in experimental design, the following diagrams illustrate the key signaling pathways and the logic for troubleshooting off-target effects.

G cGMP/PKA Signaling and Crosstalk cluster_0 cGMP Signaling cluster_1 cAMP Signaling sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP GTP PKG PKG cGMP->PKG Activates PKG_Substrates PKG Substrates (e.g., VASP) PKG->PKG_Substrates Phosphorylates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Activates PKA_Substrates PKA Substrates (e.g., CREB) PKA->PKA_Substrates Phosphorylates This compound This compound This compound->PKG Intended Activation This compound->PKA Off-Target Activation (High Concentrations) PKA_Inhibitor PKA Inhibitor (e.g., PKI) PKA_Inhibitor->PKA Inhibits

Caption: cGMP and cAMP signaling pathways and the potential for crosstalk.

G Troubleshooting Workflow Start Start: Suspected PKA Off-Target Effect Confirm_PKA Step 1: Confirm PKA Activation (e.g., pCREB Western Blot) Start->Confirm_PKA Dose_Response Step 2: Perform this compound Dose-Response Confirm_PKA->Dose_Response Optimize_Conc Find Lowest Effective Concentration for PKG Activation Dose_Response->Optimize_Conc PKA_Still_Active Is PKA still activated? Optimize_Conc->PKA_Still_Active Use_PKAi Step 3: Use Specific PKA Inhibitor (e.g., PKI) PKA_Still_Active->Use_PKAi Yes Conclusion Conclusion: Isolated PKG-specific effects PKA_Still_Active->Conclusion No Validate_Inhibition Validate: PKG effect is maintained, PKA effect is abolished Use_PKAi->Validate_Inhibition Validate_Inhibition->Conclusion

Caption: A logical workflow for troubleshooting this compound off-target effects.

References

Technical Support Center: 8-Br-PET-cGMP in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the use of 8-Br-PET-cGMP in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is most commonly used as a competitive inhibitor of cGMP-dependent protein kinase (PKG). By binding to the cGMP binding sites on PKG, it prevents the activation of the kinase by endogenous cGMP, thereby inhibiting the phosphorylation of downstream target proteins.

Q2: What are the potential causes of toxicity of this compound in primary cell cultures?

A2: While specific toxicity data for this compound in primary cells is limited, potential causes of toxicity may include:

  • Off-target effects: Like many kinase inhibitors, this compound may interact with other cellular proteins, leading to unintended biological consequences.

  • Inhibition of essential signaling: Prolonged or high-concentration inhibition of the cGMP/PKG pathway may interfere with vital cellular processes, such as the regulation of cell proliferation, apoptosis, and calcium homeostasis.

  • Metabolic burden: The introduction of a foreign compound can place a metabolic stress on sensitive primary cells.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.

Q3: At what concentration should I start my experiments with this compound?

A3: The optimal concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell culture. Based on published studies using similar compounds, a starting range of 1 µM to 50 µM is often employed. For sensitive primary cells, it is advisable to start with a lower concentration range (e.g., 100 nM to 10 µM).

Q4: How long can I treat my primary cells with this compound?

A4: The duration of treatment will depend on your experimental goals and the sensitivity of your cells. Short-term treatments (e-g., 1-24 hours) are less likely to cause significant toxicity than long-term exposures. A time-course experiment is recommended to determine the optimal treatment duration that yields the desired biological effect without compromising cell viability.

Troubleshooting Guides

Issue 1: Increased Cell Death or Poor Viability After Treatment
Possible Cause Troubleshooting Step
Concentration of this compound is too high. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a range that provides the desired effect with minimal toxicity.
Treatment duration is too long. Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) at a fixed, non-toxic concentration to identify the optimal treatment window.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your primary cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent-specific effects.
Suboptimal cell culture conditions. Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Optimize seeding density to avoid over-confluence, which can increase sensitivity to stressors.
Contamination of cell culture. Regularly check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh stock.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Step
Variability in cell health and density. Standardize your cell seeding density and ensure cells are at a consistent confluency at the start of each experiment. Use cells within a low passage number range.
Degradation of this compound. Prepare fresh stock solutions of this compound and store them appropriately (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Off-target effects of this compound. Consider using a second, structurally different PKG inhibitor as a control to confirm that the observed effects are specific to PKG inhibition.
Serum components interfering with the compound. For some experiments, serum starvation for a few hours before and during treatment can provide a more defined experimental condition. However, this should be optimized as prolonged serum starvation can also induce stress and apoptosis.

Quantitative Data Summary

Table 1: Illustrative Dose-Dependent Effect of this compound on Primary Neuron Viability (24-hour treatment)

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
595 ± 4.8
1091 ± 6.2
2582 ± 7.5
5065 ± 8.1
10045 ± 9.3

Table 2: Illustrative Time-Course Effect of 50 µM this compound on Primary Cardiomyocyte Viability

Treatment Duration (hours)Cell Viability (%) (Mean ± SD)
0100 ± 3.8
696 ± 4.2
1288 ± 5.5
2475 ± 6.9
4858 ± 8.0

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a method to assess the metabolic activity of primary cells as an indicator of viability following treatment with this compound.

Materials:

  • Primary cells in culture

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Primary cells treated with this compound in a 96-well plate

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Follow Kit Instructions: Follow the manufacturer's protocol for the LDH assay kit.

  • Sample Collection: Carefully collect a small aliquot of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells treated with this compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA).

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC ANP_BNP ANP/BNP pGC Particulate Guanylyl Cyclase (pGC) ANP_BNP->pGC cGMP cGMP sGC->cGMP GTP pGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by 8_Br_PET_cGMP This compound 8_Br_PET_cGMP->PKG Inhibits Downstream_Targets Downstream Targets (e.g., VASP, PDE5, IP3R) PKG->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Relaxation, Anti-proliferation) Downstream_Targets->Cellular_Response 5_GMP 5'-GMP PDEs->5_GMP

Caption: cGMP-PKG Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Toxicity_Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Toxicity/Viability Assays cluster_analysis Data Analysis Seed_Cells Seed Primary Cells in 96-well plate Stabilize Allow cells to stabilize (24 hours) Seed_Cells->Stabilize Prepare_Compound Prepare this compound serial dilutions Stabilize->Prepare_Compound Treat_Cells Treat cells with compound and vehicle control Prepare_Compound->Treat_Cells Incubate Incubate for desired duration (e.g., 24h) Treat_Cells->Incubate MTT_Assay MTT Assay (Metabolic Activity) Incubate->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubate->LDH_Assay AnnexinV_PI Annexin V/PI Staining (Apoptosis) Incubate->AnnexinV_PI Measure Measure Absorbance/ Fluorescence MTT_Assay->Measure LDH_Assay->Measure AnnexinV_PI->Measure Analyze Calculate % Viability/ Toxicity vs. Control Measure->Analyze Conclusion Determine Optimal Non-Toxic Concentration Analyze->Conclusion

Caption: Experimental workflow for assessing this compound toxicity.

Troubleshooting_Logic Start Observe High Cell Toxicity Check_Concentration Is the concentration of this compound optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Duration Is the treatment duration optimized? Check_Concentration->Check_Duration Yes Optimize_Concentration->Check_Duration Optimize_Duration Perform Time-Course Experiment Check_Duration->Optimize_Duration No Check_Solvent Is the solvent concentration below toxic levels? Check_Duration->Check_Solvent Yes Optimize_Duration->Check_Solvent Reduce_Solvent Lower solvent concentration (<0.1% DMSO) Check_Solvent->Reduce_Solvent No Check_Culture Are cell culture conditions optimal? Check_Solvent->Check_Culture Yes Reduce_Solvent->Check_Culture Optimize_Culture Optimize seeding density, check for contamination Check_Culture->Optimize_Culture No Resolved Toxicity Minimized Check_Culture->Resolved Yes Optimize_Culture->Resolved

Caption: Troubleshooting logic for minimizing this compound toxicity.

Technical Support Center: Improving 8-Br-PET-cGMP Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of 8-Br-PET-cGMP in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (this compound), also known as Rp-8-Br-PET-cGMPS or CN03, is a cell-permeable analog of cyclic guanosine monophosphate (cGMP).[1][2][3][4] It primarily functions as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[3] In the context of diseases like retinitis pigmentosa, elevated cGMP levels lead to overactivation of PKG, contributing to photoreceptor cell death. This compound helps to impede this process by inhibiting PKG.[1][5]

Q2: What are the main challenges in delivering this compound in animal models?

A2: The primary challenges are its poor membrane permeability and limited bioavailability. As a hydrophilic small molecule, this compound struggles to cross biological membranes, such as the blood-retinal barrier, to reach its intracellular targets. This can lead to rapid clearance from the body and the need for high or frequent doses, which may not be feasible or could lead to off-target effects.

Q3: What are the recommended delivery strategies to improve this compound efficacy in vivo?

A3: Encapsulation of this compound into nanosized delivery systems, particularly liposomes, has been shown to be an effective strategy.[6][7] Liposomal formulations can protect the analog from degradation, prolong its circulation time, and facilitate its transport across biological barriers, thereby improving its therapeutic efficacy at lower doses.[6][7]

Q4: What are the key considerations when choosing an administration route for this compound in animal models?

A4: The choice between intravenous (IV) and intraperitoneal (IP) injection depends on the experimental goals. IV administration provides 100% bioavailability and rapid distribution, making it suitable for acute studies and pharmacokinetic analysis.[8] However, IP injection is often more convenient for small animals and allows for the administration of larger volumes.[8] It's important to note that substances administered via the IP route are primarily absorbed into the portal circulation and may undergo first-pass metabolism in the liver, which can affect bioavailability.[8] For localized delivery, such as to the eye, intravitreal injections of liposomal formulations have been investigated.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo delivery of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Bioavailability / Lack of Efficacy Poor membrane permeability of free this compound. Rapid clearance from circulation. Inefficient targeting to the tissue of interest.Encapsulate this compound in a liposomal delivery system to enhance its pharmacokinetic profile.[6][7] Consider using PEGylated liposomes to increase circulation half-life. For targeted delivery, explore functionalized liposomes (e.g., with specific ligands).
Low Encapsulation Efficiency of this compound in Liposomes This compound is a small, hydrophilic molecule, which can be challenging to encapsulate efficiently in the aqueous core of liposomes. Suboptimal lipid composition. Inappropriate drug-to-lipid ratio.Optimize the liposome formulation. Use lipids that form a more stable bilayer to minimize leakage.[1] Experiment with different drug-to-lipid ratios to find the optimal loading capacity.[9][10][11] Employ a well-controlled preparation method like thin-film hydration followed by extrusion to ensure uniform vesicle size.
Inconsistent or Variable Results Between Experiments Instability of the this compound formulation (free or liposomal). Variability in animal dosing or handling. Aggregation or fusion of liposomes during storage or administration.Ensure the stability of your this compound stock solution and liposomal formulation. Store at recommended temperatures and check for any precipitation or changes in appearance.[9] Standardize animal handling and injection procedures to minimize variability. Characterize liposome size and stability before each experiment using techniques like Dynamic Light Scattering (DLS).
Observed Off-Target Effects or Toxicity High doses of free this compound may be required to achieve efficacy, leading to off-target interactions. The delivery vehicle (e.g., certain lipids in liposomes) may have inherent toxicity.Use a liposomal formulation to reduce the required therapeutic dose and potentially minimize off-target effects.[6] Select biocompatible lipids for your liposome formulation. Conduct dose-response studies to determine the minimum effective and maximum tolerated doses.
Difficulty in Assessing In Vivo Delivery and Biodistribution Lack of a suitable method to track the delivery vehicle and the encapsulated drug independently.For detailed biodistribution studies, consider labeling the liposomes and/or this compound with a fluorescent or radioactive tag.[12] Techniques like Positron Emission Tomography (PET) or in vivo fluorescence imaging can be used to monitor the accumulation of the delivery system in target tissues.[12] High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of this compound in tissue homogenates.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PEGylated Liposomes

This protocol is based on the thin-film hydration method, a common technique for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and DSPE-PEG(2000))

  • Chloroform and Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG(2000) in a chloroform/methanol mixture in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve the this compound in the hydration buffer at the desired concentration.

    • Add the this compound solution to the flask containing the dry lipid film.

    • Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 times) using a mini-extruder. This should be done at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size distribution and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency by disrupting the liposomes (e.g., with a detergent like Triton X-100) and measuring the total this compound concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.

Protocol 2: In Vivo Administration and Efficacy Assessment in a Mouse Model of Retinal Degeneration

Animal Model:

  • Use a relevant mouse model of retinal degeneration (e.g., rd1, rd2, or rd10 mice).

Formulation Preparation:

  • Prepare this compound loaded liposomes as described in Protocol 1.

  • As a control, prepare a solution of free this compound in a suitable vehicle (e.g., saline).

Administration:

  • Route: Intraperitoneal (IP) or intravenous (IV) injection.

  • Dosage: The optimal dosage should be determined through dose-response studies. A starting point could be based on previous studies with similar compounds.

  • Frequency: Administer the formulation at regular intervals (e.g., every other day) starting at a relevant time point in the disease progression.

Efficacy Assessment:

  • Retinal Function: Perform electroretinography (ERG) at different time points to assess photoreceptor function.

  • Retinal Structure: At the end of the study, euthanize the animals and collect the eyes for histological analysis (e.g., H&E staining) to measure the thickness of the outer nuclear layer (ONL), which corresponds to the number of photoreceptor nuclei.

  • Molecular Analysis: Perform immunohistochemistry or Western blotting on retinal tissue to assess markers of apoptosis (e.g., TUNEL assay) or other relevant signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and in vivo performance of this compound (CN03) liposomes from a study on intravitreal injections in rabbits.[1]

Table 1: Encapsulation Efficiency of CN03 in PEGylated Liposomes with Different Phospholipid Compositions

Phospholipid CompositionEncapsulation Efficiency (%)
18:0 PC10.7 ± 1.0
18:1 PC84.8 ± 3.4
20:1 PC65.1 ± 2.3
Data presented as mean ± standard deviation.

Table 2: In Vitro Release Half-life of CN03 from PEGylated Liposomes

Phospholipid CompositionRelease Half-life (hours)
18:0 PC2.3 ± 0.6
18:1 PC22.9 ± 2.9
20:1 PC62.7 ± 4.6
Release was measured in isolated bovine vitreous humor. Data presented as mean ± standard deviation.

Table 3: Vitreal Half-life of Free CN03 vs. PEGylated Liposomes in Rabbits

FormulationVitreal Half-life
Free CN03 in solution4.8 hours
PEGylated 18:1 PC liposomes6.9 days

Visualizations

Signaling_Pathway cluster_0 Retinal Degeneration Pathophysiology cluster_1 Therapeutic Intervention Elevated cGMP Elevated cGMP PKG Activation PKG Activation Elevated cGMP->PKG Activation Cell Death Pathways Cell Death Pathways PKG Activation->Cell Death Pathways Photoreceptor Cell Death Photoreceptor Cell Death Cell Death Pathways->Photoreceptor Cell Death This compound This compound This compound->PKG Activation Inhibits PKG Inhibition PKG Inhibition Reduced Cell Death Reduced Cell Death

Caption: cGMP/PKG signaling pathway in retinal degeneration and the inhibitory action of this compound.

Experimental_Workflow cluster_formulation Liposome Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis A 1. Lipid Film Formation B 2. Hydration with This compound A->B C 3. Sizing by Extrusion B->C D 4. Purification C->D E 5. Administration to Animal Model D->E F 6. Efficacy Assessment E->F G   - Electroretinography (ERG) F->G H   - Histology (ONL thickness) F->H I   - Molecular Analysis F->I J 7. Compare Treatment vs. Control G->J H->J I->J

Caption: Experimental workflow for liposomal this compound formulation and in vivo testing.

Troubleshooting_Logic Start Inconsistent In Vivo Results Q1 Is the formulation stable? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the dosing consistent? A1_Yes->Q2 Sol1 Re-optimize formulation. Check storage conditions. Characterize liposomes (DLS). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the animal model appropriate? A2_Yes->Q3 Sol2 Standardize injection procedure. Ensure accurate dose calculation. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consistent Results A3_Yes->End Sol3 Review literature for appropriate animal models and disease stage. A3_No->Sol3

Caption: Troubleshooting logic for addressing inconsistent in vivo results with this compound.

References

Technical Support Center: Optimizing 8-Br-PET-cGMP Incubation Time in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing the use of 8-Br-PET-cGMP analogs in kinase assays, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in kinase assays?

This compound refers to a family of cyclic guanosine monophosphate (cGMP) analogs. It is crucial to distinguish between the two main diastereomers, as they have opposing effects on cGMP-dependent protein kinase (PKG):

  • Sp-8-Br-PET-cGMPS: This is a potent, membrane-permeable activator (agonist) of PKG.[1][2][3] It is used to stimulate the cGMP/PKG signaling pathway in cells and in in vitro kinase assays.

  • Rp-8-Br-PET-cGMPS: This is a competitive and reversible inhibitor of PKG.[4] It is used to block the activity of PKG to study the downstream effects of this signaling pathway.

Q2: What is a typical incubation time for this compound in a PKG kinase assay?

There is no single optimal incubation time, as it depends on several factors including the specific isomer used (Sp or Rp), the concentration of the compound, the specific activity of the kinase, and the assay temperature. However, based on published literature, here are some general guidelines:

  • For Rp-8-Br-PET-cGMPS (Inhibitor): A pre-incubation step is often recommended to allow the inhibitor to bind to the kinase before the reaction is initiated with ATP. Pre-incubation times can range from 15 to 30 minutes.[5] The main kinase reaction incubation time is typically between 30 and 60 minutes.

  • For Sp-8-Br-PET-cGMPS (Agonist): As an activator, a pre-incubation step is not always necessary. The incubation time for the kinase reaction itself will depend on the desired level of substrate phosphorylation and typically ranges from 10 to 60 minutes.

Q3: How do I determine the optimal incubation time for my specific experiment?

To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves measuring the kinase activity at several time points (e.g., 5, 10, 20, 30, 45, and 60 minutes) while keeping the concentrations of the enzyme, substrate, ATP, and this compound analog constant. The optimal incubation time will be within the linear range of the reaction, where the product formation is proportional to time.

Q4: Can Rp-8-Br-PET-cGMPS act as an activator?

Yes, under certain conditions, Rp-8-Br-PET-cGMPS has been observed to act as a partial agonist of PKG, particularly in the absence of a cGMP agonist.[4] This is a critical consideration when interpreting results, and it is advisable to include proper controls in your experiments.

Troubleshooting Guide

Issue Possible Cause Solution
High variability in results Inconsistent incubation times.Use a precise timer and ensure all samples are incubated for the exact same duration.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
No or low inhibition with Rp-8-Br-PET-cGMPS Insufficient pre-incubation time.Increase the pre-incubation time of the inhibitor with the kinase to 30-60 minutes.
Inhibitor concentration too low.Perform a dose-response curve to determine the optimal inhibitor concentration.
Partial agonism of Rp-8-Br-PET-cGMPS.Ensure the assay includes a cGMP agonist to reveal the competitive inhibitory effect. Run a control with the Rp isomer alone to check for agonistic activity.
No or low activation with Sp-8-Br-PET-cGMPS Agonist concentration too low.Perform a dose-response curve to determine the optimal activator concentration.
Inactive kinase.Test the kinase with a known potent activator to confirm its activity.
Kinase reaction is not linear over time Substrate or ATP depletion.Reduce the incubation time or decrease the enzyme concentration.
Enzyme instability.Check the stability of the kinase under your assay conditions. Consider adding stabilizing agents like BSA.

Data Presentation

Table 1: Properties of this compound Diastereomers

Compound Full Name Primary Function Typical Concentration Range
Sp-8-Br-PET-cGMPS (Sp)-β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioatePKG Agonist1 - 100 µM
Rp-8-Br-PET-cGMPS (Rp)-β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioatePKG Inhibitor0.1 - 30 µM[6]

Table 2: Example Time-Course Experiment to Determine Optimal Incubation Time

Time (minutes) Kinase Activity (Vehicle Control) Kinase Activity (+ Sp-8-Br-PET-cGMPS) Kinase Activity (+ Rp-8-Br-PET-cGMPS)
0000
515030075
10300600150
206001200300
308501500400
459501600425
6010001650430

In this example, the linear range for the vehicle control is up to approximately 20 minutes. For the agonist, the reaction remains linear for a similar duration but at a higher rate. For the inhibitor, the reaction rate is consistently lower.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for a PKG Kinase Assay

  • Prepare Reagents: Prepare the kinase buffer, recombinant PKG, substrate peptide, ATP, and the this compound analog (Sp or Rp) at the desired stock concentrations.

  • Set up the Reaction: In a multi-well plate, add the kinase buffer, PKG enzyme, and substrate to each well. For inhibitor studies, add Rp-8-Br-PET-cGMPS and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the Reaction: Start the kinase reaction by adding ATP to all wells simultaneously.

  • Time-Course Measurement: At various time points (e.g., 5, 10, 20, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a stop solution (e.g., EDTA).

  • Detection: Use an appropriate method to detect substrate phosphorylation (e.g., TR-FRET, ELISA, or radioactivity).

  • Data Analysis: Plot the kinase activity (signal) against time. Identify the time interval where the signal increases linearly. Choose an incubation time within this linear range for subsequent experiments.

Protocol 2: Standard PKG Kinase Assay with this compound Analogs

  • Prepare Reagents: As described in Protocol 1.

  • Pre-incubation (for Inhibitors): To the wells containing kinase buffer, PKG, and substrate, add varying concentrations of Rp-8-Br-PET-cGMPS or a vehicle control. Incubate for 30 minutes at room temperature.

  • Reaction Setup (for Agonists): To the wells containing kinase buffer, PKG, and substrate, add varying concentrations of Sp-8-Br-PET-cGMPS or a vehicle control.

  • Initiate Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate for the predetermined optimal time (from Protocol 1) at a constant temperature (e.g., 30°C).

  • Stop Reaction: Add stop solution to all wells.

  • Detection and Analysis: Read the plate using the chosen detection method and calculate the percentage of inhibition or activation relative to the controls.

Visualizations

cGMP_PKG_Signaling_Pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC NO, etc. PKG PKG (Inactive) cGMP->PKG binds to PKG_active PKG (Active) PKG->PKG_active Activation Substrate Substrate PKG_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Sp_agonist Sp-8-Br-PET-cGMPS (Agonist) Sp_agonist->PKG mimics cGMP Rp_inhibitor Rp-8-Br-PET-cGMPS (Inhibitor) Rp_inhibitor->PKG blocks cGMP binding

Caption: cGMP/PKG signaling pathway with points of action for Sp- and Rp-8-Br-PET-cGMPS.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Reaction_Mix Combine Kinase, Substrate, and this compound Reagents->Reaction_Mix Compound Prepare this compound (Sp or Rp) Preincubation Pre-incubate Kinase + Inhibitor (for Rp isomer) Compound->Preincubation Compound->Reaction_Mix for Sp isomer Preincubation->Reaction_Mix Initiate Initiate with ATP Reaction_Mix->Initiate Incubate Incubate (Optimal Time) Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal Stop->Detect Analyze Analyze Data Detect->Analyze

Caption: General workflow for a kinase assay using this compound analogs.

Troubleshooting_Tree Start Unexpected Results? Check_Inhibitor Using Rp-8-Br-PET-cGMPS (Inhibitor)? Start->Check_Inhibitor Check_Agonist Using Sp-8-Br-PET-cGMPS (Agonist)? Start->Check_Agonist No_Inhibition Low/No Inhibition? Check_Inhibitor->No_Inhibition Yes No_Activation Low/No Activation? Check_Agonist->No_Activation Yes Increase_Preincubation Increase Pre-incubation Time No_Inhibition->Increase_Preincubation Yes Check_Agonism Check for Partial Agonism (Run without cGMP) Increase_Preincubation->Check_Agonism Increase_Conc_Inhibitor Increase Inhibitor [ ] Check_Agonism->Increase_Conc_Inhibitor Increase_Conc_Agonist Increase Agonist [ ] No_Activation->Increase_Conc_Agonist Yes Check_Kinase_Activity Verify Kinase Activity with Control Activator Increase_Conc_Agonist->Check_Kinase_Activity

Caption: Troubleshooting decision tree for this compound in kinase assays.

References

Technical Support Center: Understanding the Dual Activity of 8-Br-PET-cGMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Br-PET-cGMP and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the experimental use of these molecules, with a specific focus on the often-observed partial agonist activity of the commonly used inhibitor, Rp-8-Br-PET-cGMPS.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Rp-8-Br-PET-cGMPS?

A1: Rp-8-Br-PET-cGMPS is primarily known as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG), particularly the PKG Iα and PKG Iβ isoforms.[1] It is a membrane-permeant analog of cGMP, making it suitable for use in intact cells.

Q2: I've seen Rp-8-Br-PET-cGMPS described as a "partial agonist." What does this mean?

A2: In the absence of the endogenous activator cGMP, Rp-8-Br-PET-cGMPS can act as a partial agonist of cGMP-dependent protein kinase type I (cGKI).[2][3][4] This means that while it competes with cGMP for binding to the kinase, it can also weakly activate the enzyme on its own, leading to a response that is lower than the maximal response achievable with a full agonist like cGMP.

Q3: Under what experimental conditions is the partial agonist activity of Rp-8-Br-PET-cGMPS most likely to be observed?

A3: The partial agonist activity is most apparent in systems with low basal levels of cGMP. When cGMP levels are high, the inhibitory (antagonistic) effects of Rp-8-Br-PET-cGMPS typically dominate. Therefore, if your experimental system has high endogenous guanylate cyclase activity or if you are co-administering a cGMP-elevating agent, you are more likely to observe inhibition.

Q4: Can the partial agonist activity of Rp-8-Br-PET-cGMPS lead to unexpected experimental results?

A4: Yes. If you are expecting complete inhibition of PKG activity, the partial agonism of Rp-8-Br-PET-cGMPS can lead to a baseline level of PKG activation that may confound your results. For instance, in smooth muscle preparations, instead of simply blocking relaxation, Rp-8-Br-PET-cGMPS can sometimes cause a slight contraction on its own.[2]

Q5: What is the difference between Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS?

A5: The "Rp" and "Sp" designations refer to the stereochemistry at the phosphorus atom of the cyclic monophosphate group. Generally, Rp isomers of cGMP analogs are inhibitors, while Sp isomers are activators of PKG. Therefore, Sp-8-Br-PET-cGMPS is expected to be a PKG activator. It is crucial to use the correct stereoisomer for your intended experimental outcome.

Q6: Are there alternative inhibitors I can use to avoid the partial agonist activity?

A6: While Rp-8-Br-PET-cGMPS is a widely used and potent inhibitor, other options exist. KT5823 is another commonly used PKG inhibitor, although its specificity can be a concern. It is always recommended to test multiple inhibitors to confirm that the observed effects are specific to PKG inhibition.

Troubleshooting Guides

Issue 1: Unexpected Increase in a Downstream Signal After Adding Rp-8-Br-PET-cGMPS

  • Possible Cause: You may be observing the partial agonist activity of the compound, especially if your system has very low basal cGMP levels.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of Rp-8-Br-PET-cGMPS concentrations. You may observe a biphasic response, with slight activation at lower concentrations and inhibition at higher concentrations.

    • Co-administer a Full Agonist: Perform the experiment in the presence of a saturating concentration of a full PKG agonist (e.g., 8-Br-cGMP). In this case, you should only observe the competitive inhibitory effects of Rp-8-Br-PET-cGMPS.

    • Use an Alternative Inhibitor: Compare the results with another PKG inhibitor, such as KT5823, to see if the unexpected activation is specific to Rp-8-Br-PET-cGMPS.

Issue 2: Inconsistent Results in Smooth Muscle Contraction/Relaxation Assays

  • Possible Cause: The dual activity of Rp-8-Br-PET-cGMPS can lead to variability in smooth muscle tension assays. Under basal conditions, its partial agonism might cause a slight contraction, while in the presence of a relaxing agent that increases cGMP, it will act as an inhibitor of relaxation.

  • Troubleshooting Steps:

    • Establish a Stable Baseline: Ensure a stable baseline tension is achieved before adding any compounds.

    • Test on Basal Tone: Apply Rp-8-Br-PET-cGMPS to the tissue in the absence of any pre-contracting or relaxing agents to observe its direct effect on basal tone.[2]

    • Pre-incubate with the Inhibitor: Before adding a relaxing agent, pre-incubate the tissue with Rp-8-Br-PET-cGMPS to ensure the inhibitory effect is established.

Issue 3: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results

  • Possible Cause: The intracellular concentration of cGMP in your cellular model will significantly influence the observed effect of Rp-8-Br-PET-cGMPS. An in vitro kinase assay with purified enzyme and no cGMP is more likely to reveal the partial agonist effect.

  • Troubleshooting Steps:

    • Measure Intracellular cGMP: If possible, quantify the basal cGMP levels in your cell model to better understand the context in which Rp-8-Br-PET-cGMPS is acting.

    • Modulate Cellular cGMP Levels: Treat your cells with agents that either increase (e.g., nitric oxide donors) or decrease (e.g., guanylate cyclase inhibitors) cGMP levels to see how this alters the response to Rp-8-Br-PET-cGMPS.

Data Presentation

Table 1: Selectivity Profile of Rp-8-Br-PET-cGMPS

Target EnzymeApparent Ki (µM)Reference(s)
cGMP-dependent Protein Kinase (PKG) Type Iα0.03[1]
cGMP-dependent Protein Kinase (PKG) Type Iβ0.03[1]
cAMP-dependent Protein Kinase (PKA) Type II10[1]

Table 2: Effects of Rp-8-Br-PET-cGMPS on Cyclic Nucleotide-Gated (CNG) Channels

Channel TypeEffectEC50 (µM) for InhibitionReference(s)
Rod CNG ChannelsInhibition0.45 (at concentrations < 10 µM)[5]
Cone CNG ChannelsInhibition4.4 (at concentrations < 10 µM)[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Assess Partial Agonist Activity of Rp-8-Br-PET-cGMPS

  • Objective: To determine if Rp-8-Br-PET-cGMPS can activate purified PKG in the absence of cGMP.

  • Materials:

    • Purified recombinant PKG Iα or Iβ

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

    • Fluorescently labeled or biotinylated substrate peptide for PKG (e.g., a VASP-derived peptide)

    • ATP

    • Rp-8-Br-PET-cGMPS

    • cGMP (as a positive control for full activation)

    • Kinase detection system (e.g., based on fluorescence polarization, TR-FRET, or luminescence [e.g., ADP-Glo™])

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, PKG enzyme, and the substrate peptide.

    • Add varying concentrations of Rp-8-Br-PET-cGMPS to the reaction mixture. Include a "no activator" control and a positive control with a saturating concentration of cGMP.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity using your chosen detection system.

  • Expected Results:

    • The "no activator" control should show minimal kinase activity.

    • The cGMP positive control should show a high level of kinase activity (full activation).

    • If Rp-8-Br-PET-cGMPS has partial agonist activity, you will observe a dose-dependent increase in kinase activity that is significantly above the "no activator" control but lower than the full activation by cGMP.

Protocol 2: Smooth Muscle Tension Assay to Observe Dual Effects of Rp-8-Br-PET-cGMPS

  • Objective: To demonstrate the potential for Rp-8-Br-PET-cGMPS to induce contraction under basal conditions and inhibit relaxation in the presence of a cGMP-elevating agent.

  • Materials:

    • Isolated smooth muscle tissue (e.g., aortic rings)

    • Organ bath system with force transducers

    • Physiological salt solution (e.g., Krebs-Henseleit solution)

    • Rp-8-Br-PET-cGMPS

    • A cGMP-elevating relaxing agent (e.g., sodium nitroprusside)

    • A pre-contracting agent (e.g., phenylephrine)

  • Procedure:

    • Mount the smooth muscle tissue in the organ bath containing physiological salt solution and allow it to equilibrate under a resting tension.

    • Part A: Effect on Basal Tone: Once a stable baseline is achieved, add cumulative concentrations of Rp-8-Br-PET-cGMPS to the bath and record any changes in tension.

    • Part B: Inhibition of Relaxation:

      • Wash the tissue and allow it to return to baseline.

      • Pre-contract the tissue with a submaximal concentration of phenylephrine.

      • Once a stable contraction is achieved, pre-incubate the tissue with a fixed concentration of Rp-8-Br-PET-cGMPS for 20-30 minutes.

      • Generate a cumulative concentration-response curve for the relaxing agent (e.g., sodium nitroprusside) in the presence of Rp-8-Br-PET-cGMPS.

      • Compare this curve to a control curve generated in the absence of the inhibitor.

  • Expected Results:

    • Part A: You may observe a small, dose-dependent contraction in response to Rp-8-Br-PET-cGMPS, demonstrating its partial agonist effect.

    • Part B: The concentration-response curve for the relaxing agent will be shifted to the right in the presence of Rp-8-Br-PET-cGMPS, indicating competitive inhibition of PKG-mediated relaxation.

Mandatory Visualizations

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC ANP ANP pGC Particulate Guanylate Cyclase (pGC) ANP->pGC cGMP cGMP sGC->cGMP pGC->cGMP GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG Opens PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Downstream Downstream Effectors PKG->Downstream Phosphorylates Ion_Influx Ion Influx (Ca2+, Na+) CNG->Ion_Influx GMP 5'-GMP PDEs->GMP

Caption: Overview of the cGMP signaling pathway.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Kinase Reaction Mix (PKG, Buffer, Substrate) C Add Activator/Inhibitor to Reaction Mix A->C B Prepare Activators/Inhibitors (cGMP, Rp-8-Br-PET-cGMPS) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Measure Kinase Activity (e.g., Fluorescence) F->G H Analyze Data and Generate Dose-Response Curves G->H

Caption: Workflow for an in vitro kinase assay.

Logical_Relationship_Partial_Agonist cluster_compound Compound Low_cGMP Low Basal cGMP Compound Rp-8-Br-PET-cGMPS Low_cGMP->Compound Partial_Agonism Partial Agonism (Weak Activation) Low_cGMP->Partial_Agonism High_cGMP High Basal cGMP High_cGMP->Compound Inhibition Inhibition (Antagonism) High_cGMP->Inhibition Compound->Partial_Agonism Dominant Effect Compound->Inhibition Dominant Effect

Caption: Logical relationship of Rp-8-Br-PET-cGMPS activity.

References

Technical Support Center: Refining 8-Br-PET-cGMP Dosage for Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing a safe and effective dosage of 8-Br-PET-cGMP for long-term in vivo studies. Given that this compound is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG) primarily characterized in in vitro systems, careful dose-finding and safety assessments are critical for chronic in vivo applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for a long-term in vivo study with this compound?

A1: There is currently no established standard dosage for long-term in vivo use of this compound. Therefore, it is essential to perform a dose-finding study, such as a Maximum Tolerated Dose (MTD) study, to determine the highest dose that does not cause unacceptable toxicity.[3][4] The MTD study will help establish a safe starting point for your chronic efficacy studies. Tolerance is typically assessed by monitoring clinical observations, body weight, and macroscopic observations at the end of the study.[3]

Q2: How should this compound be administered for a long-term study?

A2: The route of administration will depend on the target tissue and the pharmacokinetic properties of the compound. For systemic effects, common routes include intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage. For targeted delivery, particularly to the central nervous system, chronic intracerebral administration via osmotic mini-pumps has been used for other cGMP analogs.[5] The choice of vehicle should be a well-tolerated solution, such as saline or a buffered solution, and should be tested for any confounding effects in a vehicle-control group.

Q3: What are the potential side effects of long-term administration of a PKG inhibitor like this compound?

A3: As a PKG inhibitor, this compound may interfere with the normal physiological functions regulated by the cGMP signaling pathway. Potential side effects could be related to vasodilation, as cGMP is a key regulator of vascular smooth muscle relaxation.[6][7] Long-term studies with sildenafil, which increases cGMP levels, have reported side effects such as headache, flushing, and dyspepsia in humans.[8][9] While this compound has the opposite effect on PKG, it highlights the systemic importance of this pathway. Careful monitoring for cardiovascular changes, as well as any other behavioral or physiological abnormalities, is crucial.

Q4: How can I monitor the target engagement of this compound in vivo?

A4: To confirm that this compound is hitting its target, you can measure the phosphorylation of downstream targets of PKG in your tissue of interest. This will provide evidence of target engagement and help correlate the dose with the biological effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Animal Morbidity or Severe Weight Loss The administered dose is above the MTD.Immediately stop the study and repeat the MTD study with a lower dose range. Ensure that the vehicle is not causing toxicity.
Lack of Efficacy at the Highest Tolerated Dose Poor bioavailability or rapid metabolism of this compound. The compound may not be reaching the target tissue at a sufficient concentration.Consider a different route of administration (e.g., continuous infusion via osmotic pump). Perform pharmacokinetic (PK) studies to determine the concentration of the compound in plasma and the target tissue over time.
Vehicle-Related Adverse Events The vehicle solution is causing irritation or toxicity.Test different, well-established vehicles (e.g., saline, PBS, cyclodextrin-based solutions). Always include a vehicle-only control group to isolate the effects of the vehicle.
Inconsistent Results Between Animals Variability in drug administration or individual animal metabolism.Ensure consistent and accurate dosing for all animals. Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study for this compound

This protocol outlines a dose-ranging study to determine the MTD of this compound in mice.

1. Animal Model:

  • Species: C57BL/6 mice (or other relevant strain)

  • Age: 8-10 weeks

  • Sex: Both males and females should be tested as the MTD can differ between sexes.[10]

  • Group Size: 3-5 animals per dose group.

2. Drug Preparation:

  • Compound: this compound

  • Vehicle: Sterile saline (0.9% NaCl)

  • Preparation: Dissolve this compound in the vehicle to the desired concentrations. Ensure complete dissolution. Prepare fresh daily.

3. Dosing Regimen:

  • Route of Administration: Intraperitoneal (IP) injection

  • Dose Levels: Start with a wide range of doses based on any available in vitro data or data from similar compounds. A suggested starting range could be 1, 5, 10, 25, and 50 mg/kg.

  • Frequency: Administer once daily for 5-7 days.

4. Monitoring and Endpoints:

  • Clinical Observations: Monitor animals twice daily for any signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weight: Record the body weight of each animal daily. A significant drop in body weight is an indicator of toxicity.[10]

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.[4]

5. Data Analysis:

  • Analyze body weight changes and clinical observation scores for each dose group.

  • Determine the dose at which unacceptable toxicity is observed. The next lower dose is typically considered the MTD.

Data Presentation

Table 1: Hypothetical MTD Study Results for this compound in Mice
Dose (mg/kg/day)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMorbidity/Mortality
Vehicle5+2.5%None0/5
15+2.1%None0/5
55+1.5%None0/5
105-3.2%Mild lethargy in 2/5 animals0/5
255-12.8%Moderate lethargy, ruffled fur in 4/5 animals1/5
505-21.5%Severe lethargy, hunched posture in 5/5 animals3/5

Based on this hypothetical data, the MTD would be considered 10 mg/kg/day.

Visualizations

Signaling Pathway

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Cellular_Effects Cellular_Effects PKG->Cellular_Effects Phosphorylates Substrates 5_GMP 5_GMP PDE5->5_GMP 8_Br_PET_cGMP 8_Br_PET_cGMP 8_Br_PET_cGMP->PKG Inhibits

Caption: cGMP signaling pathway and the inhibitory action of this compound on Protein Kinase G (PKG).

Experimental Workflow

Long_Term_Study_Workflow Start Start MTD_Study 1. Maximum Tolerated Dose (MTD) Study Start->MTD_Study Select_Dose 2. Select Doses Below MTD MTD_Study->Select_Dose Long_Term_Admin 3. Chronic Administration (e.g., daily injections, osmotic pumps) Select_Dose->Long_Term_Admin Monitoring 4. In-life Monitoring (Body weight, clinical signs) Long_Term_Admin->Monitoring Efficacy_Assessment 5. Efficacy Assessment (Behavioral, physiological endpoints) Long_Term_Admin->Efficacy_Assessment Monitoring->Long_Term_Admin Tissue_Collection 6. Tissue Collection & Biomarker Analysis Efficacy_Assessment->Tissue_Collection Data_Analysis 7. Data Analysis & Interpretation Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for designing and conducting a long-term in vivo study with this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 8-Br-PET-cGMP and Rp-8-pCPT-cGMPS as Protein Kinase G Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used cGMP analogs, 8-Br-PET-cGMP and Rp-8-pCPT-cGMPS, as inhibitors of cGMP-dependent protein kinase (PKG). The information presented is curated from peer-reviewed literature and is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.

Executive Summary

Both this compound and Rp-8-pCPT-cGMPS are potent and cell-permeable inhibitors of Protein Kinase G (PKG), a key enzyme in the nitric oxide/cGMP signaling pathway. While both compounds act as competitive inhibitors at the cGMP binding site on PKG, they exhibit notable differences in their inhibitory potency and selectivity.

This compound (also known as Rp-8-Br-PET-cGMPS) stands out as a particularly potent inhibitor of PKG type I (PKG I), with a reported inhibitory constant (Ki) in the low nanomolar range. It also demonstrates high selectivity for PKG over cAMP-dependent protein kinase (PKA).

Rp-8-pCPT-cGMPS is another widely used PKG inhibitor with Ki values in the sub-micromolar range for both PKG I and PKG II. It is also recognized for its good cell permeability and selectivity for PKG over PKA.

This guide will delve into the quantitative data comparing their efficacy, detail the experimental protocols for their characterization, and provide visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and Rp-8-pCPT-cGMPS, providing a direct comparison of their inhibitory efficacy and selectivity.

Compound Target Inhibitory Constant (Ki) Reference
This compound PKG Iα0.03 µM[1]
PKG Iβ0.03 µM[1]
Rp-8-pCPT-cGMPS PKG Iα0.5 µM[2]
PKG Iβ0.45 µM[3]
PKG II0.7 µM[3]

Table 1: Inhibitory Potency (Ki) against Protein Kinase G Isoforms. This table directly compares the inhibitory constants (Ki) of the two compounds against different isoforms of PKG. Lower Ki values indicate higher potency.

Compound Selectivity (PKG vs. PKA) Reference
This compound High selectivity for PKG over PKA. Did not affect PKA-mediated effects in intact cells.[1]
Rp-8-pCPT-cGMPS Exhibits selectivity for PKG over PKA.[3]

Table 2: Selectivity Profile. This table highlights the selectivity of the inhibitors for PKG over the structurally related Protein Kinase A (PKA).

Signaling Pathway and Mechanism of Action

Both this compound and Rp-8-pCPT-cGMPS are competitive antagonists of cGMP at the regulatory domain of PKG. In the canonical nitric oxide (NO) signaling pathway, NO activates soluble guanylate cyclase (sGC), which then synthesizes cGMP from GTP. cGMP subsequently binds to and activates PKG, leading to the phosphorylation of downstream target proteins and various physiological responses, such as smooth muscle relaxation. These inhibitors prevent the binding of endogenous cGMP, thereby blocking the activation of PKG and its downstream effects.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates GTP GTP cGMP cGMP GTP:s->cGMP:n Synthesizes PKG_inactive Inactive PKG cGMP->PKG_inactive Binds to PKG_active Active PKG PKG_inactive->PKG_active Activates Substrate Substrate Proteins PKG_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Physiological Response pSubstrate->Response Inhibitor This compound or Rp-8-pCPT-cGMPS Inhibitor->PKG_inactive Competitively Inhibits

Figure 1: cGMP Signaling Pathway and Inhibition by Analogs.

Experimental Protocols

The determination of the inhibitory efficacy of compounds like this compound and Rp-8-pCPT-cGMPS typically involves in vitro kinase assays. Below are detailed methodologies for two key experimental approaches.

In Vitro Protein Kinase G (PKG) Inhibition Assay (Radiolabeled)

This protocol is a standard method for determining the inhibitory constant (Ki) of a compound against a purified kinase.

Objective: To quantify the inhibitory potency of this compound and Rp-8-pCPT-cGMPS on purified PKG.

Materials:

  • Purified recombinant PKG (e.g., PKG Iα or PKG Iβ)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Specific peptide substrate for PKG (e.g., Kemptide)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Varying concentrations of this compound and Rp-8-pCPT-cGMPS

  • cGMP (for stimulation)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Phosphoric acid (for washing)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, purified PKG enzyme, and the specific peptide substrate.

  • Inhibitor Addition: Add varying concentrations of either this compound or Rp-8-pCPT-cGMPS to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of cGMP (to activate the kinase) and [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration. Calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki value can then be determined using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (cGMP) and its affinity for the enzyme.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Purified PKG - Peptide Substrate - Kinase Buffer - Inhibitors - [γ-³²P]ATP setup Set up reaction mix: PKG + Substrate + Buffer prep_reagents->setup add_inhibitor Add varying concentrations of inhibitor setup->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate Initiate reaction with cGMP + [γ-³²P]ATP pre_incubate->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction on phosphocellulose paper incubate->terminate wash Wash to remove unincorporated [γ-³²P]ATP terminate->wash quantify Quantify ³²P incorporation (Scintillation Counting) wash->quantify analyze Calculate IC₅₀ and Ki values quantify->analyze

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This cell-based assay is used to assess the activity of PKG in intact cells by measuring the phosphorylation of its downstream substrate, VASP.

Objective: To evaluate the cellular efficacy of this compound and Rp-8-pCPT-cGMPS in inhibiting PKG-mediated VASP phosphorylation.

Materials:

  • Cell line expressing VASP (e.g., platelets, smooth muscle cells)

  • Cell culture medium and reagents

  • PKG activator (e.g., 8-pCPT-cGMP or a nitric oxide donor like sodium nitroprusside)

  • Varying concentrations of this compound and Rp-8-pCPT-cGMPS

  • Lysis buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific for phosphorylated VASP (e.g., anti-VASP-Ser239)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system for Western blot detection

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate confluency. Pre-treat the cells with varying concentrations of this compound or Rp-8-pCPT-cGMPS for a defined period.

  • PKG Activation: Stimulate the cells with a PKG activator to induce VASP phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for Western blotting.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phosphorylated VASP.

    • Wash the membrane and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities corresponding to phosphorylated VASP. Normalize the data to a loading control (e.g., total VASP or a housekeeping protein like GAPDH). Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC₅₀ in a cellular context.

Conclusion

Both this compound and Rp-8-pCPT-cGMPS are valuable tools for investigating the role of PKG in various physiological and pathological processes. The choice between these two inhibitors will depend on the specific requirements of the experiment.

  • This compound is the more potent inhibitor of PKG I in vitro, making it an excellent choice for experiments requiring maximal inhibition at lower concentrations. Its high selectivity for PKG over PKA is also a significant advantage.

  • Rp-8-pCPT-cGMPS , while less potent than this compound for PKG I, is still a highly effective inhibitor for both PKG I and PKG II and is well-characterized for its cell permeability and selectivity.

Researchers should carefully consider the target PKG isoform, the required potency, and the experimental system (in vitro vs. cellular) when selecting the appropriate inhibitor. The experimental protocols provided in this guide offer a starting point for the characterization and application of these important pharmacological tools.

References

A Comparative Guide to cGMP Analogs for In Vitro Research: 8-Br-PET-cGMP vs. 8-Br-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating cellular signaling pathways. This guide provides a comprehensive in vitro comparison of two commonly used cell-permeable cGMP analogs: 8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) and 8-Bromo-guanosine-3',5'-cyclic monophosphate (8-Br-cGMP). This document aims to furnish an objective analysis of their performance, supported by available experimental data and detailed protocols, to aid in the selection of the optimal compound for specific research needs.

Both this compound and 8-Br-cGMP are valuable tools for investigating cGMP-mediated signaling cascades, primarily through the activation of cGMP-dependent protein kinase (PKG). Their modifications from the endogenous cGMP molecule enhance their resistance to hydrolysis by phosphodiesterases (PDEs) and improve their ability to cross cell membranes, making them suitable for use in live-cell experiments. However, key differences in their chemical structure lead to variations in their potency, selectivity, and potential off-target effects.

Mechanism of Action and Cellular Effects

Both 8-Br-cGMP and the Sp-isomer of 8-Br-PET-cGMPS function as agonists of PKG. Upon entering the cell, they bind to the regulatory domain of PKG, inducing a conformational change that activates its kinase domain. This leads to the phosphorylation of downstream target proteins, triggering a cascade of cellular events.

The Rp-isomer of 8-Br-PET-cGMPS, in contrast, is primarily known as a competitive inhibitor of PKG. It binds to the cGMP binding site but fails to induce the conformational change required for activation. It is crucial for researchers to distinguish between these stereoisomers, as they have opposing effects on PKG activity. This guide will focus on the comparison between the PKG activator, 8-Br-cGMP, and the activating Sp-isomer, Sp-8-Br-PET-cGMPS.

The activation of PKG by these analogs has been shown to influence a variety of cellular processes, including smooth muscle relaxation, inhibition of platelet aggregation, regulation of cell proliferation and apoptosis, and modulation of ion channel activity.

Data Presentation: A Comparative Overview

Feature8-Br-cGMPSp-8-Br-PET-cGMPSReference
Primary Target cGMP-dependent Protein Kinase (PKG)cGMP-dependent Protein Kinase (PKG)[1][2]
Effect on PKG ActivatorActivator[1][2]
Potency Potent activatorPotent activator[1][2]
Membrane Permeability Cell-permeableReported to have stronger lipophilicity and permeability than other cGMP analogs[1][2]
Resistance to PDEs Resistant to hydrolysisResistant to hydrolysis[2]

Table 1: General Properties of 8-Br-cGMP and Sp-8-Br-PET-cGMPS

Target8-Br-cGMPSp-8-Br-PET-cGMPSReference
PKG Iα Potent ActivatorActivator[1][2]
PKG Iβ ActivatorActivator[2]
PKA Can activate at higher concentrationsLimited data available, but generally considered more selective for PKG than 8-Br-cGMP[3]
CNG Channels Can activateCan act as an inhibitor of retinal cGMP-gated ion channels[2]
Phosphodiesterases (PDEs) Can inhibit some PDE isoformsResistant to hydrolysis by PDEs[2][4]

Table 2: Selectivity Profile of 8-Br-cGMP and Sp-8-Br-PET-cGMPS

Mandatory Visualization

Signaling Pathway of cGMP Analogs

cGMP Analog Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8-Br-cGMP 8-Br-cGMP PKG PKG (Inactive) 8-Br-cGMP->PKG Activation Sp-8-Br-PET-cGMPS Sp-8-Br-PET-cGMPS Sp-8-Br-PET-cGMPS->PKG Activation PKG_active PKG (Active) Substrate Substrate Protein PKG_active->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Protein Cellular_Response Cellular Response (e.g., Relaxation, Apoptosis) Substrate_P->Cellular_Response

Caption: General signaling pathway of 8-Br-cGMP and Sp-8-Br-PET-cGMPS via PKG activation.

Experimental Workflow for In Vitro Kinase Assay

In Vitro PKG Kinase Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Purified PKG - Kinase Buffer - ATP (with [γ-32P]ATP) - Substrate Peptide - cGMP Analog Incubation Incubate at 30°C Reagents->Incubation Initiate reaction Separation Separate reaction products (e.g., phosphocellulose paper) Incubation->Separation Stop reaction Quantification Quantify 32P incorporation (Scintillation counting) Separation->Quantification Analysis Calculate kinase activity and determine EC50 Quantification->Analysis

Caption: A typical workflow for an in vitro radiometric protein kinase G activity assay.

Experimental Protocols

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol is a generalized method for determining the potency of cGMP analogs in activating purified PKG.

Materials:

  • Purified recombinant PKG (e.g., PKG Iα or PKG Iβ)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)

  • [γ-³²P]ATP

  • PKG substrate peptide (e.g., a VASP-derived peptide)

  • 8-Br-cGMP or Sp-8-Br-PET-cGMPS stock solutions

  • Phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, purified PKG, and the substrate peptide.

  • Add varying concentrations of either 8-Br-cGMP or Sp-8-Br-PET-cGMPS to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the specific activity of the kinase at each analog concentration.

  • Plot the kinase activity against the log of the analog concentration to determine the EC₅₀ value.

Smooth Muscle Relaxation Assay (Organ Bath)

This protocol describes a method to compare the vasorelaxant effects of 8-Br-cGMP and Sp-8-Br-PET-cGMPS on isolated arterial rings.[5]

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)

  • Phenylephrine or other vasoconstrictor

  • 8-Br-cGMP or Sp-8-Br-PET-cGMPS stock solutions

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.[5]

  • Allow the rings to equilibrate under a resting tension.[5]

  • Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine) to a stable plateau.[5]

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of either 8-Br-cGMP or Sp-8-Br-PET-cGMPS to the organ bath.

  • Record the relaxation response after each addition.[5]

  • Express the relaxation as a percentage of the pre-contraction.

  • Construct concentration-response curves and calculate the EC₅₀ for each compound.[5]

Cell Viability/Proliferation Assay

This protocol provides a general method to assess the effects of cGMP analogs on cell viability and proliferation using a tetrazolium-based assay (e.g., MTT or WST-1).

Materials:

  • Cultured cells of interest (e.g., cancer cell line, smooth muscle cells)

  • 96-well cell culture plates

  • Cell culture medium

  • 8-Br-cGMP or Sp-8-Br-PET-cGMPS stock solutions

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 8-Br-cGMP or Sp-8-Br-PET-cGMPS for the desired duration (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add the MTT or WST-1 reagent to each well.

  • Incubate the plate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to formazan.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Conclusion

Both 8-Br-cGMP and Sp-8-Br-PET-cGMPS are effective, membrane-permeable activators of PKG suitable for a wide range of in vitro studies. The choice between these two analogs will depend on the specific requirements of the experiment.

  • 8-Br-cGMP is a well-characterized and widely used PKG activator.[1] Its broader effects on other cGMP-binding proteins, such as certain PDEs and CNG channels, should be considered when interpreting results.[4]

  • Sp-8-Br-PET-cGMPS is reported to be more lipophilic and permeable, which may be advantageous in certain cell types.[2] It also demonstrates some selectivity, acting as an inhibitor of retinal cGMP-gated ion channels while activating PKG, which could be useful for dissecting signaling pathways.[2]

References

A Comparative Analysis of 8-Br-PET-cGMP and Other PKG Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase G (PKG) inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of 8-Br-PET-cGMP and other prominent PKG inhibitors, supported by experimental data, detailed methodologies, and visual representations of key concepts.

This comparative analysis focuses on the performance of several widely used PKG inhibitors, detailing their potency, selectivity, and mechanism of action. By presenting quantitative data in a clear, tabular format and outlining the experimental protocols used to derive this information, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

Performance Comparison of PKG Inhibitors

The inhibitory potency of various compounds against PKG is a key determinant in their selection for in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are critical parameters for this assessment. The following tables summarize the available quantitative data for this compound and other commonly used PKG inhibitors.

InhibitorTargetIC50KiOrganism/Cell TypeReference
Rp-8-Br-PET-cGMPS PKG---
DT-2 PKG Iα12.0 ± 0.8 nM12.5 nMIn vitro[1][2][3]
KT-5823 PKG60 nM0.23 µMDispersed smooth muscle cells / In vitro[4][5][6][7]
Rp-8-pCPT-cGMPS cGK Iα18.3 µM0.5 µMIn vitro[8][9][10]
Rp-8-pCPT-cGMPS cGK II0.16 µM-In vitro[8]

A crucial aspect of any kinase inhibitor is its selectivity, particularly against closely related kinases such as Protein Kinase A (PKA). High selectivity ensures that the observed biological effects are attributable to the inhibition of the intended target.

InhibitorPKG KiPKA KiSelectivity (PKA Ki / PKG Ki)Reference
KT-5823 0.23 µM> 10 µM> 43[6]
DT-2 12.5 nM> 200 µM (approx. 15,000-fold)~16,000[1]

Table 2: Selectivity of PKG inhibitors against PKA. This table compares the inhibitory constants (Ki) for PKG and PKA, providing a measure of selectivity. Higher selectivity ratios indicate a more specific inhibition of PKG.

Mechanism of Action

The inhibitors discussed in this guide employ different mechanisms to block PKG activity.

  • Rp-8-Br-PET-cGMPS and Rp-8-pCPT-cGMPS are cGMP analogs that act as competitive inhibitors at the cGMP-binding site of PKG.[8][9] Their structural similarity to cGMP allows them to occupy the binding pocket, preventing the activation of the kinase by its natural ligand.

  • DT-2 is an oligopeptide that functions as a substrate-binding site inhibitor.[1] It prevents the phosphorylation of target proteins by blocking their access to the catalytic domain of PKG. However, it is important to note that the specificity of DT-2 in living cells has been questioned, with some studies suggesting it may have off-target effects on other kinases.[1][12]

  • KT-5823 is an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain.[1][12] By occupying this site, it prevents the binding of ATP, which is essential for the phosphotransfer reaction. Similar to DT-2, concerns about the non-specific effects of KT-5823 in intact cells have been raised.[1][12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and how their effects are measured, the following diagrams illustrate the cGMP-PKG signaling pathway and a general workflow for in vitro kinase inhibition assays.

cGMP_PKG_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG Binds to and activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Active_PKG Active PKG PKG->Active_PKG Phospho_Substrate Phosphorylated Substrate Active_PKG->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->Active_PKG Response Cellular Response (e.g., Smooth Muscle Relaxation) Phospho_Substrate->Response GMP 5'-GMP PDEs->GMP Inhibitor PKG Inhibitors (e.g., this compound) Inhibitor->PKG Inhibits activation Inhibitor->Active_PKG Inhibits activity

Caption: The cGMP-PKG signaling pathway.

Kinase_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Purified PKG Enzyme - Substrate (Peptide or Protein) - ATP ([γ-32P]ATP for radiometric) - Kinase Buffer - Test Inhibitors (e.g., this compound) start->reagents incubation Incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Kinase Reaction by adding ATP/Substrate mix incubation->reaction stop_reaction Stop Reaction (e.g., add EDTA) reaction->stop_reaction detection Detect Phosphorylation stop_reaction->detection radiometric Radiometric Assay: - Filter binding to separate phosphorylated substrate - Scintillation counting detection->radiometric Method 1 luminescence Luminescence Assay: - Measure remaining ATP (e.g., ADP-Glo™) detection->luminescence Method 2 data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value radiometric->data_analysis luminescence->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following provides a generalized methodology for key experiments cited in the evaluation of PKG inhibitors. Specific parameters may vary depending on the laboratory and the specific research question.

In Vitro PKG Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the IC50 of a compound against PKG using a radiometric assay.

1. Materials:

  • Purified recombinant PKG
  • Specific peptide substrate for PKG (e.g., Kemptide)
  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
  • [γ-³²P]ATP or [γ-³³P]ATP
  • ATP solution
  • 96-well filter plates (e.g., phosphocellulose)
  • Wash buffer (e.g., 75 mM phosphoric acid)
  • Scintillation cocktail
  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test inhibitor.
  • In a 96-well plate, add the kinase reaction buffer, the purified PKG enzyme, and the diluted inhibitor or vehicle control (DMSO).
  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the enzyme for ATP to ensure accurate IC50 determination.
  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PKG Activity Assay

This protocol describes a general method to assess the effect of a PKG inhibitor on the phosphorylation of a downstream target in intact cells.

1. Materials:

  • Cell line expressing the target of interest (e.g., vascular smooth muscle cells)
  • Cell culture medium and supplements
  • PKG activator (e.g., 8-Br-cGMP)
  • Test inhibitor (e.g., this compound)
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • Primary antibody specific for the phosphorylated form of the PKG substrate (e.g., anti-phospho-VASP)
  • Secondary antibody conjugated to a detectable marker (e.g., HRP)
  • Western blot reagents and equipment

2. Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.
  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specific duration (e.g., 30-60 minutes).
  • Stimulate the cells with a PKG activator (e.g., 8-Br-cGMP) for a predetermined time to induce substrate phosphorylation.
  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  • Determine the protein concentration of the cell lysates.
  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Block the membrane and probe with the primary antibody against the phosphorylated substrate.
  • Wash the membrane and incubate with the appropriate secondary antibody.
  • Detect the signal using a suitable detection reagent and imaging system.

3. Data Analysis:

  • Quantify the band intensities for the phosphorylated protein.
  • Normalize the phosphorylation signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH).
  • Determine the effect of the inhibitor on agonist-induced phosphorylation.

Conclusion

The selection of an appropriate PKG inhibitor is contingent on the specific experimental goals, including the required potency, selectivity, and the nature of the assay (in vitro versus cell-based). While cGMP analogs like Rp-8-Br-PET-cGMPS offer competitive inhibition at the ligand-binding site, other inhibitors such as DT-2 and KT-5823 target the substrate and ATP binding sites, respectively. However, researchers must be mindful of the potential for off-target effects, particularly in cellular contexts. This guide provides a foundational comparative analysis to aid in the judicious selection and application of these valuable research tools. Further investigation into the specific experimental conditions and potential off-target effects is always recommended.

References

Validating cGMP Probe Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cyclic guanosine monophosphate (cGMP) signaling, the specificity of chemical probes is paramount. This guide provides an objective comparison of the widely used cGMP analog, 8-Br-PET-cGMP, and its derivatives, with a focus on validating their specificity using knockout mouse models. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate tools for research.

The Critical Role of Knockout Models in Specificity Validation

Knockout (KO) mouse models, in which a specific gene has been inactivated, are the gold standard for validating the on-target effects of chemical probes. By comparing the effects of a cGMP analog in wild-type (WT) animals versus animals lacking the putative target, such as cGMP-dependent protein kinase I (cGKI), researchers can definitively ascertain the probe's mechanism of action and rule out off-target effects.

Comparative Analysis of this compound and Alternatives

The following tables summarize the performance of this compound and its related analog, Rp-8-Br-PET-cGMPS, in studies utilizing cGKI knockout models.

Table 1: In Vitro and Ex Vivo Specificity of cGMP Analogs in Wild-Type vs. cGKI Knockout Models

Compound Assay Model System Effect in Wild-Type Effect in cGKI Knockout Conclusion on Specificity
8-Br-cGMP Myocardial ContractilityIsolated Heart MuscleDecreased force of contractionNo effect on force of contractionEffect is mediated by cGKI
Rp-8-Br-PET-cGMPS Vascular Smooth Muscle Cell GrowthPrimary VSMCsStimulated cell growth (at 100 µM)No stimulation of cell growthDemonstrates partial agonist activity at cGKIα

Table 2: Inhibitory Selectivity of Rp-8-Br-PET-cGMPS for PKG Isoforms

Compound Target Inhibitory Constant (Ki) / IC50 Selectivity
Rp-8-Br-PET-cGMPS PKGI~50 nMSelective for PKGI over PKGII
PKGII>1 µM

Experimental Protocols

Protocol 1: Assessment of Myocardial Contractility

This protocol is adapted from studies investigating the inotropic effects of cGMP analogs in isolated heart muscle from wild-type and cGKI knockout mice.

1. Preparation of Heart Muscle Strips:

  • Euthanize wild-type and cGKI knockout mice according to approved institutional protocols.
  • Rapidly excise the hearts and place them in ice-cold, oxygenated Krebs-Henseleit solution.
  • Dissect the atria and ventricles, and prepare muscle strips of approximately 1 mm in width and 5 mm in length.

2. Measurement of Isometric Contraction:

  • Mount the muscle strips in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
  • Stimulate the muscle strips electrically at a frequency of 1 Hz.
  • Allow the preparations to equilibrate for at least 60 minutes, adjusting the preload to achieve maximal baseline contractile force.

3. Application of cGMP Analogs:

  • Record baseline contractile force.
  • Add 8-Br-cGMP or other test compounds to the organ bath in a cumulative concentration-response manner.
  • Allow the force of contraction to stabilize at each concentration before adding the next.

4. Data Analysis:

  • Measure the change in force of contraction from baseline at each drug concentration.
  • Compare the concentration-response curves between wild-type and cGKI knockout muscle strips. A rightward shift or complete lack of response in the knockout tissue indicates that the compound's effect is mediated by cGKI.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency and selectivity of cGMP analogs against different protein kinase isoforms.

1. Reagents and Materials:

  • Purified recombinant PKGIα, PKGIβ, and PKGII.
  • Test compounds (e.g., Rp-8-Br-PET-cGMPS).
  • A specific peptide substrate for PKG (e.g., a VASP-derived peptide).
  • [γ-³²P]ATP.
  • Kinase reaction buffer.
  • Phosphocellulose paper.
  • Scintillation counter.

2. Kinase Reaction:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified PKG isoform.
  • Add varying concentrations of the test compound.
  • Initiate the kinase reaction by adding [γ-³²P]ATP.
  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

3. Measurement of Kinase Activity:

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.
  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
  • Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition at each concentration of the test compound relative to the control (no inhibitor).
  • Determine the IC50 or Ki value by fitting the data to a concentration-response curve.
  • Compare the IC50/Ki values for different PKG isoforms to assess the selectivity of the inhibitor.

Visualizing cGMP Signaling and Experimental Validation

To further clarify the concepts discussed, the following diagrams illustrate the cGMP signaling pathway and the experimental workflow for validating probe specificity.

cGMP_Signaling_Pathway sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Synthesizes NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzes Substrate Substrate Proteins PKG->Substrate GMP 5'-GMP PDE->GMP pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Phosphorylates Response Cellular Response pSubstrate->Response

Caption: The canonical cGMP signaling pathway.

Knockout_Validation_Workflow Start Start: Hypothesis Probe 'X' targets Protein 'Y' Breeding Generate Wild-Type (WT) and Protein 'Y' Knockout (KO) Mice Start->Breeding Experiment Perform Experiment (e.g., physiological or cellular assay) with Probe 'X' on both WT and KO models Breeding->Experiment Data Collect and Analyze Data Experiment->Data Decision Is the effect of Probe 'X' absent or significantly reduced in KO? Data->Decision Conclusion_Specific Conclusion: Probe 'X' is specific for Protein 'Y' Decision->Conclusion_Specific Yes Conclusion_Nonspecific Conclusion: Probe 'X' has off-target effects Decision->Conclusion_Nonspecific No

Caption: Experimental workflow for validating probe specificity using knockout models.

Caption: Logical comparison of this compound and Rp-8-Br-PET-cGMPS specificity.

Cross-Validation of 8-Br-PET-cGMP Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular signaling research, dissecting the intricate pathways governed by cyclic guanosine monophosphate (cGMP) is paramount for understanding a myriad of physiological processes and developing novel therapeutic interventions. Two powerful and distinct approaches are often employed to probe the function of the downstream effector of cGMP, cGMP-dependent protein kinase (PKG): the pharmacological inhibitor 8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS), and genetic strategies such as gene knockout and siRNA-mediated knockdown. This guide provides a comprehensive comparison of these methodologies, offering researchers and drug development professionals a framework for cross-validating their findings and selecting the most appropriate tool for their experimental needs.

Unveiling the Mechanisms: Pharmacological versus Genetic Intervention

8-Br-PET-cGMP is a cell-permeable analog of cGMP that acts as a potent and selective inhibitor of PKG.[1][2] By competitively binding to the cGMP-binding sites on the regulatory domain of PKG, it prevents the conformational change required for enzyme activation, thereby blocking the phosphorylation of downstream target proteins.[1] This pharmacological approach offers the advantage of acute and reversible inhibition, allowing for precise temporal control over PKG activity.

In contrast, genetic approaches provide a more definitive means of interrogating the role of PKG by directly targeting its expression. Gene knockout, typically in mouse models, involves the complete and permanent inactivation of the gene encoding for a specific PKG isoform (e.g., PKG-I).[3] This strategy is invaluable for studying the systemic and long-term consequences of PKG deficiency.[3] A less permanent genetic method is RNA interference (RNAi), which utilizes small interfering RNAs (siRNAs) to trigger the degradation of specific messenger RNA (mRNA), leading to a transient and partial reduction in protein expression, a process known as knockdown.[4][5]

Quantitative Comparison of Pharmacological and Genetic Approaches

The following tables summarize quantitative data from various studies, illustrating the comparative effects of this compound and genetic manipulation of PKG on key physiological and cellular readouts.

Table 1: Effect on Vascular Smooth Muscle Relaxation

InterventionModel SystemAgonistEndpoint MeasuredObserved EffectReference
This compound (30 µM) Ovine pulmonary arteriescGMPRelaxationDose-dependent inhibition of cGMP-stimulated relaxation[6]
This compound (3 x 10⁻⁵ M) Porcine coronary arteries8-Br-cGMPRelaxationAttenuated relaxation by 55.9 ± 6.7%[7]
PKG-I Knockout Mouse resistance vesselsNitric OxideDilationMajor effectors for acute dilation[3]
PKG-Iα Leucine Zipper Mutation Mouse large and resistance vesselsNot specifiedRelaxationSuppressed relaxation[8]

Table 2: Effect on Neuronal Signaling and Memory

InterventionModel SystemProcessEndpoint MeasuredObserved EffectReference
Rp-8-Br-PET-cGMPS (intra-LA infusion) RatFear memoryMemory consolidationDose-dependent impairment[9]
PKG-I Knockout MouseNociceptionPain perceptionReduction of nociception[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.

Pharmacological Inhibition with this compound in Vascular Tone Studies

Objective: To assess the effect of this compound on vasodilation in isolated arterial rings.

Protocol:

  • Tissue Preparation: Isolate arteries (e.g., porcine coronary arteries) and cut them into rings of 2-3 mm in length. Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Pre-constriction: After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor agent (e.g., U46619) to achieve a stable submaximal contraction.

  • Inhibitor Incubation: Incubate the pre-constricted rings with the desired concentration of Rp-8-Br-PET-cGMPS (e.g., 3 x 10⁻⁵ M) or vehicle control for a specified period (e.g., 30 minutes).[7]

  • Vasodilator Challenge: Generate a cumulative concentration-response curve by adding a vasodilator that acts via the cGMP pathway (e.g., 8-Br-cGMP).

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction tone. Compare the concentration-response curves in the presence and absence of Rp-8-Br-PET-cGMPS to determine the inhibitory effect.[7]

Genetic Knockdown of PKG using siRNA

Objective: To reduce the expression of PKG in cultured cells using siRNA.

Protocol:

  • Cell Culture: Plate cells (e.g., H9C2 cardiomyocytes) in appropriate culture dishes and grow to 60-80% confluency.[5]

  • siRNA Transfection:

    • Prepare two separate tubes: one containing the siRNA specific for the PKG gene (e.g., 10 µM stock) diluted in serum-free medium (e.g., Opti-MEM), and another containing a transfection reagent (e.g., Lipofectamine RNAiMAX) diluted in the same medium.[10]

    • Combine the contents of the two tubes and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[10]

    • Add the complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.[5]

  • Validation of Knockdown:

    • Western Blot: Lyse the cells and collect the protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for PKG to visualize the reduction in protein levels compared to a control (e.g., scrambled siRNA).[11][12][13]

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Use qRT-PCR with primers specific for the PKG gene to quantify the reduction in mRNA levels.[5]

Generation and Validation of PKG Knockout Mice

Objective: To create a mouse model with a targeted disruption of the PKG gene.

Protocol:

  • Construct Design: Design a targeting vector containing a selectable marker (e.g., a neomycin resistance cassette) flanked by DNA sequences homologous to the regions upstream and downstream of the target PKG gene exon(s) to be deleted.[14]

  • Embryonic Stem (ES) Cell Targeting: Electroporate the targeting vector into ES cells. Select for cells that have undergone homologous recombination using the selectable marker.

  • Generation of Chimeric Mice: Inject the targeted ES cells into blastocysts and transfer the blastocysts into pseudopregnant female mice. The resulting offspring (chimeras) will be composed of a mixture of cells from the host blastocyst and the targeted ES cells.

  • Germline Transmission: Breed the chimeric mice with wild-type mice. Screen the offspring for germline transmission of the targeted allele via PCR analysis of tail DNA.

  • Generation of Homozygous Knockout Mice: Interbreed heterozygous mice to generate homozygous knockout mice.

  • Validation of Knockout:

    • Genotyping: Confirm the genotype of the mice using PCR with primers that can distinguish between the wild-type and targeted alleles.[14]

    • RT-PCR/Western Blot: Confirm the absence of PKG mRNA and protein in tissues from knockout mice compared to wild-type littermates.[14]

    • Phenotyping: Characterize the physiological and behavioral phenotype of the knockout mice to understand the function of the ablated gene.[15][16]

Visualizing the Intervention Points

The following diagrams illustrate the cGMP signaling pathway and the specific points of intervention for both pharmacological and genetic approaches.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates ANP ANP pGC Particulate Guanylate Cyclase (pGC) ANP->pGC Activates cGMP cGMP sGC->cGMP Converts GTP to pGC->cGMP Converts GTP to GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Targets Downstream Targets PKG->Downstream_Targets Phosphorylates Physiological_Response Physiological Response (e.g., Vasodilation) Downstream_Targets->Physiological_Response Leads to

Caption: The canonical cGMP signaling pathway.

Intervention_Points cluster_pathway cluster_interventions Interventions cGMP cGMP PKG PKG Protein cGMP->PKG Activates PKG_mRNA PKG mRNA PKG_mRNA->PKG Translation PKG_Gene PKG Gene PKG_Gene->PKG_mRNA Transcription Physiological_Response Physiological Response PKG->Physiological_Response Mediates 8BrPETcGMP This compound 8BrPETcGMP->PKG Inhibits siRNA siRNA siRNA->PKG_mRNA Degrades Knockout Gene Knockout Knockout->PKG_Gene Inactivates

Caption: Intervention points of pharmacological and genetic tools.

Conclusion: A Synergistic Approach to cGMP Signaling Research

Both pharmacological inhibition with this compound and genetic manipulation of PKG are indispensable tools for elucidating the complexities of the cGMP signaling pathway. This compound provides a means for acute, reversible, and dose-dependent inhibition, making it ideal for studying dynamic cellular processes. Genetic approaches, such as gene knockout and siRNA knockdown, offer a high degree of specificity by directly targeting the source of the protein.

The choice between these methods depends on the specific research question. For instance, to study the immediate role of PKG in a physiological response, a pharmacological inhibitor might be more suitable. Conversely, to understand the long-term developmental or systemic consequences of PKG deficiency, a knockout model is the gold standard.

References

A Comparative Guide to the Effects of 8-Br-PET-cGMP Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of 8-Br-PET-cGMP, a key modulator of the cGMP signaling pathway. We have compiled experimental data from various studies to highlight its performance and mechanism of action in different cell lines. This document is intended to serve as a valuable resource for researchers investigating cGMP signaling and for professionals in the field of drug development.

Unveiling the Role of this compound in Cellular Signaling

8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (this compound) is a membrane-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely utilized as a scientific tool to investigate the intricate cGMP signaling cascade. The most commonly studied isomer, Rp-8-Br-PET-cGMPS, is recognized for its potent inhibitory effects on key downstream targets of cGMP, including cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels. Its lipophilic nature ensures enhanced cell permeability, making it a robust modulator in cell-based assays.[1]

Comparative Efficacy of this compound in Various Cell Lines

The following table summarizes the quantitative effects of this compound, primarily the Rp-isomer, observed in different cell and tissue types. The data underscores its primary role as an inhibitor of PKG-mediated processes.

Cell Line/Tissue TypePrimary EffectEffective ConcentrationKey Findings
Retinal Photoreceptor Cells (Rod and Cone) Inhibition of CNG channels and PKG50 µMDecreased the apparent affinity of CNG channels for cGMP by ~4.9-fold in rods and ~3.2-fold in cones.[2] Protects against cGMP-induced cell death.[3][4][5]
Porcine Ovarian Granulosa Cells Inhibition of hormone release and induction of apoptosis1 nM (for OT inhibition); 0.01-100 nM (for P suppression)Inhibited oxytocin (OT) and progesterone (P) release, suggesting a role in regulating ovarian function.[6] Increased the rate of apoptosis.[7]
Human Platelets Antagonism of PKG activation0.1 mMSelectively antagonized PKG activation by a cGMP analog activator without affecting PKA.[8]
Rat Tail Artery (Smooth Muscle) Vasodilation (functional inhibition of vasoconstriction)3 µMShifted the vasoconstriction response, indicating relaxation mediated by PKG inhibition.[8]
Pulmonary Arterial Extracts Inhibition of PKG activity30 µMDemonstrated dose-dependent inhibition of cGMP-stimulated PKG activity.[9]
661W-A11 (Retinal Cell Line) Cellular stress modelNot specified for effect, used for toxicity assessmentUtilized to assess the safety profile of cGMP analogs for therapeutic development in retinitis pigmentosa.[5]

Delving into the Mechanism: Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by competitively inhibiting the action of endogenous cGMP on its downstream effectors. The following diagram illustrates the canonical cGMP signaling pathway and the points of intervention by Rp-8-Br-PET-cGMPS.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated (CNG) Channels cGMP->CNG Opens PDE Phosphodiesterases (PDEs) cGMP->PDE Hydrolyzed by Physiological_Effects Physiological Effects (e.g., Relaxation, Neurotransmission) PKG->Physiological_Effects Phosphorylates targets leading to Ca_Influx Ca2+/Na+ Influx CNG->Ca_Influx GMP 5'-GMP PDE->GMP Rp_8_Br Rp-8-Br-PET-cGMPS Rp_8_Br->PKG Inhibits Rp_8_Br->CNG Inhibits Rp_8_Br->PDE Inhibits (e.g., PDE5)

Figure 1. The cGMP signaling pathway and points of inhibition by Rp-8-Br-PET-cGMPS.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature for evaluating the effects of cGMP analogs like this compound.

Patch-Clamp Electrophysiology for CNG Channel Activity

This protocol is designed to measure the effect of this compound on cyclic nucleotide-gated (CNG) channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Methodology:

  • Cell Preparation: Culture cells expressing the desired CNG channel subunits. For electrophysiological recording, isolate a single cell in a recording chamber.

  • Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration using a glass micropipette.

  • Solution Exchange: Perfuse the cell with a baseline intracellular solution containing a known concentration of cGMP to elicit a baseline current.

  • Application of this compound: Introduce an intracellular solution containing the same concentration of cGMP plus the desired concentration of this compound.

  • Data Acquisition: Record the current before, during, and after the application of the test compound. The change in current amplitude reflects the modulatory effect of this compound.

  • Data Analysis: Construct dose-response curves to determine the IC50 value of this compound for CNG channel inhibition.

Patch_Clamp_Workflow A Cell expressing CNG channels B Establish whole-cell or inside-out patch A->B C Perfuse with baseline solution (with cGMP) B->C D Record baseline current C->D E Perfuse with test solution (cGMP + This compound) D->E F Record modulated current E->F G Washout with baseline solution F->G H Analyze current amplitude change G->H

Figure 2. Workflow for patch-clamp analysis of CNG channel modulation.
In Vitro Kinase Activity Assay

This assay quantifies the inhibitory effect of this compound on the activity of cGMP-dependent protein kinase (PKG).

Methodology:

  • Reaction Mixture Preparation: In a microplate well, combine a buffer solution, a fluorescent or radioactive peptide substrate specific for PKG, ATP, and purified PKG enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

  • Reaction Initiation: Add cGMP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the phosphorylation of the substrate. For fluorescent assays, this involves measuring the fluorescence intensity. For radioactive assays, this involves quantifying the incorporation of ³²P into the substrate.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell-Based Hormone Secretion Assay

This protocol is used to assess the impact of this compound on hormone release from endocrine cells, such as porcine granulosa cells.

Methodology:

  • Cell Culture: Plate granulosa cells in a multi-well plate and culture until they reach the desired confluency.

  • Starvation/Pre-incubation: Replace the culture medium with a serum-free medium for a few hours to reduce basal hormone secretion.

  • Treatment: Treat the cells with different concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentration of the hormone of interest (e.g., progesterone, oxytocin) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Normalization: The hormone concentrations can be normalized to the total protein content of the cells in each well.

Conclusion

This compound, particularly its Rp-isomer, is a potent and selective inhibitor of the cGMP signaling pathway, with well-documented effects on PKG and CNG channels. Its utility has been demonstrated across various cell lines, most notably in providing a neuroprotective effect in retinal photoreceptor cells and in modulating hormone secretion in ovarian granulosa cells. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the roles of cGMP signaling in health and disease. Future studies in a broader range of cell lines will undoubtedly expand our understanding of the therapeutic potential of targeting this pathway.

References

Assessing the Selectivity of 8-Br-PET-cGMP for PKG Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) and its selectivity for the isoforms of cGMP-dependent protein kinase (PKG): PKG Iα, PKG Iβ, and PKG II. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of this compound.

Introduction to PKG Isoforms and cGMP Analogs

Cyclic GMP (cGMP) is a crucial second messenger that activates cGMP-dependent protein kinase (PKG), a key effector in various physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function. Mammals express three main isoforms of PKG: PKG Iα and PKG Iβ, which arise from alternative splicing of the prkg1 gene, and PKG II, encoded by the prkg2 gene. While PKG I isoforms are primarily cytosolic, PKG II is typically membrane-associated. The development of cGMP analogs with isoform selectivity is critical for dissecting the specific roles of each PKG isoform and for the development of targeted therapeutics. This compound is a synthetic cGMP analog designed to exhibit increased lipophilicity and resistance to phosphodiesterases, making it a valuable tool for cellular studies.

Quantitative Assessment of PKG Isoform Selectivity

The selectivity of cGMP analogs for different PKG isoforms is determined by comparing their activation constants (Kₐ) or half-maximal effective concentrations (EC₅₀) for each isoform. A lower Kₐ or EC₅₀ value indicates a higher potency. The ratio of these values between isoforms provides a measure of selectivity.

While direct comparative data for this compound across all three PKG isoforms in a single study is limited in the public domain, we can synthesize available information for related compounds to infer its likely selectivity profile. The "Sp" stereoisomer of this compound, Sp-8-Br-PET-cGMPS, is a known activator of PKG Iα and Iβ.[1][2] In contrast, the "Rp" diastereomer, Rp-8-Br-PET-cGMPS, acts as a competitive inhibitor, particularly of PKG I. This underscores the critical role of stereochemistry in the compound's activity.

For a broader context, the table below includes activation constants for the parent compounds, 8-Br-cGMP and PET-cGMP, for PKG Iβ and PKG II from a comparative study.

CompoundPKG Iβ Kₐ (nM)PKG II Kₐ (nM)Selectivity (PKG Iβ vs. PKG II)Reference
cGMP370257~0.7-fold for PKG IICampbell et al.
8-Br-cGMP350120~2.9-fold for PKG IICampbell et al.
PET-cGMP18240~13.3-fold for PKG IβCampbell et al.
Sp-8-Br-PET-cGMPS Activator of PKG Iα and Iβ (Specific Kₐ values not available in comparative studies)(Data not available)(Data not available)[1][2]

Note: The selectivity is calculated as the ratio of Kₐ values (Kₐ(PKG II) / Kₐ(PKG Iβ)). A value > 1 indicates selectivity for PKG Iβ.

Experimental Protocols

The determination of activation constants and selectivity of cGMP analogs for PKG isoforms involves robust biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for Determining Activation Constant (Kₐ)

This assay measures the ability of a cGMP analog to activate PKG, which in turn phosphorylates a specific substrate.

Objective: To determine the concentration of the cGMP analog required to elicit a half-maximal activation of a specific PKG isoform.

Materials:

  • Purified recombinant human PKG Iα, PKG Iβ, or PKG II

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Specific peptide substrate for PKG (e.g., a fluorescently labeled peptide)

  • Adenosine triphosphate (ATP), often [γ-³²P]ATP or a modified form for non-radioactive detection

  • Test compound (this compound) serially diluted in an appropriate solvent (e.g., DMSO)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific antibodies and fluorescence/luminescence plate reader for non-radiometric assays)

Procedure:

  • Reaction Setup: In a microplate, combine the purified PKG isoform, the peptide substrate, and varying concentrations of the cGMP analog in the kinase buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP (and MgCl₂).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction, for example, by adding a stop solution (e.g., phosphoric acid for radiometric assays) or by heat inactivation.

  • Detection of Phosphorylation:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric: Use methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).

  • Data Analysis: Plot the measured kinase activity against the logarithm of the cGMP analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or Kₐ value.

Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)

This assay measures the affinity of a non-radiolabeled compound (like this compound) by its ability to compete with a known radioligand for binding to the PKG isoform.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific PKG isoform.

Materials:

  • Purified recombinant human PKG Iα, PKG Iβ, or PKG II

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Radiolabeled cGMP analog with high affinity for PKG (e.g., [³H]cGMP)

  • Test compound (this compound) serially diluted

  • Glass fiber filters pre-treated with polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation fluid and scintillation counter

Procedure:

  • Incubation: In a reaction tube, incubate the purified PKG isoform with a fixed concentration of the radiolabeled cGMP analog and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 4°C).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filters under vacuum. The PKG-ligand complex will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the cGMP/PKG signaling pathway and a typical experimental workflow for assessing compound selectivity.

cGMP_PKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol NO NO GC_s Soluble Guanylyl Cyclase (sGC) NO->GC_s Activates NPs Natriuretic Peptides GC_p Particulate Guanylyl Cyclase (pGC) NPs->GC_p Activates cGMP cGMP GC_s->cGMP Synthesizes from GC_p->cGMP Synthesizes from PKG_II_mem PKG II Substrates Substrates PKG_II_mem->Substrates Phosphorylates GTP GTP GTP->GC_s GTP->GC_p cGMP->PKG_II_mem Activates PKG_Ialpha PKG Iα cGMP->PKG_Ialpha Activates PKG_Ibeta PKG Iβ cGMP->PKG_Ibeta Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by PKG_Ialpha->Substrates Phosphorylates PKG_Ibeta->Substrates Phosphorylates Phosphorylation Substrate Phosphorylation Substrates->Phosphorylation Response Cellular Response Phosphorylation->Response 5_GMP 5'-GMP PDEs->5_GMP

Caption: The cGMP/PKG signaling pathway illustrating the activation of different PKG isoforms.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesize & Purify this compound Kinase_Assay In Vitro Kinase Assay Compound->Kinase_Assay Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Enzymes Express & Purify PKG Iα, Iβ, II Enzymes->Kinase_Assay Enzymes->Binding_Assay Dose_Response Generate Dose-Response Curves for each Isoform Kinase_Assay->Dose_Response Binding_Assay->Dose_Response Calc_Ka Calculate Kₐ / EC₅₀ from Kinase Assay Dose_Response->Calc_Ka Calc_Ki Calculate Kᵢ from Binding Assay Dose_Response->Calc_Ki Selectivity Determine Isoform Selectivity Ratios Calc_Ka->Selectivity Calc_Ki->Selectivity

Caption: Workflow for assessing the selectivity of a compound for PKG isoforms.

Conclusion

References

A Comparative Guide to PKG Inhibitors in Vasodilation Research: 8-Br-PET-cGMP vs. KT5823

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of smooth muscle physiology, the cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) signaling pathway is a cornerstone of vasodilation. Understanding and manipulating this pathway is paramount for the development of novel therapeutics for cardiovascular diseases. This guide provides a detailed comparative analysis of two commonly used PKG inhibitors, 8-Br-PET-cGMP and KT5823, to aid researchers in selecting the appropriate tool for their experimental needs. This comparison is based on their mechanism of action, efficacy in cellular and tissue models, and selectivity, supported by experimental data.

Mechanism of Action and Core Function

Both this compound (specifically the Rp-isomer, Rp-8-Br-PET-cGMPS) and KT5823 function as inhibitors of protein kinase G. They act competitively at the cGMP binding site on the regulatory domain of PKG, preventing the conformational change required for kinase activation. By inhibiting PKG, these compounds block the downstream phosphorylation of target proteins that ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, thereby inhibiting vasodilation.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for Rp-8-Br-PET-cGMPS and KT5823, highlighting their potency and selectivity.

ParameterRp-8-Br-PET-cGMPSKT5823
Target cGMP-dependent Protein Kinase (PKG)cGMP-dependent Protein Kinase (PKG)
Mechanism Competitive InhibitorCompetitive Inhibitor
Ki for PKG Potent inhibitor (specific Ki value not consistently reported, but described as the most specific PKG-I inhibitor among cyclic nucleotide analogs)[1]~0.234 µM
Ki for PKA High selectivity for PKG over PKA[1]>10 µM
Ki for PKC Not widely reported, but considered highly selective for PKG~4 µM
Cell Permeability Yes, lipophilic and membrane-permeant[1][2]Yes, cell-permeable
Efficacy in Intact Cells/Tissues Effective inhibitor of PKG-mediated effects in intact cells and tissuesLargely ineffective in inhibiting PKG in intact cells (e.g., platelets, mesangial cells, and aortic rings) despite in vitro potency[3][4]

Signaling Pathway Diagram

The following diagram illustrates the cGMP signaling pathway in vascular smooth muscle cells and the points of inhibition by Rp-8-Br-PET-cGMPS and KT5823.

cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Activates PKG_active Active PKG PKG_inactive->PKG_active Phosphorylation Phosphorylation of Downstream Targets PKG_active->Phosphorylation Catalyzes Vasodilation Vasodilation Phosphorylation->Vasodilation Leads to Inhibitors Rp-8-Br-PET-cGMPS KT5823 Inhibitors->PKG_inactive Inhibit Activation

Caption: cGMP signaling pathway in vasodilation and points of inhibition.

Comparative Performance Analysis

A critical distinction between Rp-8-Br-PET-cGMPS and KT5823 lies in their efficacy in physiologically relevant models. While both compounds demonstrate inhibition of purified PKG in vitro, their performance in intact cells and tissues diverges significantly.

KT5823: Numerous studies have reported that KT5823 fails to inhibit PKG-mediated responses in various intact cell types, including human platelets and rat mesangial cells[3]. In the context of vasodilation, studies on isolated aortic rings have shown that KT5823 has a very small or no effect on the relaxation induced by cGMP-elevating agents[4]. This discrepancy between in vitro potency and in-cell inactivity raises significant concerns about its utility as a reliable PKG inhibitor in cellular and tissue-based experiments. The reasons for this lack of efficacy in intact systems are not fully elucidated but may involve poor effective intracellular concentration or off-target effects.

Rp-8-Br-PET-cGMPS: In contrast, Rp-8-Br-PET-cGMPS is a lipophilic, membrane-permeant analog of cGMP that has demonstrated efficacy in a variety of intact cell and tissue preparations[1][2]. It has been shown to effectively inhibit cGMP-induced relaxation of vascular smooth muscle[5]. Its high selectivity for PKG over PKA makes it a more reliable tool for dissecting the specific role of PKG in complex biological systems[1]. One study directly comparing the two inhibitors in rat aortic rings found that KT5823 had minimal effect, while another PKG inhibitor from the same class as Rp-8-Br-PET-cGMPS effectively blocked vasodilation[4].

Experimental Protocols

A standard method to assess the effect of PKG inhibitors on vasodilation is the isolated aortic ring assay. Below is a detailed protocol.

Aortic Ring Vasodilation Assay

1. Tissue Preparation:

  • Euthanize a rat according to approved animal care and use committee protocols.
  • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
  • Remove adherent connective and adipose tissue under a dissecting microscope.
  • Cut the aorta into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.

2. Mounting and Equilibration:

  • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing K-H buffer.
  • Maintain the buffer at 37°C and continuously bubble with 95% O2 / 5% CO2.
  • Connect the upper hook to an isometric force transducer to record changes in tension.
  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • After equilibration, contract the rings with a submaximal concentration of phenylephrine (PE, e.g., 1 µM).
  • Once the contraction reaches a stable plateau, assess endothelium integrity by adding acetylcholine (ACh, e.g., 1 µM). A relaxation of >80% indicates intact endothelium. Rings with damaged endothelium (or intentionally denuded rings) will show minimal or no relaxation.
  • Wash the rings with K-H buffer to return to baseline tension.

4. Inhibitor Incubation and Vasodilation Assay:

  • Pre-incubate the aortic rings with the PKG inhibitor (Rp-8-Br-PET-cGMPS or KT5823) at the desired concentration for 30-60 minutes. A vehicle control (e.g., DMSO) should be run in parallel.
  • After incubation, induce a stable contraction with PE (1 µM).
  • Once the contraction is stable, generate a cumulative concentration-response curve to a vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside [SNP] or 8-Br-cGMP) by adding increasing concentrations of the agonist to the organ bath.
  • Record the relaxation response at each concentration.

5. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by PE.
  • Compare the concentration-response curves in the presence and absence of the inhibitors to determine their effect on vasodilation. A rightward shift in the curve indicates inhibition.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for studying the effects of PKG inhibitors on vasodilation using the aortic ring assay.

Workflow A Aorta Excision and Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability & Endothelium Integrity Check (PE + ACh) C->D E Washout D->E F Inhibitor Incubation (Rp-8-Br-PET-cGMPS or KT5823) E->F G Pre-contraction (Phenylephrine) F->G H Cumulative Concentration- Response to Vasodilator (e.g., SNP) G->H I Data Recording and Analysis H->I

Caption: Experimental workflow for aortic ring vasodilation assay.

Conclusion and Recommendations

Based on the available evidence, Rp-8-Br-PET-cGMPS is the superior choice for studying the role of PKG in vasodilation in intact cellular and tissue systems. Its proven efficacy and high selectivity provide more reliable and interpretable data.

KT5823, despite its in vitro potency, should be used with extreme caution, if at all, in experiments involving intact cells or tissues. The consistent reports of its ineffectiveness in these models cast significant doubt on its suitability as a pharmacological tool for elucidating the physiological roles of PKG. Researchers who have previously used KT5823 in intact systems should critically re-evaluate their findings in light of this evidence.

For future research, it is imperative to select pharmacological tools that have been validated in the experimental system of interest. This comparative guide serves as a resource to inform such decisions and promote robust and reproducible scientific outcomes in the field of cardiovascular pharmacology.

References

Safety Operating Guide

Proper Disposal of 8-Br-PET-cGMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[2][3] Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedures

The proper disposal method for 8-Br-PET-cGMP waste depends on its form (solid, liquid solution, or empty container).

1. Solid Waste (Unused or Contaminated this compound Powder)

Solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill.[1] However, do not place chemical waste in standard laboratory trash cans that are handled by custodial staff.

  • Step 1: Containment: Securely package the solid this compound waste in a clearly labeled, sealed container. The label should include the full chemical name and indicate that it is non-hazardous waste.

  • Step 2: Segregation: Keep this waste separate from hazardous materials to prevent cross-contamination.[2]

  • Step 3: Final Disposal: Transport the sealed container directly to the designated dumpster for non-hazardous laboratory waste, as directed by your institution's EHS guidelines.[1]

2. Liquid Waste (Aqueous Solutions of this compound)

For non-hazardous liquid waste, disposal down the sanitary sewer may be an option, but this often requires prior approval from your institution's EHS department.[1][4]

  • Step 1: Verification: Confirm with your EHS office that drain disposal of non-hazardous, water-soluble chemicals is permitted.

  • Step 2: Dilution: If approved, flush the solution down the drain with a large volume of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[4]

  • Step 3: Record Keeping: Maintain a log of all chemicals disposed of via the sanitary sewer, as may be required by your institution.

3. Empty Containers

Properly cleaned empty chemical containers can often be disposed of in the regular trash.[1][5]

  • Step 1: Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water for aqueous solutions). Collect the rinsate and dispose of it as liquid waste.

  • Step 2: Defacing: Completely remove or deface the original chemical label to prevent any confusion.[1][6]

  • Step 3: Disposal: Once clean and unlabeled, the container can be placed in the appropriate recycling or trash receptacle.

4. Spill Cleanup

In the event of a spill of this compound powder:

  • Step 1: Isolate the Area: Restrict access to the spill area.

  • Step 2: Absorb and Collect: For small spills, gently sweep the powder using a scoop and dustpan to avoid creating airborne dust.[3][7] Place the collected material into a sealed container.

  • Step 3: Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Step 4: Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, wipes, absorbent pads) should be placed in a sealed bag or container and disposed of as solid chemical waste.[3][8]

Quantitative Data Summary for Disposal

While no specific quantitative limits for the disposal of this compound were found, general guidelines for non-hazardous laboratory waste can be followed. The table below provides a template for documenting and managing your disposal activities in accordance with common practices.

Waste TypeRecommended Disposal MethodQuantity Limits (Consult Institutional EHS)Personal Protective Equipment (PPE) Required
Solid Powder Sealed container, labeled, and placed in designated non-hazardous lab waste dumpster.Typically > 5 lbs requires EHS consultation.[1]Lab coat, gloves, safety goggles
Aqueous Solution Drain disposal with copious amounts of water (with EHS approval).Varies by institution.Lab coat, gloves, safety goggles
Empty Container Triple-rinsed, label defaced, and disposed of in regular trash or recycling.Not applicable.Lab coat, gloves, safety goggles
Spill Cleanup Debris Sealed container, labeled, and disposed of as solid chemical waste.Not applicable.Lab coat, gloves, safety goggles

Experimental Protocols

As this document pertains to the disposal of a chemical compound, detailed experimental protocols for its use are beyond the scope of this guide. For protocols related to the application of cGMP analogs in research, refer to relevant scientific literature.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste Stream solid Solid Waste (Powder) start->solid liquid Liquid Waste (Aqueous Solution) start->liquid container Empty Container start->container spill Spill Debris start->spill package_solid Package in sealed, labeled container solid->package_solid check_ehs Consult Institutional EHS for drain disposal approval liquid->check_ehs rinse_container Triple-rinse container container->rinse_container package_spill Package in sealed, labeled container spill->package_spill dumpster Dispose in designated non-hazardous lab waste dumpster package_solid->dumpster approved Approved check_ehs->approved Yes not_approved Not Approved check_ehs->not_approved No drain_disposal Flush down drain with copious amounts of water approved->drain_disposal treat_as_hazardous Treat as hazardous waste (Contact EHS) not_approved->treat_as_hazardous deface_label Deface or remove label rinse_container->deface_label trash Dispose in regular trash or recycling deface_label->trash package_spill->dumpster

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.